molecular formula C45H47ClF3N7O8S B15587789 Dalvotoclax CAS No. 2416927-21-2

Dalvotoclax

货号: B15587789
CAS 编号: 2416927-21-2
分子量: 938.4 g/mol
InChI 键: XXVZJIPWVVBPIA-XIFFEERXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dalvotoclax is a useful research compound. Its molecular formula is C45H47ClF3N7O8S and its molecular weight is 938.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

2416927-21-2

分子式

C45H47ClF3N7O8S

分子量

938.4 g/mol

IUPAC 名称

4-[4-[[2-[2-chloro-4-(trifluoromethyl)phenyl]-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2S)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide

InChI

InChI=1S/C45H47ClF3N7O8S/c1-44(2)11-9-29(37(23-44)35-6-3-30(20-38(35)46)45(47,48)49)26-54-13-15-55(16-14-54)31-4-7-36(41(21-31)64-32-19-28-10-12-50-42(28)52-24-32)43(57)53-65(60,61)34-5-8-39(40(22-34)56(58)59)51-25-33-27-62-17-18-63-33/h3-8,10,12,19-22,24,33,51H,9,11,13-18,23,25-27H2,1-2H3,(H,50,52)(H,53,57)/t33-/m0/s1

InChI 键

XXVZJIPWVVBPIA-XIFFEERXSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of BCL-2 Inhibitors: A Focus on Venetoclax

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "Dalvotoclax" did not yield specific information. Therefore, this guide focuses on the well-characterized, potent, and selective BCL-2 inhibitor, Venetoclax (B612062) , as a representative compound of this therapeutic class. The principles and methodologies described herein are broadly applicable to the study of BH3 mimetics.

Executive Summary

The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, a critical process for tissue homeostasis and elimination of damaged or malignant cells. In many hematological malignancies, overexpression of anti-apoptotic BCL-2 proteins is a key survival mechanism, allowing cancer cells to evade programmed cell death. Venetoclax is a first-in-class, orally bioavailable small molecule that functions as a BCL-2 homology 3 (BH3) mimetic. It selectively binds to the BH3-binding groove of the BCL-2 protein, thereby displacing pro-apoptotic proteins and initiating the apoptotic cascade. This guide provides a detailed overview of the molecular mechanism of action of venetoclax, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Core Mechanism of Action: Restoring Apoptotic Competence

Venetoclax's primary mechanism of action is the competitive inhibition of the interaction between the anti-apoptotic protein BCL-2 and pro-apoptotic BH3-only proteins.[1] In healthy cells, a delicate equilibrium exists between pro- and anti-apoptotic members of the BCL-2 family. In many cancer cells, this balance is shifted towards survival through the overexpression of BCL-2.

Venetoclax, by mimicking the BH3 domain of pro-apoptotic proteins, binds with high affinity to the hydrophobic groove of BCL-2.[1] This action liberates pro-apoptotic proteins, such as BIM, which are then free to activate the effector proteins BAX and BAK.[2] Activated BAX and BAK oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[2] This event is the "point of no return" in the intrinsic apoptotic pathway, resulting in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol. This, in turn, activates the caspase cascade, leading to the execution of apoptosis and programmed cell death.[2]

Signaling Pathway of Venetoclax-Induced Apoptosis

Venetoclax_Mechanism_of_Action cluster_0 Mitochondrial Outer Membrane cluster_1 Cytosol BCL2 BCL-2 BIM BIM (Pro-apoptotic) BCL2->BIM Sequesters BAX_BAK BAX / BAK (Effectors) BIM->BAX_BAK Activates MOMP MOMP BAX_BAK->MOMP Induces Cytochrome_c Cytochrome c MOMP->Cytochrome_c Release Venetoclax Venetoclax Venetoclax->BCL2 Binds to and inhibits Caspase_Cascade Caspase Cascade Cytochrome_c->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

Caption: Venetoclax inhibits BCL-2, leading to apoptosis.

Quantitative Data

The efficacy of venetoclax is underpinned by its high binding affinity for BCL-2 and its potent cytotoxic activity in BCL-2-dependent cancer cells.

Table 1: Binding Affinity of Venetoclax to BCL-2 Family Proteins
ProteinBinding Affinity (Ki)
BCL-2<0.01 nM
BCL-xL48 nM
BCL-w22 nM
MCL-1>4400 nM

Data compiled from various preclinical studies. Ki values represent the inhibition constant, with lower values indicating higher affinity.

Table 2: In Vitro Cytotoxicity (IC50) of Venetoclax in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)
RS4;11Acute Lymphoblastic Leukemia8
MOLM-13Acute Myeloid Leukemia200
OCI-AML3Acute Myeloid Leukemia600
HL-60Acute Promyelocytic Leukemia1600
OCI-Ly1Diffuse Large B-cell Lymphoma60
MINOMantle Cell LymphomaVaries (see source for details)
MAVER-1Mantle Cell LymphomaVaries (see source for details)

IC50 values represent the concentration of venetoclax required to inhibit cell growth by 50% and can vary based on experimental conditions.[2][3]

Table 3: Clinical Efficacy of Venetoclax in Hematological Malignancies
Clinical Trial (Identifier)Patient PopulationTreatment RegimenOverall Response Rate (ORR)Complete Response (CR) RateMedian Progression-Free Survival (PFS)
M13-982 (NCT01889186)Relapsed/Refractory CLL with 17p deletionVenetoclax monotherapy77%21%28.2 months
CLL14 (NCT02242942)Previously untreated CLL with comorbiditiesVenetoclax + Obinutuzumab85%46%Not Reached (at 28 months)
VIALE-A (NCT02993523)Newly diagnosed AML (ineligible for intensive chemo)Venetoclax + Azacitidine66.4%36.7%14.7 months
Real-world studyRelapsed/Refractory CLL/SLL post-BTKiVenetoclax-based therapy78.0%43.3%43.2 months

Data from various clinical trials and real-world studies.[1][4][5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of venetoclax.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with venetoclax.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Venetoclax

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed cancer cells in 6-well plates at a density of 0.5-1 x 10^6 cells/mL and allow them to adhere overnight (for adherent cells).

  • Treatment: Treat cells with the desired concentrations of venetoclax or vehicle control (DMSO) for 24 to 48 hours.

  • Cell Harvesting:

    • Suspension cells: Gently collect cells by centrifugation.

    • Adherent cells: Detach cells using a gentle cell scraper or trypsin-EDTA. Collect both the detached and adherent cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.[6][7]

Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental Workflow for Apoptosis Assay

Apoptosis_Assay_Workflow start Start seed_cells Seed Cells in 6-well Plates start->seed_cells treat_cells Treat with Venetoclax/Vehicle seed_cells->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells wash_cells Wash with Cold PBS harvest_cells->wash_cells resuspend_cells Resuspend in Binding Buffer wash_cells->resuspend_cells stain_cells Stain with Annexin V-FITC and PI resuspend_cells->stain_cells analyze_flow Analyze by Flow Cytometry stain_cells->analyze_flow end End analyze_flow->end

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

BH3 Profiling

BH3 profiling is a functional assay that measures a cell's proximity to the apoptotic threshold, also known as "apoptotic priming."[8] It can predict sensitivity to BH3 mimetics like venetoclax.

Materials:

  • Single-cell suspension of cancer cells

  • Permeabilization buffer (e.g., MEB2P with digitonin)

  • Panel of synthetic BH3 peptides (e.g., BIM, BAD, NOXA)

  • Fluorescently labeled antibody against Cytochrome c

  • Flow cytometer

Protocol:

  • Cell Preparation: Prepare a single-cell suspension of the cells of interest.

  • Permeabilization: Permeabilize the cells with a buffer containing a mild detergent like digitonin (B1670571) to allow entry of the BH3 peptides.

  • Peptide Exposure: Expose the permeabilized cells to a panel of synthetic BH3 peptides in a multi-well plate. These peptides mimic the action of endogenous BH3-only proteins.

  • Incubation: Incubate to allow the peptides to interact with the mitochondria and induce MOMP in primed cells.

  • Staining: Fix and stain the cells with a fluorescently labeled antibody against cytochrome c.

  • Analysis: Analyze by flow cytometry to quantify the release of cytochrome c, which is a direct measure of MOMP.[7][8]

Data Interpretation:

  • High cytochrome c release in response to specific BH3 peptides indicates a dependency on the corresponding anti-apoptotic BCL-2 family protein for survival and predicts sensitivity to inhibitors of that protein.

Experimental Workflow for BH3 Profiling

BH3_Profiling_Workflow start Start prepare_cells Prepare Single-Cell Suspension start->prepare_cells permeabilize_cells Permeabilize Cells prepare_cells->permeabilize_cells expose_peptides Expose to BH3 Peptides permeabilize_cells->expose_peptides incubate Incubate expose_peptides->incubate stain_cytochrome_c Stain for Cytochrome c incubate->stain_cytochrome_c analyze_flow Analyze by Flow Cytometry stain_cytochrome_c->analyze_flow end End analyze_flow->end

Caption: Workflow for BH3 profiling to assess apoptotic priming.

Western Blotting for BCL-2 Family Proteins

This technique is used to detect and quantify the expression levels of BCL-2 family proteins in response to venetoclax treatment.

Materials:

  • Cell lysate from treated and untreated cells

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against BCL-2, MCL-1, BCL-xL, BAX, BAK, BIM, etc.

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Lysis: Lyse cells treated with venetoclax or vehicle control in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the BCL-2 family proteins of interest overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[7]

Data Interpretation:

  • Changes in the expression levels of BCL-2 family proteins can provide insights into the mechanism of action and potential resistance mechanisms to venetoclax. For example, an upregulation of MCL-1 or BCL-xL may indicate a compensatory survival mechanism.

Mechanisms of Resistance

Despite the remarkable efficacy of venetoclax, both intrinsic and acquired resistance can occur. Understanding these mechanisms is crucial for developing effective combination therapies.

  • Upregulation of other anti-apoptotic proteins: Increased expression of MCL-1 and BCL-xL is a common mechanism of resistance. These proteins can sequester pro-apoptotic proteins that are liberated from BCL-2 by venetoclax, thereby preventing apoptosis.

  • Mutations in BCL-2: Mutations in the BH3-binding groove of BCL-2 can reduce the binding affinity of venetoclax, rendering it less effective.

  • Metabolic reprogramming: Cancer cells can adapt their metabolic pathways to survive the apoptotic stress induced by venetoclax.

Logical Diagram of Venetoclax Resistance

Venetoclax_Resistance cluster_mechanisms Resistance Mechanisms Venetoclax Venetoclax BCL2_Inhibition BCL-2 Inhibition Venetoclax->BCL2_Inhibition Apoptosis Apoptosis BCL2_Inhibition->Apoptosis Leads to Resistance Resistance Resistance->BCL2_Inhibition Blocks Upregulation Upregulation of MCL-1 / BCL-xL Upregulation->Resistance BCL2_Mutation BCL-2 Mutation BCL2_Mutation->Resistance Metabolic_Reprogramming Metabolic Reprogramming Metabolic_Reprogramming->Resistance

Caption: Mechanisms of resistance to venetoclax therapy.

Conclusion

Venetoclax represents a paradigm shift in the treatment of BCL-2-dependent hematological malignancies. Its targeted mechanism of action, which restores the intrinsic apoptotic pathway, has led to significant clinical benefits for patients. This technical guide provides a comprehensive overview of the core principles underlying venetoclax's activity, supported by quantitative data and detailed experimental protocols. A thorough understanding of its mechanism of action and the pathways of resistance is essential for the continued development of novel therapeutic strategies and the optimization of patient outcomes.

References

The Discovery and Synthesis of BCL-2 Inhibitors: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available scientific literature and patent databases do not contain specific information regarding the discovery, synthesis, or detailed biological activity of a compound designated "Dalvotoclax." Therefore, this technical guide utilizes the extensively documented BCL-2 inhibitor, Venetoclax (B612062) (ABT-199) , as a representative example to illustrate the core principles and methodologies involved in the development of this class of therapeutic agents. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction to BCL-2 Inhibition

The B-cell lymphoma 2 (BCL-2) protein is a key regulator of the intrinsic apoptotic pathway.[1] In many cancers, the overexpression of anti-apoptotic BCL-2 family proteins, such as BCL-2, BCL-xL, and MCL-1, allows malignant cells to evade programmed cell death, contributing to tumor progression and resistance to therapy.[2][3] The development of small-molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins to bind to the BH3-binding groove of BCL-2, thereby restoring the apoptotic process, has been a significant advancement in oncology.[4][5] Venetoclax is a potent and selective oral inhibitor of BCL-2 that has demonstrated significant efficacy in various hematological malignancies.[6][7]

Discovery and Mechanism of Action

The discovery of Venetoclax was a result of a structure-based drug design and reverse engineering approach, evolving from earlier dual BCL-2/BCL-xL inhibitors.[2][8] The primary mechanism of action of BCL-2 inhibitors like Venetoclax involves the competitive binding to the BH3 domain of the BCL-2 protein. This displaces pro-apoptotic proteins, which can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[4][9]

BCL2_Pathway Mechanism of Action of BCL-2 Inhibitors cluster_Mitochondrion Mitochondrion BCL2 BCL2 BAX_BAK BAX/BAK BCL2->BAX_BAK inhibits MOMP MOMP BAX_BAK->MOMP Cytochrome_c Cytochrome c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation MOMP->Cytochrome_c release Pro_apoptotic_proteins Pro-apoptotic proteins (e.g., BIM, BAD) Pro_apoptotic_proteins->BCL2 sequestered by Pro_apoptotic_proteins->BAX_BAK activates Dalvotoclax_Venetoclax This compound (e.g., Venetoclax) Dalvotoclax_Venetoclax->BCL2 inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 1: BCL-2 signaling pathway and inhibitor action.

Quantitative Pharmacological Data

The potency and selectivity of BCL-2 inhibitors are determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters.

CompoundTargetAssay TypeIC50 (nM)Ki (nM)Reference
Venetoclax (ABT-199)BCL-2Binding Assay< 1< 0.01[2][7]
Venetoclax (ABT-199)BCL-xLBinding Assay> 100048[2]
Venetoclax (ABT-199)BCL-wBinding Assay> 1000245[2]
Venetoclax (ABT-199)MCL-1Binding Assay> 1000> 444[2]

Table 1: In vitro binding affinities of Venetoclax for BCL-2 family proteins.

Cell LineCancer TypeIC50 (nM)Reference
RS4;11Acute Lymphoblastic Leukemia8[8]
MOLT-4Acute Lymphoblastic Leukemia5[8]
HL-60Acute Myeloid Leukemia>1000[3]

Table 2: Cell-based potency of Venetoclax in various cancer cell lines.

Synthesis of a BCL-2 Inhibitor (Venetoclax)

The synthesis of Venetoclax is a multi-step process that has been disclosed in various patents. A representative synthetic route is outlined below.

Synthesis_Workflow General Synthetic Workflow for a BCL-2 Inhibitor Starting_Materials Starting Materials Intermediate_1 Intermediate 1 (Pyrrolo[2,3-b]pyridine derivative) Starting_Materials->Intermediate_1 Intermediate_2 Intermediate 2 (Chlorophenyl-dimethyl-cyclohexene derivative) Starting_Materials->Intermediate_2 Coupling_1 Coupling Reaction Intermediate_1->Coupling_1 Intermediate_2->Coupling_1 Intermediate_3 Intermediate 3 Coupling_1->Intermediate_3 Sulfonamide_Formation Sulfonamide Formation Intermediate_3->Sulfonamide_Formation Final_Product Final Product (this compound / Venetoclax) Sulfonamide_Formation->Final_Product Purification Purification and Characterization Final_Product->Purification

Figure 2: High-level synthetic workflow.

A detailed experimental protocol for the synthesis would involve multiple specific reactions such as substitution, reduction, cyclization, and condensation steps as described in the patent literature.[10][11][12]

Experimental Protocols

BCL-2 Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the ability of a compound to disrupt the interaction between BCL-2 and a fluorescently labeled BH3 peptide.

Materials:

  • Recombinant His-tagged BCL-2 protein

  • Biotinylated BH3 peptide (e.g., from BAK or BIM)

  • Terbium-labeled anti-His antibody (donor)

  • Dye-labeled streptavidin (acceptor)

  • Assay buffer

  • Test compound (this compound/Venetoclax)

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, add the BCL-2 protein, biotinylated BH3 peptide, and the test compound.

  • Incubate for a specified period (e.g., 180 minutes) to allow for binding.

  • Add the terbium-labeled anti-His antibody and dye-labeled streptavidin.

  • Incubate to allow for the formation of the FRET complex.

  • Measure the TR-FRET signal using a suitable plate reader.

  • The decrease in the FRET signal is proportional to the inhibition of the BCL-2/BH3 peptide interaction.[13]

Cell-Based Apoptosis Assay (Annexin V Staining)

This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound (this compound/Venetoclax)

  • Annexin V-FITC (or other fluorophore conjugate)

  • Propidium Iodide (PI)

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere (for adherent cells).

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 24-48 hours).

  • Harvest the cells (including floating cells for adherent lines).

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry.[14][15][16]

Apoptosis_Assay_Workflow Workflow for Annexin V Apoptosis Assay Cell_Culture 1. Cell Culture Drug_Treatment 2. Treatment with This compound/Venetoclax Cell_Culture->Drug_Treatment Cell_Harvesting 3. Cell Harvesting Drug_Treatment->Cell_Harvesting Staining 4. Staining with Annexin V and PI Cell_Harvesting->Staining Flow_Cytometry 5. Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis 6. Data Analysis (Quantification of Apoptosis) Flow_Cytometry->Data_Analysis

Figure 3: Experimental workflow for a cell-based apoptosis assay.

Conclusion

The discovery and development of selective BCL-2 inhibitors like Venetoclax represent a successful application of structure-based drug design, leading to a new class of targeted cancer therapies. While specific details for "this compound" are not yet in the public domain, the principles of targeting the BCL-2 apoptotic pathway, the methods for assessing potency and selectivity, and the synthetic strategies are well-established. This guide provides a foundational understanding of these core concepts for professionals in the field of drug discovery and development.

References

A Technical Guide to the In Vitro Activity of Venetoclax

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Dalvotoclax" did not yield any specific information. This document proceeds under the assumption that the intended subject was Venetoclax (B612062) , a well-documented B-cell lymphoma 2 (BCL-2) inhibitor. The following guide is based on publicly available research for Venetoclax.

This technical whitepaper provides an in-depth overview of the in vitro activity of Venetoclax (ABT-199), a selective BCL-2 inhibitor. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative efficacy data, detailed experimental protocols, and visualizations of its mechanism of action and related laboratory workflows.

Core Mechanism of Action

Venetoclax is a potent and selective small-molecule inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein frequently overexpressed in various hematologic malignancies.[1] The survival of these cancer cells often depends on BCL-2, which sequesters pro-apoptotic proteins, thereby preventing programmed cell death (apoptosis).[2]

Venetoclax functions as a BH3-mimetic agent, binding with high affinity to the BH3-binding groove of the BCL-2 protein.[3][4] This action displaces pro-apoptotic proteins like BIM, BID, and PUMA, which are normally sequestered by BCL-2.[4][5] Once liberated, these proteins activate the effector proteins BAX and BAK.[3][6] Activated BAX and BAK then oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[4][6] This event is a critical point-of-no-return in the intrinsic apoptotic pathway, resulting in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm.[3] This cascade culminates in the activation of caspases, the executioner enzymes that dismantle the cell and lead to apoptosis.[6] Notably, this mechanism of action is independent of the TP53 tumor suppressor pathway, which is a significant advantage in treating cancers with TP53 mutations.[7]

Venetoclax_Mechanism_of_Action cluster_Cell Cancer Cell cluster_Mitochondrion Mitochondrion Venetoclax Venetoclax BCL2 BCL-2 (Anti-apoptotic) Venetoclax->BCL2 Inhibits BAX_BAK BAX / BAK BCL2->BAX_BAK Inhibits Pro_Apoptotic Pro-apoptotic Proteins (e.g., BIM) Pro_Apoptotic->BCL2 Sequestered Pro_Apoptotic->BAX_BAK Activates MOMP MOMP (Mitochondrial Outer Membrane Permeabilization) BAX_BAK->MOMP Induces CytochromeC Cytochrome c MOMP->CytochromeC Release Caspase Caspase Activation CytochromeC->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: Venetoclax Mechanism of Action.

Quantitative In Vitro Efficacy

The cytotoxic activity of Venetoclax is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. These values vary depending on the cancer type, genetic background of the cell line, and the duration of drug exposure.

Table 1: IC50 Values of Venetoclax in Acute Myeloid Leukemia (AML) Cell Lines

Cell LineIC50 ValueExposure TimeReference
HL-601.6 µM-[8]
HL-604.06 µM48 hours[9]
HL-600.51 µM72 hours[9]
KG-1> 32 µM48 hours[9]
KG-110.73 µM72 hours[9]
ML-2100 nM-[8]
MOLM-13200 nM-[8]
MOLM-13< 0.1 µM24, 48, 72 hours[10]
MV-4-11< 0.1 µM24, 48, 72 hours[10]
OCI-AML3600 nM-[8]
OCI-AML311-42 µM24, 48, 72 hours[10]
Kasumi-15.4-6.8 µM24, 48, 72 hours[10]
SKM-11 µM-[8]
THP-1> 1 µM24, 48, 72 hours[11]
PL-21> 10 µM-[8]
MOLM-16> 10 µM-[8]

Table 2: IC50 Values of Venetoclax in Other Hematological Malignancies

Cell LineCancer TypeIC50 ValueReference
OCI-Ly1Diffuse Large B-cell Lymphoma60 nM[8]
Primary CellsFollicular Lymphoma (FL)11 nM (most sensitive)[12]
Primary CellsFollicular Lymphoma (FL)> 200 nM (most resistant)[12]
T-ALL BlastsT-cell Acute Lymphoblastic Leukemia2600 nM[13]
B-ALL BlastsB-cell Acute Lymphoblastic Leukemia690 nM[13]

Detailed Experimental Protocols

The following are standard protocols used to evaluate the in vitro activity of Venetoclax.

Cell Viability Assay (MTT-Based)

This protocol is designed to assess the effect of Venetoclax on cell proliferation and viability by measuring metabolic activity.

Materials:

  • AML cell lines (e.g., MOLM13, OCI-AML3)[10]

  • RPMI-1640 medium with 10% FBS

  • 96-well plates

  • Venetoclax (stock solution in DMSO)

  • Methylthiatetrazolium (MTT) reagent (5 mg/mL)[10]

  • Solubilization buffer (e.g., 0.1N HCl in isopropanol)[10]

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Plate viable cells (e.g., 2 x 10⁴) in 90 µL of culture medium per well in a 96-well plate.[10]

  • Drug Preparation: Prepare serial dilutions of Venetoclax in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.1%).

  • Treatment: Add 10 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.[14]

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[10]

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[10]

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine IC50 values using a non-linear regression curve fit.[10]

Cell_Viability_Workflow start Start seed Seed cells into 96-well plate start->seed prepare Prepare serial dilutions of Venetoclax seed->prepare treat Add drug dilutions to wells prepare->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent (Incubate 4 hours) incubate->add_mtt solubilize Add solubilization buffer add_mtt->solubilize read Measure absorbance (570 nm) solubilize->read analyze Calculate viability and IC50 values read->analyze end End analyze->end

Caption: Workflow for an MTT-based cell viability assay.
Apoptosis Assay (Annexin V / Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with desired concentrations of Venetoclax and/or vehicle control for a specified time (e.g., 24 hours).[14]

  • Harvesting: Harvest cells, including both adherent and floating populations, and centrifuge.

  • Washing: Wash the cells once with cold PBS.[15]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[15]

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[13][15]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the samples promptly by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.

Apoptosis_Assay_Workflow start Start: Cells treated with Venetoclax harvest Harvest cells (adherent + floating) start->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze quadrants Quantify Cell Populations: - Viable (AnnV-/PI-) - Early Apoptotic (AnnV+/PI-) - Late Apoptotic (AnnV+/PI+) analyze->quadrants end End quadrants->end

Caption: Workflow for Annexin V/PI apoptosis assay.

References

Preclinical Data on BCL-2 Inhibition: A Technical Guide on Venetoclax as a Proxy for Dalvotoclax

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-Depth Technical Guide on the Preclinical Data of BCL-2 Inhibitors, with a Focus on Venetoclax (B612062)

Notice: Initial searches for preclinical data on Dalvotoclax yielded limited publicly available information. This compound is identified as a B-cell lymphoma 2 (BCL-2) inhibitor with CAS number 2416927-21-2.[1][2][3] However, a comprehensive in-depth guide with extensive quantitative data and detailed experimental protocols, as requested, cannot be constructed for this compound at this time due to the scarcity of published preclinical studies.

Therefore, this guide will focus on the extensive and well-documented preclinical data of Venetoclax (formerly ABT-199), a highly potent and selective oral BCL-2 inhibitor that shares the same mechanism of action.[4] The data presented for Venetoclax serves as a robust and representative example for a compound of this class and will provide the detailed technical insights requested.

Core Mechanism of Action: BCL-2 Inhibition

Venetoclax is a BH3 mimetic that selectively binds to the anti-apoptotic protein BCL-2.[4] In many hematologic malignancies, the overexpression of BCL-2 allows cancer cells to evade apoptosis (programmed cell death).[4] Venetoclax fits into the BH3-binding groove of the BCL-2 protein, displacing pro-apoptotic proteins like BIM.[5] This liberation of pro-apoptotic proteins leads to the activation of BAX and BAK, which then oligomerize and permeabilize the outer mitochondrial membrane.[5] This mitochondrial outer membrane permeabilization (MOMP) results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately leading to caspase activation and apoptosis.[4][5]

Signaling Pathway Diagram

BCL2_Inhibition_Pathway cluster_Cytoplasm Cytoplasm BCL2 BCL-2 BAX_BAK BAX / BAK BCL2->BAX_BAK Inhibits BIM BIM (Pro-apoptotic) BIM->BCL2 Inhibits MOMP MOMP BAX_BAK->MOMP Induces CytoC Cytochrome c MOMP->CytoC Release CytoC_out Cytochrome c Venetoclax Venetoclax Venetoclax->BCL2 Caspases Caspase Activation Apoptosis Apoptosis Caspases->Apoptosis Executes CytoC_out->Caspases Activates

Caption: Mechanism of action of Venetoclax in inducing apoptosis.

Quantitative Preclinical Data

The following tables summarize the in vitro and in vivo preclinical efficacy of Venetoclax across various cancer models.

Table 1: In Vitro Cell Viability (IC50 Values)
Cell LineCancer TypeIC50 (nM)Notes
OCI-AML3Acute Myeloid Leukemia (AML)600Relatively resistant.[6]
THP-1Acute Myeloid Leukemia (AML)>1000Relatively resistant.[7]
MV4;11Acute Myeloid Leukemia (AML)<1000Sensitive.[7]
MOLM-13Acute Myeloid Leukemia (AML)200Sensitive.[6]
ML-2Acute Myeloid Leukemia (AML)100Sensitive.[6]
SKM-1Acute Myeloid Leukemia (AML)1000-
HL-60Acute Myeloid Leukemia (AML)1600-
PL-21Acute Myeloid Leukemia (AML)>10,000Resistant.[6]
OCI-Ly1Lymphoma60Highly sensitive.[6]

IC50 values can vary based on assay conditions and duration of drug exposure (e.g., 24, 48, or 72 hours).[7]

Table 2: In Vivo Efficacy (Xenograft Models)
Xenograft ModelCancer TypeTreatmentOutcome
MOLM-13Acute Myeloid Leukemia (AML)Venetoclax (100 mg/kg, oral, daily)Significant inhibition of AML progression and extended survival.[8]
OCI-AML3Acute Myeloid Leukemia (AML)Venetoclax + Cobimetinib (B612205)Greater tumor reduction than either agent alone.[9]
COG-N-415x (PDX)Neuroblastoma (MYCN-amp)Venetoclax (100 mg/kg) + NVP-CGM097 (50mg/kg)In vivo tumor regressions.[10]
DMS-53Small-Cell Lung CancerVenetoclax (100 mg/kg, oral, 6 days/week)Blocked tumor growth and induced regressions.[11]
CARNAVALB-cell MalignancyVenetoclax (100 mg/kg/day) + Rituximab (1mg/kg/week)Enhanced anti-tumor efficacy compared to single agents.[12]

Detailed Experimental Protocols

In Vitro Cell Viability Assay (CellTiter-Glo®)

This luminescent cell viability assay quantifies ATP, an indicator of metabolically active cells.

Protocol:

  • Cell Plating: Seed cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells/well. Include wells with media only for background measurements.

  • Drug Treatment: Treat cells with a serial dilution of Venetoclax (e.g., 1 nM to 10 µM) or vehicle control (DMSO).[7] Incubate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.[7]

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.

  • Lysis: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a microplate reader.

  • Data Analysis: Subtract background luminescence from all readings. Normalize the data to vehicle-treated cells (100% viability) and calculate IC50 values using a non-linear regression curve fit.

Experimental Workflow: Cell Viability Assay

References

Structural Analysis of Venetoclax: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the structural characteristics of Venetoclax (B612062), a potent and selective B-cell lymphoma 2 (Bcl-2) inhibitor. It outlines the molecular interactions governing its therapeutic action and the experimental methodologies used for its structural elucidation. It is important to note that the query for "Dalvotoclax" yielded no specific results, and it is highly probable that this was a misspelling of "Venetoclax," the subject of this analysis.

Chemical and Physical Properties

Venetoclax is an orally bioavailable small molecule with the chemical formula C45H50ClN7O7S.[1][2] It is classified as a pyrrolopyridine and a member of the oxanes, N-sulfonylcarboxamides, aromatic ethers, monochlorobenzenes, N-arylpiperazines, N-alkylpiperazines, and C-nitro compounds.[2]

PropertyValueReference
IUPAC Name 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide[1][3]
Molecular Formula C45H50ClN7O7S[1][2][3]
Molecular Weight 868.44 g/mol [3]
CAS Number 1257044-40-8[2][3]
Appearance Light yellow to dark yellow solid[3]
Solubility Very low aqueous solubility[3]

Mechanism of Action and Binding to Bcl-2

Venetoclax functions as a BH3 mimetic, directly binding to the B-cell lymphoma 2 (Bcl-2) protein with high affinity and selectivity.[3][4] Bcl-2 is an anti-apoptotic protein that sequesters pro-apoptotic proteins, thereby preventing programmed cell death.[4] By binding to the BH3-binding groove of Bcl-2, Venetoclax displaces these pro-apoptotic proteins, such as BIM.[4] This leads to the activation of BAX and BAK, which in turn permeabilize the mitochondrial outer membrane, releasing cytochrome c and activating caspases, ultimately resulting in apoptosis.[3]

Signaling Pathway of Venetoclax-Induced Apoptosis

Venetoclax_Pathway Venetoclax Venetoclax Bcl2 Bcl-2 Venetoclax->Bcl2 inhibits Pro_Apoptotic Pro-apoptotic Proteins (e.g., BIM) Bcl2->Pro_Apoptotic sequesters Bax_Bak BAX / BAK Pro_Apoptotic->Bax_Bak activate Mitochondrion Mitochondrion Bax_Bak->Mitochondrion permeabilize Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspases Caspases Cytochrome_c->Caspases activate Apoptosis Apoptosis Caspases->Apoptosis induce

Caption: Venetoclax inhibits Bcl-2, leading to apoptosis.

Structural Analysis of the Venetoclax-Bcl-2 Complex

The three-dimensional structure of Venetoclax in complex with Bcl-2 has been determined by X-ray crystallography, providing critical insights into its mechanism of action. The Protein Data Bank (PDB) entry 6O0K provides the crystal structure of Venetoclax bound to Bcl-2 at a resolution of 1.62 Å.[5][6][7][8]

The structure reveals that Venetoclax binds to the hydrophobic BH3-binding groove on the surface of Bcl-2.[9] Key interactions involve the 4-chlorophenyl group of Venetoclax inserting into the P2 pocket of the groove, while the azaindole moiety occupies the P4 pocket.[9]

Crystallographic Data for Venetoclax-Bcl-2 Complex (PDB: 6O0K)
ParameterValueReference
Method X-ray Diffraction[5]
Resolution 1.62 Å[5]
R-Value Free 0.202[5]
R-Value Work 0.161[5]
Space Group P 21 21 21[5]
Deposition Date 2019-02-16[5]

Binding Affinity and Kinetics

The binding affinity of Venetoclax for Bcl-2 and its family members has been quantified using various biophysical techniques. These studies demonstrate the high potency and selectivity of Venetoclax for Bcl-2.

ParameterValueTargetMethodReference
Ki < 0.01 nmol/LBcl-2Not Specified[10]
Ki > 4.8 nmol/LBcl-xLNot Specified[11]
Ki > 4.8 nmol/LBcl-wNot Specified[11]
KD 1.1 nMWild-type Bcl-2Surface Plasmon Resonance (SPR)[12]
KD 29 nMG101V mutant Bcl-2Surface Plasmon Resonance (SPR)[12]
IC50 2 nmol/LCLL cellsAnnexin V/PI staining[10]
IC50 4 nM - 18.4 µMMultiple Myeloma cell linesNot Specified[13]

Experimental Protocols

X-ray Crystallography of the Venetoclax-Bcl-2 Complex

While the exact, detailed protocol for the crystallization of the Venetoclax-Bcl-2 complex (PDB: 6O0K) is proprietary, a general workflow can be outlined based on standard crystallographic practices.[6][14]

Crystallography_Workflow cluster_protein Protein Preparation cluster_complex Complex Formation & Crystallization cluster_data Data Collection & Structure Determination P1 Bcl-2 Expression (E. coli) P2 Cell Lysis & Solubilization P1->P2 P3 Affinity Chromatography P2->P3 P4 Size-Exclusion Chromatography P3->P4 C1 Incubation of Bcl-2 with excess Venetoclax P4->C1 C2 Crystallization Screening (Vapor Diffusion) C1->C2 C3 Crystal Optimization C2->C3 D1 X-ray Diffraction Data Collection (Synchrotron) C3->D1 D2 Data Processing (Indexing, Integration, Scaling) D1->D2 D3 Phase Determination (Molecular Replacement) D2->D3 D4 Model Building & Refinement D3->D4 PDB_Deposition PDB_Deposition D4->PDB_Deposition PDB Deposition (6O0K)

Caption: General workflow for X-ray crystallography.

1. Protein Expression and Purification:

  • The human Bcl-2 protein (residues 1-211, with a deletion of the flexible loop) is typically expressed in Escherichia coli BL21 cells.[5]

  • Cells are harvested, lysed, and the protein is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA for a His-tagged protein) followed by size-exclusion chromatography to ensure homogeneity.

2. Complex Formation and Crystallization:

  • Purified Bcl-2 is incubated with an excess of Venetoclax (dissolved in a suitable solvent like DMSO) to ensure saturation of the binding sites.

  • The protein-ligand complex is concentrated and subjected to crystallization screening using techniques such as vapor diffusion (hanging or sitting drop). This involves mixing the complex with a variety of precipitant solutions to identify conditions that yield crystals.

  • Initial crystal hits are then optimized by fine-tuning the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

3. Data Collection and Structure Determination:

  • Crystals are cryo-protected and flash-cooled in liquid nitrogen.

  • X-ray diffraction data are collected at a synchrotron source.

  • The diffraction data are processed (indexed, integrated, and scaled) using software packages like HKL2000 or XDS.

  • The structure is solved by molecular replacement using a known structure of Bcl-2 as a search model.

  • The initial model is then refined, and the Venetoclax molecule is built into the electron density map, followed by further refinement cycles to yield the final structure.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been instrumental in the fragment-based drug discovery (FBDD) process that led to the development of Venetoclax.[15] It has also been used to characterize the structure of Venetoclax and its degradation products, as well as its interactions in co-crystals.[16][17][18][19]

General Protocol for Ligand-Observed NMR:

  • Sample Preparation: A solution of the target protein (e.g., Bcl-2) is prepared in a suitable NMR buffer (e.g., phosphate (B84403) buffer in D2O). A stock solution of Venetoclax (or a fragment) is prepared in a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: A series of 1D 1H NMR spectra are acquired for the ligand alone and in the presence of increasing concentrations of the protein.

  • Data Analysis: Changes in the chemical shifts, line broadening, or signal intensity of the ligand's protons upon addition of the protein indicate binding. Techniques like Saturation Transfer Difference (STD) NMR or Water-LOGSY can be used to identify binding fragments and map their binding epitopes.

Binding Affinity Determination (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics and affinity of molecular interactions.

General Protocol for Venetoclax-Bcl-2 Binding Analysis:

  • Chip Preparation: One of the binding partners (e.g., Bcl-2) is immobilized on the surface of a sensor chip.

  • Binding Analysis: A series of concentrations of the other binding partner (Venetoclax) are flowed over the chip surface. The change in the refractive index at the surface, which is proportional to the amount of bound analyte, is monitored in real-time.

  • Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Conclusion

The structural analysis of Venetoclax has provided a deep understanding of its potent and selective inhibition of the anti-apoptotic protein Bcl-2. Techniques such as X-ray crystallography have been pivotal in revealing the precise molecular interactions at the atomic level, guiding further drug design and explaining mechanisms of resistance. Biophysical methods like NMR and SPR have been crucial in the discovery process and in quantifying the high-affinity binding that underlies the therapeutic efficacy of Venetoclax. This comprehensive structural and functional understanding continues to support its clinical application and the development of next-generation Bcl-2 inhibitors.

References

An In-depth Technical Guide to the Pharmacokinetic Properties of BCL-2 Inhibitors: A Case Study on Venetoclax

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available pharmacokinetic data for Dalvotoclax is extremely limited. The following guide utilizes the extensive and well-documented pharmacokinetic profile of Venetoclax, a prominent BCL-2 inhibitor, to provide researchers, scientists, and drug development professionals with a comprehensive technical overview and a framework for assessing the pharmacokinetic properties of this class of drugs. One preclinical finding suggests this compound has good liver microsomal stability[1].

Introduction to BCL-2 Inhibitors and Venetoclax

B-cell lymphoma 2 (BCL-2) is a key protein in the regulation of apoptosis (programmed cell death). Its overexpression in cancer cells allows them to evade apoptosis, contributing to tumor growth and resistance to therapy. BCL-2 inhibitors are a class of targeted therapies designed to block the function of BCL-2, thereby restoring the natural process of apoptosis in cancer cells.

Venetoclax is a potent and selective oral inhibitor of BCL-2, approved for the treatment of various hematologic malignancies[2][3]. Its development and extensive characterization provide a valuable case study for understanding the pharmacokinetic profile of this important class of drugs.

Core Pharmacokinetic Parameters of Venetoclax

The pharmacokinetic profile of Venetoclax has been extensively studied in both healthy volunteers and patients with various hematological malignancies[2][3]. The key parameters are summarized in the tables below.

Table 1: Absorption and Distribution of Venetoclax
ParameterValueConditions/Notes
Time to Maximum Plasma Concentration (Tmax) 5 - 8 hoursFollowing oral administration[2][3][4].
Bioavailability ~5.4%Under fasting conditions[2][5].
Food Effect 3 to 5-fold increase in bioavailabilityAdministered with a meal[2][3][4][6].
Volume of Distribution (Vd/F) 256 - 321 LIn patients[2].
Plasma Protein Binding >99.9%Highly bound to human plasma proteins[2].
Blood-to-Plasma Ratio 0.57[2]
Table 2: Metabolism and Excretion of Venetoclax
ParameterValueConditions/Notes
Metabolism Primarily via Cytochrome P450 3A (CYP3A) enzymes[2][3]
Elimination Half-Life (t½) ~26 hoursIn cancer patients[6].
Excretion Negligible amount of unchanged drug in urine[2][3][4]
Accumulation Ratio 1.30 - 1.44Minimal accumulation with once-daily dosing[6].

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of pharmacokinetic properties. Below are representative protocols for key experiments in the study of a drug like Venetoclax.

Bioavailability and Food Effect Studies
  • Study Design: Open-label, randomized, crossover study in healthy female subjects.

  • Treatment Arms:

    • Arm A (Fasting): Single oral dose of Venetoclax administered after an overnight fast of at least 10 hours.

    • Arm B (Fed): Single oral dose of Venetoclax administered shortly after a standard meal.

  • Pharmacokinetic Sampling: Serial blood samples collected at pre-dose and at various time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours).

  • Bioanalytical Method: Plasma concentrations of Venetoclax are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration) are calculated using non-compartmental analysis. The food effect is evaluated by comparing the geometric mean ratios of AUC and Cmax between the fed and fasted states.

Drug-Drug Interaction Studies (CYP3A Inhibition)
  • Study Design: Open-label, fixed-sequence study in healthy subjects.

  • Treatment Phases:

    • Phase 1: Single oral dose of Venetoclax administered alone.

    • Phase 2: After a washout period, subjects receive a strong or moderate CYP3A inhibitor (e.g., ketoconazole (B1673606) or posaconazole) for several days to achieve steady-state. A single oral dose of Venetoclax is then co-administered with the CYP3A inhibitor.

  • Pharmacokinetic Sampling and Analysis: Similar to the bioavailability study, with a focus on comparing Venetoclax exposure (AUC and Cmax) with and without the co-administered inhibitor.

Visualizing Key Pathways and Processes

Diagrams are essential for illustrating complex biological and experimental workflows.

Diagram 1: Venetoclax Absorption and First-Pass Metabolism

cluster_GI Gastrointestinal Tract cluster_Liver Liver (First-Pass Metabolism) Oral Administration Oral Administration Dissolution Dissolution Oral Administration->Dissolution Absorption Absorption Dissolution->Absorption CYP3A4/5 CYP3A4/5 Absorption->CYP3A4/5 Portal Vein Systemic Circulation Systemic Circulation CYP3A4/5->Systemic Circulation Reduced Bioavailability Excretion Excretion Systemic Circulation->Excretion

Caption: Simplified workflow of Venetoclax oral absorption and first-pass metabolism.

Diagram 2: Experimental Workflow for a Food Effect Study

cluster_Fasting Fasting Arm cluster_Fed Fed Arm Fasting Dose Fasting Dose PK Sampling 1 PK Sampling 1 Fasting Dose->PK Sampling 1 Washout Washout PK Sampling 1->Washout Fed Dose Fed Dose PK Sampling 2 PK Sampling 2 Fed Dose->PK Sampling 2 PK Sampling 2->Washout Healthy Volunteers Healthy Volunteers Randomization Randomization Healthy Volunteers->Randomization Randomization->Fasting Dose Randomization->Fed Dose Data Analysis Data Analysis Washout->Data Analysis

Caption: Crossover study design for evaluating the effect of food on drug bioavailability.

Diagram 3: BCL-2 Inhibition Signaling Pathway

Pro-Apoptotic Signals Pro-Apoptotic Signals BAX/BAK BAX/BAK Pro-Apoptotic Signals->BAX/BAK BCL-2 BCL-2 BCL-2->BAX/BAK Inhibits Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization BAX/BAK->Mitochondrial Outer Membrane Permeabilization Caspase Activation Caspase Activation Mitochondrial Outer Membrane Permeabilization->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Venetoclax Venetoclax Venetoclax->BCL-2 Inhibits

Caption: Mechanism of action of Venetoclax in inducing apoptosis.

Factors Influencing Venetoclax Pharmacokinetics

Several intrinsic and extrinsic factors can influence the pharmacokinetic profile of Venetoclax.

Table 3: Factors Affecting Venetoclax Exposure
FactorEffect on Venetoclax ExposureClinical Recommendation
Food 3 to 5-fold increase in bioavailability[2][3][6].Administer with a meal.
Strong CYP3A Inhibitors 2.3 to 7.9-fold increase in AUC.Dose reduction of Venetoclax is required.
Moderate CYP3A Inhibitors At least 2-fold increase in AUC.Dose reduction of Venetoclax is required.
Strong or Moderate CYP3A Inducers Significant decrease in AUC.Avoid co-administration.
Severe Hepatic Impairment ~2.3-fold increase in exposure[3].Dose reduction is recommended.
Mild to Moderate Hepatic Impairment No clinically meaningful impact[3].No dose adjustment needed.
Renal Impairment (Mild to Severe) No clinically meaningful impact[2][3].No dose adjustment needed.

Conclusion

The pharmacokinetic profile of Venetoclax is well-characterized, demonstrating the importance of understanding factors such as food effects, drug-drug interactions via CYP3A metabolism, and the impact of organ impairment. This in-depth guide, using Venetoclax as a case study, provides a comprehensive framework for researchers and drug development professionals to evaluate the pharmacokinetic properties of other BCL-2 inhibitors like this compound. A thorough understanding of these principles is paramount for the safe and effective development and clinical application of this therapeutic class.

References

Early Studies on Venetoclax Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the foundational preclinical and early clinical studies that established the efficacy of Venetoclax (B612062), a selective B-cell lymphoma 2 (Bcl-2) inhibitor. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and workflows.

Core Mechanism of Action

Venetoclax is a potent and selective oral inhibitor of the anti-apoptotic protein Bcl-2.[1][2][3] Overexpression of Bcl-2 is a hallmark of various hematologic malignancies, enabling cancer cells to evade programmed cell death (apoptosis).[2][4] Venetoclax mimics the action of pro-apoptotic BH3-only proteins, such as BIM, by binding with high affinity to the BH3-binding groove of Bcl-2.[1][5][6] This competitive binding displaces BIM and other pro-apoptotic proteins, which are then free to activate the pro-apoptotic effector proteins BAX and BAK.[1][5][6] The activation of BAX and BAK leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptotic cell death.[5][6]

Preclinical Efficacy

Early preclinical investigations of Venetoclax demonstrated its potent and selective activity against Bcl-2-dependent cancer cell lines and in vivo tumor models. These studies were crucial in establishing the rationale for its clinical development.

In Vitro Studies

Venetoclax has shown significant cytotoxic activity across a range of hematologic cancer cell lines. The sensitivity to Venetoclax is strongly correlated with high Bcl-2 expression.

Table 1: In Vitro Efficacy of Venetoclax in Various Cancer Cell Lines

Cell LineCancer TypeIC50/EC50 (nM)Reference
DMS-53Small-Cell Lung CancerSensitive (exact value not specified)[7]
NCI-H82Small-Cell Lung CancerResistant[7]
MV4;11Acute Myeloid Leukemia~10 (as monotherapy)[8]
Molm13Acute Myeloid LeukemiaLess sensitive than MV4;11[8]
MINOMantle Cell LymphomaVaries with culture conditions[9][10]
MAVER-1Mantle Cell LymphomaVaries with culture conditions[9][10]
JurkatT-cell Acute Lymphoblastic LeukemiaSynergistic with epigenetic drugs[11]
Patient-derived CLL cellsChronic Lymphocytic LeukemiaAverage EC50 of 6 nM[3]
Patient-derived CLL cells (17p deletion)Chronic Lymphocytic LeukemiaAverage EC50 of 8 nM[3]
In Vivo Studies

In vivo studies using xenograft and patient-derived xenograft (PDX) models have confirmed the anti-tumor activity of Venetoclax.

Table 2: In Vivo Efficacy of Venetoclax in Mouse Models

Model TypeCancer TypeDosing RegimenOutcomeReference
Xenograft (DMS-53)Small-Cell Lung Cancer100 mg/kg, oral gavage, 6 days/weekMarked tumor shrinkage[7]
Xenograft (NCI-H82)Small-Cell Lung Cancer100 mg/kg, oral gavage, 6 days/weekUnresponsive[7]
PDX (LU5263)Small-Cell Lung Cancer100 mg/kg, oral gavageTumor growth inhibition[7]
PDX (LU86)Small-Cell Lung Cancer100 mg/kg, oral gavageTumor growth inhibition[7]
Orthotopic Xenograft (MV4;11)Acute Myeloid Leukemia100 mg/kg, oral, 21 daysMarginal improvement in survival[8]
Orthotopic Xenograft (Molm13)Acute Myeloid Leukemia100 mg/kg, oral, 21 daysNo anti-tumor activity[8]
PDX (COG-N-415x)Neuroblastoma100 mg/kg, oral gavage, 5 days/week for 2 weeksLimited single-agent activity[12]
Genetically Engineered Mouse ModelDouble-Expressor Diffuse Large B-cell LymphomaNot specifiedSpecific killing of MYC+/BCL2+ lymphoma cells[13]
Xenograft (MLL-3)MLL-rearranged Acute Lymphoblastic LeukemiaNot specifiedSignificant leukemia growth delay (13.3 days)[14]
Xenograft (ALL-3)MLL-rearranged Acute Lymphoblastic LeukemiaNot specifiedSignificant leukemia growth delay (59.4 days) and MCR[14]

Early Clinical Studies

The promising preclinical data led to the initiation of early-phase clinical trials to evaluate the safety, pharmacokinetics, and efficacy of Venetoclax in patients with hematologic malignancies.

Phase I Study in Non-Hodgkin Lymphoma (NHL)

A first-in-human, phase I study of Venetoclax was conducted in 106 patients with relapsed or refractory NHL. The study included dose-escalation and safety expansion cohorts with target doses ranging from 200 to 1,200 mg daily.[15][16]

Table 3: Efficacy of Venetoclax in a Phase I Study of Relapsed or Refractory NHL

NHL SubtypeNumber of PatientsOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Reference
Mantle Cell Lymphoma (MCL)2875%14 months[15][16]
Follicular Lymphoma (FL)2938%11 months[15][16]
Diffuse Large B-cell Lymphoma (DLBCL)3418%1 month[15][16]
Overall 106 44% 6 months [15][16]
Early Studies in Chronic Lymphocytic Leukemia (CLL)

A phase I dose-escalation study in patients with relapsed/refractory CLL demonstrated high response rates.[17] This was followed by a pivotal phase II trial in patients with relapsed/refractory CLL with the 17p deletion.[17]

Table 4: Efficacy of Venetoclax in Early Clinical Trials for CLL

Study PhasePatient PopulationDosingOverall Response Rate (ORR)Complete Response (CR)Reference
Phase IRelapsed/Refractory CLL/SLLDose escalation up to 1200 mg/day79%20%[17][18]
Phase IIRelapsed/Refractory del(17p) CLLWeekly dose escalation to 400 mg/day79%8%[17]
Early Studies in Acute Myeloid Leukemia (AML)

In a phase I trial of Venetoclax monotherapy in 32 high-risk, relapsed/refractory AML patients, the overall response rate was 19%.[17] Notably, patients with IDH1/2 mutations showed a higher response rate of 33%.[17] These modest monotherapy results prompted further studies of Venetoclax in combination with other agents.

Experimental Protocols

In Vitro Cell Viability Assays
  • Cell Lines and Culture: Cancer cell lines (e.g., DMS-53, NCI-H460, S1, KB-3-1) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.[19]

  • Drug Treatment: Cells are seeded in 96-well plates and treated with a gradient of Venetoclax concentrations (e.g., 0-100 µM) for a specified duration (e.g., 72 hours).[19][20]

  • Viability Assessment: Cell viability is determined using assays such as the MTT or CellTiter-Glo assay, which measure metabolic activity. Absorbance or luminescence is read using a plate reader.

  • Data Analysis: Dose-response curves are generated by plotting cell viability against the logarithm of the drug concentration. IC50 values (the concentration of drug that inhibits 50% of cell growth) are calculated using non-linear regression analysis.[9][10]

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., NOD/SCID, NSG) are used to prevent rejection of human tumor cells.[7][8][12]

  • Tumor Implantation: A suspension of cancer cells (e.g., 0.5 x 10^6 cells) mixed with Matrigel is injected subcutaneously or orthotopically into the mice.[7][12]

  • Drug Administration: Once tumors reach a palpable size (e.g., 180 mm³), mice are randomized into treatment and control groups. Venetoclax is typically administered by oral gavage at a specified dose and schedule (e.g., 100 mg/kg, daily).[7][8][12]

  • Efficacy Evaluation: Tumor volume is measured regularly using calipers. Mouse body weight is monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for apoptosis markers).[7][8]

  • Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is performed to compare the tumor growth between the Venetoclax-treated and control groups.

Signaling Pathways and Experimental Workflows

Venetoclax Mechanism of Action: BCL-2 Inhibition

Venetoclax_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Caspase_Cascade Caspase Cascade MOMP Mitochondrial Outer Membrane Permeabilization Cytochrome_c Cytochrome c MOMP->Cytochrome_c Releases Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Initiates Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes Venetoclax Venetoclax Bcl2 Bcl-2 Venetoclax->Bcl2 Inhibits BIM BIM/PUMA Bcl2->BIM Sequesters BAX_BAK BAX/BAK BIM->BAX_BAK Activates BAX_BAK->MOMP Induces

Caption: Venetoclax inhibits Bcl-2, leading to the activation of apoptosis.

Experimental Workflow for In Vivo Efficacy Study

In_Vivo_Workflow Cell_Culture Cancer Cell Culture Implantation Subcutaneous/Orthotopic Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Venetoclax or Vehicle Administration Randomization->Treatment Monitoring Tumor Volume and Body Weight Measurement Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Excision) Monitoring->Endpoint Data_Analysis Data Analysis and Statistical Evaluation Endpoint->Data_Analysis

References

An In-Depth Technical Guide to Dalvotoclax and the Landscape of Selective Bcl-2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on Dalvotoclax is limited. This guide utilizes data and methodologies associated with the well-characterized, structurally related Bcl-2 inhibitor, Venetoclax (ABT-199), as a representative model to provide a comprehensive technical overview of this class of compounds.

Executive Summary

This compound is a potent and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of apoptosis.[1][2] Overexpression of Bcl-2 is a common mechanism by which cancer cells evade programmed cell death, making it a prime therapeutic target.[3] This guide provides a detailed examination of the core principles of selective Bcl-2 inhibition, using the extensive data available for Venetoclax as a surrogate to understand the potential mechanism of action, relevant experimental protocols, and anticipated mechanisms of resistance for this compound and its derivatives. We will explore the critical signaling pathways, provide detailed experimental methodologies, and present quantitative data to inform further research and development in this promising area of oncology.

The Core Target: The Bcl-2 Family and Apoptosis

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[3] This family includes both pro-apoptotic proteins (e.g., BAX, BAK) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1).[4] In healthy cells, a delicate balance between these factions dictates cell survival or death. In many hematological malignancies and some solid tumors, the overexpression of anti-apoptotic proteins like Bcl-2 sequesters pro-apoptotic proteins, thereby preventing the initiation of apoptosis and promoting cell survival.[3][5]

Selective Bcl-2 inhibitors, such as this compound and Venetoclax, are designed to mimic the action of pro-apoptotic BH3-only proteins. These small molecules bind with high affinity to the BH3-binding groove of Bcl-2, displacing pro-apoptotic proteins.[5] The released pro-apoptotic proteins can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.[6]

Signaling Pathway of Selective Bcl-2 Inhibition

The following diagram illustrates the mechanism of action of a selective Bcl-2 inhibitor like Venetoclax, which is presumed to be similar for this compound.

Bcl2_Inhibition_Pathway Bcl2 Bcl-2 Bax_Bak BAX/BAK Bcl2->Bax_Bak Inhibits Bim Bim (Pro-apoptotic) Bim->Bcl2 Sequestered by Bim->Bax_Bak Activates MOMP MOMP Bax_Bak->MOMP Induces CytoC Cytochrome c MOMP->CytoC Release Caspases Caspase Cascade CytoC->Caspases This compound This compound / Venetoclax This compound->Bcl2 Inhibits Apoptosis Apoptosis Caspases->Apoptosis Executes CytoC_out Cytochrome c

Mechanism of selective Bcl-2 inhibition.

Chemical Profile of this compound

This compound is a complex small molecule with the following chemical properties:

PropertyValueReference
IUPAC Name (S)-N-((4-(((1,4-dioxan-2-yl)methyl)amino)-3-nitrophenyl)sulfonyl)-2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((2'-chloro-5,5-dimethyl-4'-(trifluoromethyl)-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide[7]
Chemical Formula C45H47ClF3N7O8S[7]
Molecular Weight 938.42 g/mol [7]
CAS Number 2416927-21-2[7]

Due to the lack of publicly available information on the synthesis of this compound, a generalized synthetic scheme for its close analog, Venetoclax, is presented to illustrate the potential synthetic strategies. The synthesis of Venetoclax typically involves a convergent approach with the preparation of key intermediates followed by their coupling.

Quantitative Data (Representative)

The following tables summarize key quantitative data for the representative Bcl-2 inhibitor, Venetoclax. This data is critical for understanding the potency and selectivity of this class of compounds.

Table 4.1: In Vitro Binding Affinity and Cellular Activity of Venetoclax

ParameterValueCell Line / Assay ConditionsReference
Bcl-2 (Ki) <0.010 nMBiochemical Assay[8]
Bcl-xL (Ki) >4.8 µMBiochemical Assay[8]
Mcl-1 (Ki) >444 nMBiochemical Assay[8]
EC50 3 nMCLL Primary Samples[8]
EC50 261 nMFL5.12-BCL-2 cells[8]

Table 4.2: Pharmacokinetic Properties of Venetoclax

ParameterValueSpecies/ConditionsReference
Tmax (median) 5 - 8 hoursHuman, with food[1][9]
Half-life (mean) 14 - 18 hoursHuman[1][9]
Bioavailability Increased 3-5 fold with foodHuman[1]
Metabolism Primarily via CYP3AHuman[1]

Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize selective Bcl-2 inhibitors. These protocols are based on established methods and can be adapted for the evaluation of this compound and its derivatives.

Cell Viability Assay (MTT/MTS Assay)

This assay is used to assess the effect of the inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound/Venetoclax

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization solution (for MTT)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the Bcl-2 inhibitor and a vehicle control (e.g., DMSO).

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

  • If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest cells after treatment with the Bcl-2 inhibitor.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry within one hour.

Western Blot for Bcl-2 Family Proteins

This technique is used to detect and quantify the expression levels of Bcl-2 family proteins.

Materials:

  • Cell lysates from treated and control cells

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for Bcl-2, Bcl-xL, Mcl-1, BAX, BAK, etc.

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate proteins from cell lysates by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the protein bands using densitometry software.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a Bcl-2 inhibitor.

Preclinical_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Biochemical_Assay Biochemical Assays (e.g., HTRF for Ki) Cell_Lines Cancer Cell Line Panel Biochemical_Assay->Cell_Lines Select Compound Viability_Assay Cell Viability Assays (IC50 determination) Cell_Lines->Viability_Assay Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase) Viability_Assay->Apoptosis_Assay Confirm Mechanism Western_Blot Western Blot (Bcl-2 family protein expression) Apoptosis_Assay->Western_Blot Profile Protein Levels Xenograft_Model Xenograft/PDX Models Western_Blot->Xenograft_Model Proceed to In Vivo PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies Xenograft_Model->PK_PD_Studies Efficacy_Studies Efficacy Studies (Tumor Growth Inhibition) PK_PD_Studies->Efficacy_Studies Toxicity_Studies Toxicity Assessment Efficacy_Studies->Toxicity_Studies

Preclinical evaluation workflow for Bcl-2 inhibitors.

Mechanisms of Resistance

Resistance to selective Bcl-2 inhibitors is a significant clinical challenge. Understanding the potential mechanisms of resistance is crucial for developing effective combination therapies and next-generation inhibitors. Based on studies with Venetoclax, the primary mechanisms of resistance are:

  • Upregulation of other anti-apoptotic proteins: Increased expression of Mcl-1 and Bcl-xL can compensate for the inhibition of Bcl-2, thereby maintaining the sequestration of pro-apoptotic proteins.[4][6]

  • Mutations in the Bcl-2 BH3-binding groove: Alterations in the binding site can reduce the affinity of the inhibitor, rendering it less effective.[10]

  • Alterations in cellular metabolism: Changes in metabolic pathways, such as increased oxidative phosphorylation, have been implicated in resistance.[11]

Logical Relationship of Resistance Mechanisms

The following diagram illustrates the interplay of different resistance mechanisms to selective Bcl-2 inhibition.

Resistance_Mechanisms cluster_Mechanisms Resistance Mechanisms Bcl2_Inhibitor Selective Bcl-2 Inhibitor (this compound/Venetoclax) Apoptosis Apoptosis Bcl2_Inhibitor->Apoptosis Induces Resistance Drug Resistance Resistance->Apoptosis Blocks Upregulation Upregulation of Mcl-1 / Bcl-xL Upregulation->Resistance Leads to Mutation Bcl-2 Mutation (Reduced Affinity) Mutation->Resistance Leads to Metabolism Metabolic Reprogramming Metabolism->Resistance Leads to

Interplay of resistance mechanisms to Bcl-2 inhibition.

Future Directions and Conclusion

This compound represents a promising addition to the growing class of selective Bcl-2 inhibitors. While specific data on this compound remains limited in the public domain, the extensive research on its analog, Venetoclax, provides a robust framework for its continued investigation. Future research should focus on elucidating the precise quantitative pharmacological profile of this compound, exploring its efficacy in various preclinical models, and identifying potential biomarkers of response and resistance. The development of chemical derivatives that may overcome known resistance mechanisms or offer improved pharmacokinetic properties will be a critical next step. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy through the inhibition of Bcl-2.

References

An In-depth Technical Guide to the Cellular Pathways Affected by Dalvotoclax and Other BCL-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document focuses on the cellular pathways affected by the B-cell lymphoma 2 (BCL-2) inhibitor, Dalvotoclax. Due to the limited publicly available data on this compound, this guide extensively utilizes data from the well-characterized BCL-2 inhibitor, Venetoclax (also known as ABT-199), as a representative agent to illustrate the mechanism of action and its effects on cellular pathways. The principles of BCL-2 inhibition described herein are expected to be broadly applicable to this compound.

Introduction to BCL-2 and its Role in Apoptosis

The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis (programmed cell death).[1] This pathway is critical for normal tissue homeostasis, and its dysregulation is a hallmark of many cancers, leading to uncontrolled cell survival and resistance to therapy.[2]

The BCL-2 family consists of both anti-apoptotic proteins (e.g., BCL-2, BCL-xL, MCL-1) and pro-apoptotic proteins. The pro-apoptotic members are further divided into the "effectors" (BAX and BAK) and the "BH3-only" proteins (e.g., BIM, BID, PUMA, BAD, NOXA).[3]

Under normal physiological conditions, the anti-apoptotic BCL-2 proteins sequester the pro-apoptotic BH3-only proteins, preventing them from activating the effector proteins BAX and BAK.[3] Upon receiving an apoptotic stimulus, BH3-only proteins are upregulated and bind to the anti-apoptotic BCL-2 proteins, displacing the sequestered pro-apoptotic activators. These freed activators can then bind to and activate BAX and BAK, leading to their oligomerization and the formation of pores in the outer mitochondrial membrane.[3][4] This event, known as mitochondrial outer membrane permeabilization (MOMP), results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately leading to caspase activation and the execution of apoptosis.[3]

In many hematologic malignancies and some solid tumors, the overexpression of anti-apoptotic BCL-2 proteins is a key survival mechanism.[2] This makes the BCL-2 family an attractive target for therapeutic intervention.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of the anti-apoptotic protein BCL-2. While specific binding kinetics for this compound are not widely published, its mechanism of action is understood to be analogous to that of Venetoclax. These molecules act as "BH3 mimetics," binding with high affinity to the BH3-binding groove of BCL-2.[4]

This binding competitively displaces pro-apoptotic BH3-only proteins, such as BIM, from BCL-2.[4] The released BIM is then free to activate the pro-apoptotic effector proteins BAX and BAK.[4] The subsequent activation of BAX and BAK leads to MOMP, the release of cytochrome c, and the induction of apoptosis in a TP53-independent manner.[2] This TP53-independence is a key therapeutic advantage, as TP53 is frequently mutated in cancer, leading to resistance to conventional chemotherapies.[2]

Cellular Signaling Pathways Affected by this compound

The primary cellular pathway affected by this compound is the intrinsic apoptosis pathway. By inhibiting BCL-2, this compound tips the balance of the BCL-2 protein interactions in favor of apoptosis.

BCL2_Inhibition_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm BAX_BAK BAX / BAK Cytochrome_c Cytochrome c BAX_BAK->Cytochrome_c Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Initiates MOMP MOMP Caspases Caspase Activation Apoptosome->Caspases Activates Apoptotic_Stimuli Apoptotic Stimuli BH3_only BH3-only proteins (e.g., BIM, PUMA) Apoptotic_Stimuli->BH3_only Upregulates BH3_only->BAX_BAK Activates BCL2 BCL-2 BH3_only->BCL2 Inhibits BCL2->BAX_BAK This compound This compound This compound->BCL2 Inhibits Apoptosis Apoptosis Caspases->Apoptosis Executes

Diagram 1: Simplified BCL-2 Inhibition Pathway

Quantitative Data

The potency of BCL-2 inhibitors is typically quantified by their binding affinity (Ki) for BCL-2 and their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following tables summarize publicly available data for Venetoclax.

Parameter Value Target Reference
Ki<0.01 nMBCL-2[5]
Ki48 nMBCL-xL[5]
Ki245 nMBCL-w[5]
Ki>444 nMMCL-1[5]
Table 1: Binding Affinity (Ki) of Venetoclax for BCL-2 Family Proteins
Cell Line Cancer Type IC50 Reference
HL-60Acute Myeloid Leukemia1.6 µM[6]
ML-2Acute Myeloid Leukemia100 nM[6]
MOLM-13Acute Myeloid Leukemia200 nM[6]
OCI-AML3Acute Myeloid Leukemia600 nM[6]
SKM-1Acute Myeloid Leukemia1 µM[6]
PL-21Acute Myeloid Leukemia>10 µM[6]
MOLM-16Acute Myeloid Leukemia>10 µM[6]
T-ALLT-cell Acute Lymphoblastic Leukemia2600 nM
B-ALLB-cell Acute Lymphoblastic Leukemia690 nM
Table 2: IC50 Values of Venetoclax in Various Leukemia Cell Lines

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a common method to determine the IC50 of a BCL-2 inhibitor in a cancer cell line.

Objective: To measure the dose-dependent effect of a BCL-2 inhibitor on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • BCL-2 inhibitor (e.g., this compound)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the BCL-2 inhibitor in complete culture medium. Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with This compound seed_cells->treat_cells incubate Incubate (48-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

Diagram 2: MTT Assay Workflow
Apoptosis Assessment by Flow Cytometry (Annexin V/PI Staining)

This protocol is used to quantify the induction of apoptosis by a BCL-2 inhibitor.

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with a BCL-2 inhibitor.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • BCL-2 inhibitor (e.g., this compound)

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the BCL-2 inhibitor at the desired concentration and for the desired time. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells on a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

This compound, as a selective BCL-2 inhibitor, represents a targeted therapeutic strategy that leverages our understanding of the intrinsic apoptosis pathway. By disrupting the key survival mechanism of cancer cells that overexpress BCL-2, this compound and similar agents can induce apoptosis and offer a promising treatment modality, particularly in hematologic malignancies. The experimental protocols and data presented in this guide, primarily based on the extensive research of Venetoclax, provide a framework for the continued investigation and development of BCL-2 inhibitors for cancer therapy. Further research is warranted to fully characterize the specific in vitro and in vivo properties of this compound.

References

Methodological & Application

Application Notes and Protocols for Dalvotoclax Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalvotoclax (ABT-199/Venetoclax) is a potent and selective small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2] Overexpression of BCL-2 is a hallmark of various hematological malignancies and some solid tumors, where it sequesters pro-apoptotic proteins, thereby preventing cancer cells from undergoing programmed cell death (apoptosis).[2][3] this compound mimics the action of BH3-only proteins, a class of pro-apoptotic proteins, to restore the apoptotic pathway in cancer cells.[4][5] Preclinical studies in mouse models are crucial for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound. This document provides detailed application notes and protocols for the administration of this compound in various mouse models.

Mechanism of Action: The BCL-2 Signaling Pathway

This compound targets the intrinsic pathway of apoptosis, which is regulated by the BCL-2 family of proteins.[6][7] This family includes pro-survival members (like BCL-2, BCL-xL, and MCL-1) and pro-apoptotic members (including Bax, Bak, and the BH3-only proteins like Bim, Bad, and Puma).[8] In cancer cells with high BCL-2 expression, BCL-2 binds to and neutralizes pro-apoptotic proteins, preventing the activation of Bax and Bak, which are essential for mitochondrial outer membrane permeabilization and subsequent caspase activation.[6][8] this compound selectively binds to the BH3-binding groove of BCL-2, displacing pro-apoptotic proteins. This leads to the activation of Bax/Bak, mitochondrial dysfunction, release of cytochrome c, and ultimately, caspase-mediated apoptosis.[2][8]

BCL2_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Bax_Bak Bax / Bak Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Release Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation activates Apoptotic_Stimuli Apoptotic Stimuli BH3_only BH3-only proteins (e.g., Bim, Bad, Puma) Apoptotic_Stimuli->BH3_only activate BCL2 BCL-2 BH3_only->BCL2 inhibit BCL2->Bax_Bak inhibit This compound This compound (ABT-199) This compound->BCL2 inhibit Apoptosis Apoptosis Caspase_Activation->Apoptosis induces

Caption: BCL-2 Signaling Pathway and this compound Mechanism of Action.

Quantitative Data from In Vivo Mouse Studies

The following tables summarize quantitative data from various studies involving the administration of this compound (ABT-199) in different mouse models.

Table 1: Efficacy of this compound in Hematological Malignancy Mouse Models

Tumor ModelMouse StrainThis compound (ABT-199) Dose & ScheduleOutcomeReference
MOLM-13 (AML)NOD SCID gamma (NSG)100 mg/kg, daily, oral gavage for 2 weeksSignificant reduction in leukemia burden in bone marrow.[9]
Primary AML Xenograft (Patient S)NSG100 mg/kg, daily, oral gavage for 2 weeksReduced human CD45+ cells in bone marrow from 70% (control) to 32.7% (treated).[9]
Primary AML Xenograft (Patient R)NSG100 mg/kg, daily, oral gavage for 2 weeksNo significant decrease in tumor burden.[9]
DoHH-2 (Lymphoma)NCr nude100 mg/kg, dailyTumor growth inhibition.[10]
Toledo (Lymphoma)NCr nude25 mg/kg, dailyTumor growth inhibition.[10]
myc/bcl-2 LymphomaImmunocompetentNot specifiedProlonged survival of tumor-bearing mice.[5]

Table 2: Efficacy of this compound in Solid Tumor Mouse Models

Tumor ModelMouse StrainThis compound (ABT-199) Dose & ScheduleOutcomeReference
KCNR (Neuroblastoma)NMRI nu-/nu-100 mg/kg, daily for 3 weeksTumor growth inhibition.[11]
Follicular Lymphoma (FL) XenograftNSGNot specifiedSignificant decrease in tumor volumes compared to untreated mice.[1]

Experimental Protocols

Drug Formulation

A common formulation for oral administration of this compound (ABT-199) in mice is a solution in a vehicle composed of 60% Phosal 50 PG, 30% polyethylene (B3416737) glycol 400, and 10% ethanol (B145695).[9]

Materials:

  • This compound (ABT-199) powder

  • Phosal 50 PG

  • Polyethylene glycol 400 (PEG400)

  • Ethanol

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Calculate the required amount of this compound and vehicle components based on the desired final concentration (e.g., 10 mg/mL) and the total volume needed for the study.

  • In a sterile microcentrifuge tube, combine the Phosal 50 PG, PEG400, and ethanol in the specified ratio (60:30:10).

  • Vortex the mixture until a homogenous solution is formed.

  • Add the pre-weighed this compound powder to the vehicle.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can aid in dissolution.

  • Store the final formulation at the recommended temperature and protect it from light. Prepare fresh as needed, depending on the stability of the formulation.

Mouse Models and Tumor Implantation

The choice of mouse model is critical for the study's objectives. Immunocompromised strains are necessary for xenograft models using human cell lines or patient-derived tissues.

Commonly Used Mouse Strains:

  • NOD SCID gamma (NSG): Highly immunodeficient, suitable for patient-derived xenografts (PDX) and human cell line-derived xenografts (CDX).[2][9]

  • NCr Nude: Athymic mice lacking T-cells, commonly used for CDX models.[10]

  • NMRI nu-/nu-: Another nude mouse strain used for xenograft studies.[11]

Subcutaneous Xenograft Implantation Protocol:

  • Culture the desired cancer cell line (e.g., MOLM-13, KCNR) under sterile conditions.

  • Harvest cells during their exponential growth phase.

  • Resuspend the cells in a suitable medium, such as a 1:1 mixture of RPMI and Matrigel, at the desired concentration (e.g., 0.7 x 10^6 cells in 100 µL).[9][12]

  • Anesthetize the mouse using an approved method (e.g., isoflurane (B1672236) inhalation).

  • Inject the cell suspension subcutaneously into the flank of the mouse using a sterile syringe and a 27-gauge needle.

  • Monitor the mice regularly for tumor growth. Begin treatment when tumors reach a palpable size or a predetermined volume.

This compound Administration via Oral Gavage

Oral gavage is a common method for administering this compound to mice, ensuring precise dosing.

Materials:

  • This compound formulation

  • Appropriate sized oral gavage needles (e.g., 20-22 gauge, with a ball tip)

  • Syringes (e.g., 1 mL)

  • Animal scale

Protocol:

  • Weigh each mouse to determine the exact volume of the drug formulation to be administered based on the desired dosage (e.g., 100 mg/kg).

  • Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.

  • Attach the gavage needle to the syringe filled with the correct volume of the this compound formulation.

  • Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus. The ball tip should help prevent accidental entry into the trachea.

  • Slowly dispense the liquid from the syringe.

  • Withdraw the gavage needle smoothly.

  • Return the mouse to its cage and monitor for any immediate adverse reactions.

  • Repeat the administration daily or as per the experimental schedule.

Monitoring and Efficacy Assessment

Tumor Growth:

  • Measure tumor dimensions (length and width) with calipers 2-3 times per week.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor for signs of tumor burden, such as weight loss, lethargy, or hind limb paralysis, especially in leukemia models.[10]

Bioluminescence Imaging (for luciferase-labeled cells):

  • Inject mice intraperitoneally with D-luciferin.

  • Anesthetize the mice.

  • Image the mice using an in vivo imaging system (e.g., IVIS) to monitor tumor burden.[9]

Survival:

  • Monitor mice daily for signs of distress or morbidity.

  • Euthanize mice when tumors reach a predetermined maximum size or when they exhibit signs of significant illness, according to institutional animal care and use committee (IACUC) guidelines.

  • Record the date of death or euthanasia for survival analysis.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound in a mouse xenograft model.

Experimental_Workflow start Start cell_culture Cell Line Culture (e.g., MOLM-13, KCNR) start->cell_culture implantation Tumor Cell Implantation (Subcutaneous) cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment This compound Treatment (e.g., 100 mg/kg, daily, p.o.) randomization->treatment vehicle Vehicle Control Treatment randomization->vehicle monitoring Efficacy Monitoring (Tumor Volume, Survival) treatment->monitoring vehicle->monitoring endpoint Study Endpoint (e.g., Tumor size, morbidity) monitoring->endpoint analysis Data Analysis and Reporting endpoint->analysis

Caption: A typical experimental workflow for a this compound mouse study.

References

Application Notes and Protocols for Dalvotoclax Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Dalvotoclax solutions for use in both in vitro and in vivo research settings. The following information is curated to ensure proper handling, storage, and application of this compound for accurate and reproducible experimental results.

Physicochemical and Solubility Data

This compound is a potent and selective B-cell lymphoma 2 (Bcl-2) inhibitor. Due to its hydrophobic nature, it exhibits low solubility in aqueous solutions and requires the use of organic solvents or co-solvent systems for effective solubilization. The quantitative solubility data for this compound in common laboratory solvents is summarized below. It is crucial to note that while solubility in DMSO is established, data for other solvents is often not publicly available, and the provided information on co-solvent formulations is based on established protocols for structurally similar, poorly soluble Bcl-2 inhibitors.

Solvent/VehicleSolubility/Recommended ConcentrationNotes
Dimethyl Sulfoxide (DMSO) ≥ 10 mMCommonly used for preparing high-concentration stock solutions for in vitro studies.
Ethanol Low/Sparingly SolubleNot recommended as a primary solvent. Can be used in combination with other co-solvents in specific formulations.
Polyethylene Glycol 400 (PEG400) Soluble (in formulation)A common co-solvent used to improve the solubility of hydrophobic compounds for in vivo administration.
Tween 80 Soluble (in formulation)A non-ionic surfactant used as an emulsifying agent to increase the stability and solubility of this compound in aqueous-based formulations for in vivo use.
Corn Oil Soluble (in formulation)A suitable vehicle for oral or subcutaneous administration of lipophilic compounds like this compound.
Water InsolubleThis compound is practically insoluble in aqueous solutions, necessitating the use of co-solvents.
Cell Culture Medium Variable (micromolar range)Final working concentrations for cellular assays are typically in the nanomolar to low micromolar range and are prepared by diluting a DMSO stock solution into the complete medium.

Experimental Protocols

1. Preparation of this compound Stock Solution for In Vitro Assays

This protocol outlines the preparation of a high-concentration stock solution of this compound in DMSO, suitable for use in various cell-based assays.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly until the this compound powder is completely dissolved. If necessary, brief sonication in a water bath can aid in dissolution.

  • Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not required.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

2. Preparation of this compound Working Solutions for Cell Culture

This protocol describes the dilution of the DMSO stock solution to final working concentrations for treating cells in culture.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in cell culture medium or DMSO.

  • Final Dilution: Directly add the required volume of the this compound stock solution to the pre-warmed complete cell culture medium to achieve the desired final concentration (e.g., 0.1 nM to 1 µM). Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Mixing: Gently mix the working solution by pipetting up and down or inverting the tube.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the freshly prepared medium containing this compound. Include a vehicle control (medium with the same final concentration of DMSO) in your experiment.

3. Preparation of this compound Formulation for In Vivo Studies

This protocol provides a common co-solvent formulation for the administration of poorly soluble compounds like this compound to animals. This formulation is suitable for routes such as oral gavage or injection, but the final choice of vehicle should be determined by the specific experimental requirements and animal model.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Polyethylene Glycol 400 (PEG400), sterile

  • Tween 80, sterile

  • Sterile saline (0.9% NaCl) or sterile water for injection

Procedure:

  • Prepare a Concentrated Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Ensure complete dissolution.

  • Formulation Preparation (Example for a 2 mg/mL final concentration): The following ratios are a common starting point and may need optimization:

    • 10% DMSO: Add the appropriate volume of the this compound stock solution.

    • 40% PEG400: Add PEG400 to the DMSO solution and mix thoroughly by vortexing until the solution is clear.

    • 5% Tween 80: Add Tween 80 and mix again until homogeneous.

    • 45% Sterile Saline: Slowly add the sterile saline while vortexing to prevent precipitation.

  • Final Inspection: Visually inspect the final formulation to ensure it is a clear, homogenous solution. Do not use if any precipitation is observed.

  • Administration: The formulation should be prepared fresh on the day of use and administered to the animals as per the experimental design.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the Bcl-2 signaling pathway targeted by this compound and the experimental workflow for preparing this compound solutions.

Bcl2_Signaling_Pathway Bcl-2 Signaling Pathway and Mechanism of this compound cluster_Execution Apoptosis Execution Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Forms pores Bak Bak Bak->Mitochondrion Forms pores Bcl2 Bcl-2 Bcl2->Bax Bcl2->Bak Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Release Caspase_Cascade Caspase_Cascade Cytochrome_c->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis This compound This compound This compound->Bcl2 Inhibits

Caption: Mechanism of this compound action on the Bcl-2 signaling pathway.

Caption: Workflow for preparing this compound solutions for in vitro and in vivo use.

Application Notes and Protocols for Dalvotoclax, a BCL-2 Inhibitor, in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Information specific to "Dalvotoclax" is limited in the public domain. It is presumed to be a member of the BCL-2 inhibitor class of molecules. This document will use Venetoclax (B612062), a well-characterized, potent, and selective BCL-2 inhibitor, as a representative compound to detail the application and protocols for this class of drugs in cell culture assays. The principles and methodologies described are broadly applicable to other selective BCL-2 inhibitors.

Introduction

This compound and related compounds are small-molecule inhibitors that target the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2][3] By binding to the BH3 domain of BCL-2, these inhibitors displace pro-apoptotic proteins, leading to the activation of the intrinsic mitochondrial apoptosis pathway.[1][2][3] This targeted mechanism makes them valuable tools for cancer research and promising therapeutic agents for various hematological malignancies.[4][5] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound (represented by Venetoclax) in cancer cell lines.

Mechanism of Action: BCL-2 Inhibition

The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[5][6] A delicate balance between pro-survival (e.g., BCL-2, BCL-XL, MCL-1) and pro-apoptotic (e.g., BAX, BAK, BIM) members dictates cell fate.[5] In many cancers, the overexpression of BCL-2 sequesters pro-apoptotic proteins, preventing them from initiating mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. This compound mimics the action of BH3-only proteins, binding to BCL-2 and liberating pro-apoptotic proteins, which can then activate BAX and BAK to induce apoptosis.[1][3]

BCL2_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol BAX_BAK BAX / BAK MOMP MOMP CytoC Cytochrome c Apoptosome Apoptosome Formation CytoC->Apoptosome MOMP->CytoC Release This compound This compound (Venetoclax) BCL2 BCL-2 This compound->BCL2 Inhibits BIM BIM (Pro-apoptotic) BCL2->BIM Sequesters BIM->BAX_BAK Activates Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 1: Simplified signaling pathway of this compound (as Venetoclax).

Data Presentation

The following tables summarize quantitative data for Venetoclax from various published studies, providing an expected range of activity for a potent BCL-2 inhibitor.

Table 1: Cell Viability (IC50) of Venetoclax in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay MethodExposure Time (h)
MINOMantle Cell Lymphoma~10Not SpecifiedNot Specified
MAVER1-LTMantle Cell Lymphoma~20Not SpecifiedNot Specified
MV-4-11Acute Myeloid Leukemia (AML)<100CellTiter-Glo®72
MOLM-13Acute Myeloid Leukemia (AML)<100CellTiter-Glo®72
OCI-AML3Acute Myeloid Leukemia (AML)>1000CellTiter-Glo®72
MDA-MB-231Triple-Negative Breast Cancer~25,000 (25 µM)Not Specified24

Note: IC50 values can vary significantly based on the cell line, assay method, and experimental conditions.

Table 2: Induction of Apoptosis by Venetoclax

Cell LineConcentration (µM)Apoptosis Induction (Fold Change vs. Control)Key Apoptotic Markers Increased
MDA-MB-23110Significant IncreaseCaspase 3, BAX
MDA-MB-23125~7-fold increase in BAX:BCL-2 ratioCaspase 3, BAX
MDA-MB-23150~14-fold increase in BAX:BCL-2 ratioCaspase 3, BAX

Table 3: Effect of Venetoclax on BCL-2 Family Protein Expression

Cell LineTreatmentEffect on BCL-2 Protein LevelsEffect on Other Proteins
Karpas231Venetoclax (unspecified conc.) for 6hUnchangedDownregulation of phosphorylated BCL2, Decreased BIM expression
OCI-Ly8Venetoclax (unspecified conc.) for 6hUnchangedDownregulation of phosphorylated BCL2, Decreased BIM expression
MDA-MB-231Venetoclax (50 µM) for 24h>65% Inhibition~5-fold induction of BAX, ~6-fold induction of Caspase 3

Experimental Protocols

The following are detailed protocols for key assays to evaluate the efficacy of this compound in cell culture.

Cell Viability Assay (MTT/XTT or ATP-based)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Cell_Viability_Workflow A 1. Seed Cells (96-well plate) B 2. Incubate (24h, 37°C, 5% CO2) A->B C 3. Add this compound (serial dilutions) B->C D 4. Incubate (24-72h) C->D E 5. Add Viability Reagent (e.g., MTT, CellTiter-Glo®) D->E F 6. Incubate (as per manufacturer) E->F G 7. Measure Signal (Absorbance/Luminescence) F->G H 8. Analyze Data (Calculate IC50) G->H

Figure 2: Workflow for a typical cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well clear or opaque-walled tissue culture plates

  • This compound (stock solution in DMSO)

  • Cell Viability Reagent (e.g., MTT, XTT, or CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader (spectrophotometer or luminometer)

Protocol:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells with medium only for background control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to adhere.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted drug solutions. Include a vehicle control (DMSO at the same final concentration as the highest drug dose).

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • Reagent Addition:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) and mix thoroughly.[2]

    • For ATP-based assay (e.g., CellTiter-Glo®): Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of the reagent to each well.[7]

  • Final Incubation: Incubate as per the manufacturer's instructions (e.g., 10 minutes for CellTiter-Glo® on an orbital shaker).

  • Measurement: Read the plate on a plate reader. For MTT, measure absorbance at ~570 nm. For CellTiter-Glo®, measure luminescence.

  • Data Analysis: Subtract the background reading. Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the log concentration of this compound and use non-linear regression to calculate the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Apoptosis_Workflow A 1. Seed & Treat Cells (6-well plate) B 2. Harvest Cells (including supernatant) A->B C 3. Wash Cells (ice-cold PBS) B->C D 4. Resuspend in Annexin V Binding Buffer C->D E 5. Add Annexin V-FITC & Propidium Iodide (PI) D->E F 6. Incubate (15 min, RT, dark) E->F G 7. Analyze by Flow Cytometry F->G

Figure 3: Workflow for Annexin V/PI apoptosis assay.

Materials:

  • Cancer cell line of interest

  • 6-well tissue culture plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: After incubation, collect the culture medium (which contains floating apoptotic cells) into a centrifuge tube. Wash the adherent cells with PBS and detach them using trypsin. Combine the detached cells with the collected medium.[8]

  • Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with ice-cold PBS.[8]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]

  • Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the samples by flow cytometry within one hour.[9]

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Western Blotting for BCL-2 Family Proteins

This protocol is used to detect changes in the expression levels of BCL-2 and other apoptosis-related proteins after treatment with this compound.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-BCL-2, anti-BAX, anti-BIM, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Protein Extraction: Treat cells with this compound as described for the apoptosis assay. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[5]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[5]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[10]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[1]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[10]

  • Washing: Repeat the washing step as in step 7.

  • Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.[1]

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

References

Application Notes and Protocols for Dalvotoclax (as a representative Bcl-2 Inhibitor) for In Vivo Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bcl-2 family proteins are central regulators of the intrinsic apoptotic pathway.[1][2] The overexpression of anti-apoptotic Bcl-2 proteins is a known resistance mechanism in many cancers, allowing malignant cells to evade programmed cell death. Dalvotoclax, as a representative Bcl-2 inhibitor, is designed to restore the natural apoptotic process in cancer cells, making it a promising candidate for oncology research.[1] In vivo imaging is a powerful tool in preclinical drug development, enabling non-invasive, longitudinal monitoring of drug efficacy, target engagement, and mechanism of action.[3][4] This document provides detailed protocols and application notes for the use of a representative Bcl-2 inhibitor in in vivo imaging studies.

Mechanism of Action

This compound functions as a BH3 mimetic, binding to the BH3-binding groove of anti-apoptotic Bcl-2 proteins. This action displaces pro-apoptotic proteins like Bim, Bak, and Bax, which are then free to induce mitochondrial outer membrane permeabilization (MOMP). MOMP leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and ultimately resulting in apoptosis.

cluster_Mitochondrion Mitochondrion Bcl2 Bcl-2 Bax Bax/Bak Bcl2->Bax Inhibits CytoC Cytochrome c Bax->CytoC Release Caspases Caspase Activation CytoC->Caspases Activates This compound This compound (Bcl-2 Inhibitor) This compound->Bcl2 Inhibits Pro_Apoptotic Pro-apoptotic proteins (e.g., Bim, Bad) Pro_Apoptotic->Bcl2 Inhibited by Pro_Apoptotic->Bax Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Figure 1: Simplified signaling pathway of this compound-induced apoptosis.

Quantitative Data Summary

The following table structure is recommended for summarizing quantitative data from in vivo imaging studies.

Treatment GroupAnimal IDDay 0 (Baseline) Bioluminescence (photons/s)Day 7 Bioluminescence (photons/s)Day 14 Bioluminescence (photons/s)Percent Change from Baseline (Day 14)Tumor Volume (mm³) (Day 14)
Vehicle Control1
2
...
This compound (X mg/kg)1
2
...

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a Bcl-2 inhibitor formulation for injection, based on methods for similar compounds like Bcl-2-IN-12.[1] It is crucial to prepare these formulations fresh on the day of use and to visually inspect for any precipitation before administration.[1]

Materials:

  • This compound (or representative Bcl-2 inhibitor) powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Sterile saline (0.9% NaCl)

Solubility Profile (based on Bcl-2-IN-12): [1]

SolventSolubilityNotes
DMSOSolubleCommon solvent for initial stock solutions.
PEG300SolubleFrequently used co-solvent to improve solubility.
Tween 80SolubleSurfactant to increase solubility and stability.
Corn OilSolubleVehicle suitable for oral or subcutaneous administration.
WaterInsolubleRequires co-solvents and surfactants for injection.
EthanolLowMay be used in combination with other solvents.

Procedure (Co-solvent Formulation): [1]

  • Prepare Stock Solution: Accurately weigh the required amount of this compound powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Ensure complete dissolution by gentle vortexing or sonication.

  • Formulation Preparation: For a final concentration of 2 mg/mL (example):

    • In a sterile tube, add 100 µL of the 20 mg/mL this compound stock solution in DMSO.

    • Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is clear.

    • Add 50 µL of Tween 80 and mix again until the solution is homogeneous.

    • Slowly add 450 µL of sterile saline while vortexing gently to prevent precipitation.

  • Final Vehicle Composition: The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Final Check: Visually inspect the final formulation for any signs of precipitation. A clear solution is required for injection.

Protocol 2: In Vivo Bioluminescence Imaging for Efficacy Assessment

This protocol outlines a general procedure for assessing the efficacy of this compound in a subcutaneous tumor model using bioluminescence imaging (BLI).

cluster_Setup Experiment Setup cluster_Imaging Imaging & Treatment Cycle cluster_Analysis Data Analysis A Implant tumor cells expressing luciferase into mice B Allow tumors to establish (e.g., 7-10 days) A->B C Randomize mice into treatment groups B->C D Baseline imaging (Day 0) C->D E Administer this compound or vehicle D->E F Repeat treatment as per schedule (e.g., daily) E->F G Perform follow-up imaging (e.g., Day 7, 14, 21) F->G H Quantify bioluminescent signal (Region of Interest - ROI) G->H I Analyze tumor growth inhibition H->I

Figure 2: General workflow for an in vivo imaging study.

Materials:

  • Tumor-bearing mice (e.g., immunodeficient mice with subcutaneously implanted cancer cells engineered to express luciferase)

  • This compound formulation (from Protocol 1)

  • Vehicle control formulation

  • D-Luciferin substrate

  • In vivo imaging system (e.g., IVIS)

  • Anesthesia system (e.g., isoflurane)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane.

    • Administer D-Luciferin via intraperitoneal (IP) injection (typically 150 mg/kg).

    • Wait for the substrate to distribute (usually 10-15 minutes).[5]

  • Image Acquisition (Baseline):

    • Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.

    • Acquire bioluminescent images. Exposure time may vary depending on the signal intensity, but auto-exposure is often recommended for initial setup.[5]

    • Record the baseline bioluminescence signal for each animal.

  • Treatment Administration:

    • Following baseline imaging, administer the prepared this compound formulation or vehicle control to the respective groups (e.g., via oral gavage, IP, or intravenous injection).

    • Continue treatment according to the study design (e.g., daily for 14 days).

  • Follow-up Imaging:

    • Repeat the imaging procedure (Steps 1-2) at predetermined time points (e.g., weekly) to monitor the therapeutic response.

  • Data Analysis:

    • Use the imaging software to draw a region of interest (ROI) around the tumor area for each animal at each time point.

    • Quantify the total photon flux (photons/second) within the ROI.

    • Calculate the percentage change in bioluminescence relative to the baseline for each animal to assess tumor growth or regression.

Considerations for In Vivo Studies

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Statistical Power: Ensure a sufficient number of animals per group to achieve statistically significant results. Longitudinal imaging allows for intra-subject comparisons, which can enhance statistical power and reduce the number of animals required.[3]

  • Pharmacokinetics: Correlate imaging data with pharmacokinetic studies to understand the relationship between drug exposure and therapeutic effect.

  • Multimodality Imaging: Consider using complementary imaging modalities, such as fluorescence imaging or MRI, to gain further insights into the drug's mechanism of action and effects on the tumor microenvironment.[4]

References

Application Notes and Protocols for High-Throughput Screening of Novel Bcl-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway, making them compelling targets for cancer therapy.[1][2][3] Overexpression of anti-apoptotic Bcl-2 proteins allows cancer cells to evade programmed cell death, contributing to tumor progression and resistance to treatment.[2][3] Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can restore the natural apoptotic process in cancer cells.[3] High-throughput screening (HTS) is a critical tool for the discovery and characterization of novel Bcl-2 inhibitors from large compound libraries.[4] This document provides detailed application notes and protocols for the high-throughput screening of a novel, potent, and selective Bcl-2 inhibitor, referred to herein as "Dalvotoclax".

Mechanism of Action

This compound is a BH3 mimetic that specifically targets the BH3-binding groove of anti-apoptotic Bcl-2 proteins. By occupying this groove, this compound displaces pro-apoptotic proteins like Bim, Bak, and Bax, which are then free to induce mitochondrial outer membrane permeabilization (MOMP). This leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and inducing apoptosis.[2][3]

Signaling Pathway

Bcl2_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Bax Bax/Bak MOMP MOMP Bax->MOMP oligomerization CytoC Cytochrome c MOMP->CytoC release Apoptosome Apoptosome Formation CytoC->Apoptosome Bcl2 Anti-apoptotic Bcl-2 proteins (Bcl-2, Bcl-xL, Mcl-1) Bcl2->Bax sequesters BH3 Pro-apoptotic BH3-only proteins (Bim, Bad, Puma) BH3->Bcl2 inhibits This compound This compound This compound->Bcl2 inhibits Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: The Bcl-2 signaling pathway and the mechanism of action of this compound.

High-Throughput Screening Assays

A variety of HTS assays can be employed to identify and characterize Bcl-2 inhibitors. The choice of assay depends on the specific research question, available instrumentation, and desired throughput.

Primary Screening: Identifying Hits

1. Fluorescence Polarization (FP) Assay

This is a common method for screening large compound libraries to identify molecules that disrupt the interaction between Bcl-2 and a fluorescently labeled BH3 peptide.[5]

  • Principle: A small, fluorescently labeled BH3 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger Bcl-2 protein, the complex tumbles more slowly, leading to high fluorescence polarization. A compound that displaces the peptide will cause a decrease in polarization.

  • Advantages: Homogeneous (no-wash) format, high throughput, and provides a direct measure of binding inhibition.

  • Disadvantages: Potential for interference from fluorescent compounds.

Experimental Protocol: Fluorescence Polarization Assay

  • Reagent Preparation:

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Triton X-100.

    • Recombinant human Bcl-2 protein.

    • Fluorescently labeled BH3 peptide (e.g., FITC-Bim BH3).

    • Test compounds (this compound or library compounds) serially diluted in DMSO.

  • Assay Procedure (384-well format):

    • Add 10 µL of Bcl-2 protein solution to each well.

    • Add 100 nL of test compound or DMSO (control) to the appropriate wells.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of fluorescently labeled BH3 peptide to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Measure fluorescence polarization using a plate reader with appropriate filters.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Multiplex Flow Cytometry Assay

This method allows for the simultaneous screening of compounds against multiple anti-apoptotic Bcl-2 family members.[6][7]

  • Principle: Different anti-apoptotic Bcl-2 family proteins are coupled to distinct sets of fluorescently coded beads. A fluorescently labeled BH3 peptide is added, which binds to the proteins on the beads. Compounds that inhibit this interaction will reduce the fluorescence signal associated with the beads.[6][7]

  • Advantages: Enables simultaneous assessment of selectivity against multiple Bcl-2 family members in a single well, conserving compound and reagents.[7]

  • Disadvantages: Requires a flow cytometer capable of high-throughput screening.

Secondary and Orthogonal Assays: Hit Confirmation and Elucidation of Mechanism

1. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

  • Principle: This bead-based assay measures the interaction between a biotinylated Bcl-2 protein and a digoxigenin-labeled BH3 peptide. Donor and acceptor beads are brought into proximity when the protein-peptide interaction occurs, generating a luminescent signal. Inhibitors disrupt this interaction, leading to a decrease in signal.

  • Advantages: High sensitivity, low background, and resistant to interference from colored or fluorescent compounds.

2. Split-Luciferase Complementation Assay

This is a cell-based assay to confirm the disruption of the Bcl-2/Beclin-1 interaction in a cellular context.[8][9]

  • Principle: Bcl-2 and a BH3-containing protein (e.g., Beclin-1) are fused to two different non-functional fragments of luciferase. When the two proteins interact, the luciferase fragments are brought together, reconstituting a functional enzyme that produces a luminescent signal in the presence of its substrate.[8][9] Inhibitors of the interaction will cause a decrease in luminescence.

  • Advantages: Provides confirmation of activity in a cellular environment, which is more physiologically relevant.

  • Disadvantages: Requires generation of stable cell lines expressing the fusion constructs.

Experimental Workflow

HTS_Workflow cluster_Screening Primary Screening cluster_Confirmation Hit Confirmation & Triage cluster_Validation Cellular Validation cluster_Lead Lead Optimization Primary_Assay Primary HTS Assay (e.g., Fluorescence Polarization) Hit_Identification Hit Identification (Single Concentration) Primary_Assay->Hit_Identification Dose_Response Dose-Response Curve (IC50 Determination) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., AlphaLISA) Dose_Response->Orthogonal_Assay Cell_Based_Assay Cell-Based Assay (e.g., Split-Luciferase) Orthogonal_Assay->Cell_Based_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., CellTiter-Glo) Cell_Based_Assay->Cytotoxicity_Assay SAR Structure-Activity Relationship (SAR) Studies Cytotoxicity_Assay->SAR

Caption: A typical workflow for high-throughput screening of Bcl-2 inhibitors.

Data Presentation

Quantitative data from HTS assays should be summarized in a clear and structured format to facilitate comparison and decision-making.

Table 1: Representative IC50 Values of this compound against Anti-apoptotic Bcl-2 Family Proteins

Target ProteinFluorescence Polarization (IC50, nM)AlphaLISA (IC50, nM)
Bcl-21.52.1
Bcl-xL250310
Mcl-1>10,000>10,000
Bcl-w15001800
Bfl-1/A1>10,000>10,000

Table 2: Cellular Activity of this compound in Cancer Cell Lines

Cell LineBcl-2 ExpressionEC50 (nM)
RS4;11 (ALL)High5.2
MOLT-4 (ALL)High8.1
H146 (SCLC)Low>5,000
K562 (CML)Low>5,000

Conclusion

The protocols and workflows described in this application note provide a robust framework for the high-throughput screening and characterization of novel Bcl-2 inhibitors like this compound. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify potent and selective inhibitors and advance them into the drug development pipeline. Careful data analysis and presentation are essential for making informed decisions throughout the hit-to-lead optimization process.

References

Application Notes and Protocols for Preclinical Studies of Dalvotoclax (Venetoclax/ABT-199)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of Dalvotoclax (also known as Venetoclax (B612062) or ABT-199), a potent and selective BCL-2 inhibitor. The information compiled here is intended to guide the design and execution of preclinical trials by summarizing established dosages, experimental protocols, and relevant biological pathways.

Introduction

This compound is a first-in-class, orally bioavailable small-molecule inhibitor that selectively targets the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1] By binding to the BH3-binding groove of BCL-2, this compound displaces pro-apoptotic proteins, leading to the initiation of the intrinsic apoptotic pathway and subsequent cancer cell death.[1] Preclinical studies have demonstrated its efficacy in a variety of hematologic malignancies, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and non-Hodgkin's lymphoma (NHL).[2] These notes provide detailed information on dosages and protocols derived from various preclinical models.

Quantitative Data Summary

The following tables summarize the dosages of this compound used in various preclinical in vivo studies. These values can serve as a starting point for designing new experiments.

Table 1: this compound Monotherapy in Preclinical Xenograft Models

Animal ModelCancer TypeDosageRoute of AdministrationDosing ScheduleOutcomeReference
MiceAcute Lymphoblastic Leukemia (ALL)12.5 mg/kgOralSingle dose47% max tumor growth inhibition[3]
MiceT-cell ALL (LOUCY xenograft)100 mg/kgOralNot specifiedTumor growth inhibition[3]
MiceNeuroblastoma (KCNR xenograft)100 mg/kgOralOnce daily for 3 weeksSignificant tumor growth inhibition[4]
MiceDiffuse Large B-cell Lymphoma (Toledo)100 mg/kgOralOnce daily for 21 daysAntitumor activity[5]

Table 2: this compound in Combination Therapy in Preclinical Models

Animal ModelCancer TypeCombination Agent(s)This compound DosageRoute of AdministrationDosing ScheduleOutcomeReference
MiceAcute Myeloid Leukemia (AML)SelinexorNot specifiedNot specifiedNot specifiedReduced tumor growth[6]
MiceDiffuse Large B-cell Lymphoma (DLBCL)EltanexorNot specifiedNot specifiedNot specifiedReduced tumor growth[6]
MiceChronic Myeloid Leukemia (CML)Nilotinib (B1678881)Not specifiedNot specifiedNot specifiedBetter eradication of CML stem cells than nilotinib alone[7]
MiceMantle Cell Lymphoma (MCL) & CLLIbrutinibNot specifiedNot specifiedNot specifiedSubstantially induced apoptosis compared to single agents[7]
MiceColorectal Carcinoma (MC38)anti-PD-150 mg/kgOralOnce daily for 14 daysAntitumor activity[5]

Experimental Protocols

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model, based on methodologies described in the literature.[4][5][8]

Objective: To assess the anti-tumor activity of this compound in a specific cancer cell line-derived xenograft (CDX) or patient-derived xenograft (PDX) model.

Materials:

  • Cancer cell line of interest or patient-derived tumor tissue

  • Immunocompromised mice (e.g., NOD-scid IL2Rgammanull (NSG), SCID-beige)

  • This compound (ABT-199)

  • Vehicle for formulation (e.g., 60% Phosal 50 PG, 30% PEG 400, 10% ethanol)[5]

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Cell Culture and Implantation:

    • Culture the chosen cancer cell line under appropriate conditions.

    • Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject the cell suspension into the flank of each mouse. For PDX models, implant tumor fragments subcutaneously.

  • Tumor Growth and Grouping:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a predetermined size (e.g., ~200 mm³), randomize the mice into treatment and control groups.[5]

  • Drug Preparation and Administration:

    • Prepare the this compound formulation. A common vehicle is a mixture of 60% Phosal 50 PG, 30% PEG 400, and 10% ethanol.[5]

    • Administer this compound orally (e.g., by gavage) at the desired dose (e.g., 50-100 mg/kg) and schedule (e.g., once daily).[4][5]

    • Administer the vehicle alone to the control group.

  • Monitoring and Data Collection:

    • Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

    • Monitor the general health and behavior of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • Analyze the statistical significance of the observed differences.

In Vitro Cell Viability Assay

This protocol describes a method to determine the cytotoxic effect of this compound on cancer cell lines in vitro.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (ABT-199)

  • 96-well microtiter plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells per well).[5]

    • Incubate the plates overnight to allow the cells to attach.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in the culture medium.

    • Add the different concentrations of this compound to the wells. Include a vehicle-only control.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.[5]

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-only control.

    • Plot the cell viability against the drug concentration and determine the IC50 value using appropriate software.

Visualizations

Signaling Pathway of this compound Action

BCL2_Inhibition cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MOMP MOMP (Mitochondrial Outer Membrane Permeabilization) CytoC Cytochrome c Release MOMP->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis This compound This compound (Venetoclax) BCL2 BCL-2 This compound->BCL2 Inhibits Bax_Bak Bax/Bak BCL2->Bax_Bak Inhibits Bax_Bak->MOMP Induces Bim Bim Bim->BCL2 Binds to Bim->Bax_Bak Activates

Caption: Mechanism of this compound-induced apoptosis via BCL-2 inhibition.

Experimental Workflow for In Vivo Efficacy Study

Preclinical_Workflow start Start cell_culture Cell Culture / PDX Preparation start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment This compound / Vehicle Administration (Oral) randomization->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Data Analysis endpoint->analysis end End analysis->end

Caption: General workflow for a preclinical in vivo xenograft study.

References

Analytical Methods for Venetoclax (Dalvotoclax) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Note: The provided topic refers to "Dalvotoclax." Following a comprehensive review of scientific literature, it is highly probable that this is a typographical error for Venetoclax (B612062) (also known as ABT-199 or GDC-0199). All subsequent information pertains to the analytical quantification of Venetoclax.

These application notes provide detailed protocols for the quantitative analysis of Venetoclax in both pharmaceutical dosage forms and biological matrices, tailored for researchers, scientists, and professionals in drug development.

Mechanism of Action: BCL-2 Inhibition

Venetoclax is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1] BCL-2 is an anti-apoptotic protein that prevents the death of cancer cells.[2] By binding to BCL-2, Venetoclax displaces pro-apoptotic proteins like BIM, which in turn activate BAX and BAK. This activation leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspases, ultimately driving the cell to undergo apoptosis (programmed cell death).[3]

cluster_0 Normal Apoptotic Regulation cluster_1 Venetoclax Intervention cluster_2 Apoptotic Cascade BCL2 Anti-Apoptotic BCL-2 BIM Pro-Apoptotic BIM BCL2->BIM Sequesters BAX_BAK BAX / BAK (Inactive) Venetoclax Venetoclax (ABT-199) BCL2_2 Anti-Apoptotic BCL-2 Venetoclax->BCL2_2 Inhibits BIM_2 Pro-Apoptotic BIM (Free) BAX_BAK_A BAX / BAK (Active) BIM_2->BAX_BAK_A Activates Mito Mitochondrion BAX_BAK_A->Mito Permeabilizes Membrane CytC Cytochrome C Release Mito->CytC Casp Caspase Activation CytC->Casp Apoptosis Apoptosis Casp->Apoptosis

Caption: Mechanism of action of Venetoclax in inducing apoptosis.

Application Note 1: Quantification of Venetoclax in Pharmaceutical Dosage Forms by RP-HPLC

This note describes a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the routine quality control analysis of Venetoclax in its tablet form.[2]

Experimental Protocol

A simple isocratic RP-HPLC method is employed for the determination of Venetoclax.[2][4] The chromatographic separation is achieved using a C8 column with a mobile phase consisting of an ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724).

1. Instrumentation and Conditions:

  • HPLC System: Standard HPLC system with a UV-Visible detector.

  • Column: Perkin C8 (150 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: 25 mM Ammonium Acetate buffer (pH 3.0, adjusted with orthophosphoric acid) and Acetonitrile in a 55:45 (v/v) ratio.[2]

  • Flow Rate: 0.7 mL/min.[2]

  • Column Temperature: 40°C.[2]

  • Injection Volume: 10 µL.[2]

  • Detection Wavelength: 286 nm.[2]

  • Retention Time: Approximately 4.19 minutes.[2]

2. Preparation of Solutions:

  • Buffer Preparation: Dissolve 1.926 g of Ammonium Acetate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid.[2]

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 55:45 ratio. Sonicate for 10 minutes to degas the solution. Filter through a 0.45 µm filter before use.[2]

  • Standard Stock Solution: Accurately weigh and dissolve Venetoclax in a suitable solvent to prepare a stock solution.

  • Sample Preparation: Crush tablets to a fine powder. Dissolve a quantity of powder equivalent to a known amount of Venetoclax in the solvent to achieve a concentration within the calibration range.

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Prepare Mobile Phase (Buffer:ACN 55:45) sample_prep Prepare Standard & Sample Solutions prep_start->sample_prep hplc_inject Inject 10 µL Sample sample_prep->hplc_inject hplc_sep Isocratic Separation Perkin C8 Column Flow: 0.7 mL/min hplc_inject->hplc_sep hplc_detect UV Detection at 286 nm hplc_sep->hplc_detect data_acq Acquire Chromatogram hplc_detect->data_acq data_quant Quantify using Calibration Curve data_acq->data_quant final_result Report Concentration data_quant->final_result

Caption: General workflow for the RP-HPLC analysis of Venetoclax.
Quantitative Data Summary

The method is validated according to ICH guidelines, demonstrating its suitability for its intended purpose.[2]

Validation ParameterResultReference
Linearity Range5 - 50 µg/mL[2]
Correlation Coefficient (R²)0.9998[2]
Limit of Detection (LOD)0.53 µg/mL[2]
Limit of Quantification (LOQ)1.62 µg/mL[2]
SpecificityMethod is specific[2]
Accuracy & PrecisionWithin acceptable limits[2]

Application Note 2: Quantification of Venetoclax in Biological Matrices by LC-MS/MS

This note details a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for quantifying Venetoclax in human plasma and cerebrospinal fluid (CSF).[5][6] This technique is the gold standard for bioanalytical studies due to its high sensitivity and specificity.[7]

Experimental Protocol

The protocol involves a straightforward protein precipitation step followed by UPLC-MS/MS analysis. A stable isotope-labeled internal standard (Venetoclax-d8) is used to ensure accuracy.[5]

1. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of plasma or serum, add 500 µL of acetonitrile containing the internal standard (Venetoclax-d8).[8]

  • Vortex the mixture for 1 minute to precipitate proteins.[8]

  • Centrifuge the mixture for 5 minutes at 9500 x g.[8]

  • Transfer the clear supernatant to an autosampler vial for injection into the LC-MS/MS system.[8]

2. Liquid Chromatography Conditions:

  • LC System: An Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm).[5][6]

  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in water.[5]

  • Mobile Phase B: Acetonitrile.[5][8]

  • Gradient Elution: A gradient is used for optimal separation. For example: 30% B to 47.5% B over 0.3 min, then to 75% B, then to 100% B, followed by re-equilibration.[8]

  • Flow Rate: Maintained according to the specific UPLC method.

  • Column Temperature: 60°C.[8]

  • Injection Volume: 0.5 - 5 µL.[8]

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer.[5][6]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).[6]

  • MRM Transitions:

    • Venetoclax: m/z 868.3 → 636.3.[5][6]

    • Venetoclax-d8 (IS): m/z 876.3 → 644.3.[5][6]

cluster_prep Sample Preparation cluster_lcms UPLC-MS/MS Analysis cluster_data Data Processing sample_collect Collect Plasma/CSF Sample add_is Add Acetonitrile with Internal Standard sample_collect->add_is vortex Vortex to Precipitate Protein add_is->vortex centrifuge Centrifuge (e.g., 9500 x g) vortex->centrifuge supernatant Transfer Supernatant to Autosampler Vial centrifuge->supernatant lcms_inject Inject into UPLC-MS/MS System supernatant->lcms_inject lcms_sep Chromatographic Separation (HSS T3 Column) lcms_inject->lcms_sep lcms_detect MS/MS Detection (MRM Mode) lcms_sep->lcms_detect data_acq Acquire MRM Data lcms_detect->data_acq data_quant Calculate Analyte/IS Peak Area Ratio data_acq->data_quant final_result Determine Concentration from Calibration Curve data_quant->final_result

Caption: Workflow for LC-MS/MS quantification of Venetoclax in biological fluids.
Quantitative Data Summary

The validated LC-MS/MS method demonstrates excellent linearity, accuracy, and precision for the quantification of Venetoclax in different biological matrices.[5][6][8]

ParameterPlasmaCerebrospinal Fluid (CSF)Reference
Linearity Range20.0 - 5000 ng/mL0.500 - 100 ng/mL[5][6]
Alternate Linearity Range50 - 5000 µg/LN/A[8]
Inter- and Intra-run AccuracyWithin ±11.9%Within ±11.9%[5]
Inter- and Intra-run Precision< 13.6%< 13.6%[5]
Recovery~100%~100%[5]
Matrix EffectNot obviousNot obvious[5][6]
CarryoverNone observedNone observed[5]

References

Application Notes and Protocols: Dalvotoclax (Venetoclax) in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dalvotoclax, more commonly known as Venetoclax (B612062) (Venclexta®), is a potent and selective small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2][3] BCL-2 is a key regulator of the intrinsic apoptotic pathway, and its overexpression is a hallmark of various hematological malignancies, contributing to cancer cell survival and resistance to conventional therapies.[1][4] Venetoclax mimics the action of pro-apoptotic BH3-only proteins, binding directly to the BH3-binding groove of BCL-2, thereby displacing pro-apoptotic proteins like BIM and BAK, leading to mitochondrial outer membrane permeabilization and caspase-mediated apoptosis.[2][4]

While Venetoclax monotherapy has demonstrated significant efficacy in certain hematological cancers like chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML), primary and acquired resistance can limit its long-term effectiveness.[1][2] A major mechanism of resistance is the upregulation of other anti-apoptotic proteins, particularly Myeloid Cell Leukemia 1 (MCL-1) and BCL-XL.[2][5][6] This has prompted the investigation of rational combination strategies to enhance the efficacy of Venetoclax and overcome resistance. These strategies involve combining Venetoclax with agents that target complementary survival pathways or other key oncogenic drivers.

These application notes provide a comprehensive overview of preclinical and clinical data for this compound (Venetoclax) in combination with other therapeutic agents. Detailed experimental protocols and signaling pathway diagrams are included to guide researchers, scientists, and drug development professionals in their work.

This compound in Combination with MCL-1 Inhibitors

Rationale: Upregulation of MCL-1 is a primary mechanism of resistance to Venetoclax.[2][5][6] Dual inhibition of BCL-2 and MCL-1 is a promising strategy to induce synthetic lethality in cancer cells dependent on both anti-apoptotic proteins.

Preclinical Data Summary
Combination AgentCancer TypeKey FindingsReference
VU661013 Acute Myeloid Leukemia (AML)Synergistic apoptosis in venetoclax-resistant AML cells and patient-derived xenografts (PDXs).[5][7][5][7]
S63845 Acute Myeloid Leukemia (AML)Strong synergistic apoptosis with venetoclax, even in the presence of bone marrow stromal cells that confer resistance.[6][6]
S63845 MYCN-amplified NeuroblastomaSynergistic decrease in cell viability and tumor regression in PDX models.[8][8]
MIK665 Acute Myeloid Leukemia (AML)Effective in overcoming primary resistance to the MCL-1 inhibitor, especially when combined with venetoclax.[9][9]
Clinical Data Summary

Clinical trials evaluating the combination of Venetoclax with various MCL-1 inhibitors are ongoing. These trials aim to establish the safety and efficacy of this combination approach in patients with hematological malignancies who have relapsed or are refractory to prior therapies.[9]

Experimental Protocols

1. Cell Viability Assay (e.g., using CellTiter-Glo®)

  • Cell Seeding: Seed cancer cells (e.g., AML cell lines like MOLM-13, MV4-11) in 96-well plates at a density of 5,000-10,000 cells per well in appropriate culture medium.

  • Drug Treatment: Treat cells with a dose-response matrix of Venetoclax and an MCL-1 inhibitor (e.g., VU661013 or S63845) for 48-72 hours. Include single-agent and vehicle controls.

  • Lysis and Luminescence Reading: After incubation, add CellTiter-Glo® reagent according to the manufacturer's instructions. Measure luminescence using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine IC50 values for each agent and use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.

2. Apoptosis Assay (e.g., using Annexin V/PI Staining)

  • Cell Treatment: Treat cells with Venetoclax and the MCL-1 inhibitor at synergistic concentrations for 24-48 hours.

  • Staining: Harvest cells and wash with cold PBS. Resuspend in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis.

  • Data Analysis: Quantify the percentage of apoptotic cells (early and late) in each treatment group.

3. In Vivo Xenograft Model

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., venetoclax-resistant AML cell lines) into immunodeficient mice (e.g., NSG mice).

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (vehicle, Venetoclax alone, MCL-1 inhibitor alone, combination).

  • Drug Administration: Administer drugs via appropriate routes (e.g., oral gavage for Venetoclax, intraperitoneal injection for MCL-1 inhibitor) at predetermined schedules.

  • Monitoring: Measure tumor volume and body weight regularly. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting for apoptosis markers).

Signaling Pathway Diagram

BCL2_MCL1_Inhibition cluster_ProSurvival Pro-Survival Proteins cluster_ProApoptotic Pro-Apoptotic Effectors cluster_BH3mimetics BH3 Mimetics BCL2 BCL-2 BAX_BAK BAX/BAK BCL2->BAX_BAK MCL1 MCL-1 MCL1->BAX_BAK Mitochondrion Mitochondrion BAX_BAK->Mitochondrion permeabilizes Venetoclax This compound (Venetoclax) Venetoclax->BCL2 inhibits MCL1i MCL-1 Inhibitor MCL1i->MCL1 inhibits Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation releases Cytochrome c Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Dual inhibition of BCL-2 and MCL-1 to promote apoptosis.

This compound in Combination with BTK Inhibitors

Rationale: In B-cell malignancies like CLL and Diffuse Large B-cell Lymphoma (DLBCL), the B-cell receptor (BCR) pathway, in which Bruton's tyrosine kinase (BTK) is a key component, provides crucial survival signals that can contribute to Venetoclax resistance.[10] Combining Venetoclax with BTK inhibitors can simultaneously block both intrinsic apoptosis and extrinsic survival signaling.

Preclinical Data Summary
Combination AgentCancer TypeKey FindingsReference
Pirtobrutinib DLBCLSynergistically overcame resistance in BCL10-mutant lymphomas in vitro and in vivo.[10][10]
Ibrutinib, Acalabrutinib, Zanubrutinib CLL/SLLCombination with venetoclax is being explored to achieve deeper and more durable remissions, potentially allowing for time-limited therapy.[11][12][11][12]
Clinical Data Summary
Combination RegimenCancer TypePhaseKey OutcomesReference
Acalabrutinib + Venetoclax (AV) CLLPhase 3 (AMPLIFY)Showed deep and durable responses in first-line treatment.[12][12]
Ibrutinib / Acalabrutinib / Zanubrutinib + Venetoclax CLL/SLLPhase 2Aims to deepen remissions and achieve undetectable measurable residual disease (uMRD) to enable fixed-duration therapy.[11][11]
Experimental Protocols

1. Cell Co-culture with Stromal Cells

  • To mimic the tumor microenvironment, B-cell lymphoma cells can be co-cultured with stromal cell lines (e.g., HS-5).

  • Seed stromal cells to form a confluent monolayer in a 96-well plate.

  • Add lymphoma cells on top of the stromal layer and allow them to adhere.

  • Treat with Venetoclax and a BTK inhibitor and assess viability as described previously.

2. Western Blot for Pathway Analysis

  • Protein Extraction: Treat cells with the drug combination for various time points. Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

  • Electrophoresis and Transfer: Quantify protein concentration, separate lysates by SDS-PAGE, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins (e.g., phospho-BTK, phospho-ERK, BCL-2 family members).

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize protein bands.

Signaling Pathway Diagram

BTK_BCL2_Inhibition BCR BCR BTK BTK BCR->BTK NFkB NF-κB BTK->NFkB BCL2_family BCL-2 Family (e.g., BCL-XL, MCL-1) NFkB->BCL2_family upregulates Survival Cell Survival BCL2_family->Survival BTKi BTK Inhibitor BTKi->BTK inhibits Venetoclax This compound (Venetoclax) BCL2 BCL-2 Venetoclax->BCL2 inhibits Apoptosis Apoptosis BCL2->Apoptosis

Caption: Dual blockade of BCR survival signaling and BCL-2.

This compound in Combination with Chemotherapy and Hypomethylating Agents

Rationale: Standard chemotherapy and hypomethylating agents (HMAs) can induce cellular stress and alter the expression of BCL-2 family proteins, thereby sensitizing cancer cells to Venetoclax.

Clinical Data Summary
Combination RegimenCancer TypePhaseKey OutcomesReference
Venetoclax + Azacitidine AML (older adults)Phase 3 (VIALE-A)Median OS 14.7 months vs 9.6 months with azacitidine alone. Composite CR rate 66% vs 28%.[13][13]
Venetoclax + Low-Dose Cytarabine (LDAC) AML (older adults)Phase 3Improved overall survival compared to LDAC alone.[14][14]
Venetoclax + 7+3 Induction Chemotherapy AMLPhase 1bComposite CR rate of 85%, with 86% of those being MRD-negative.[15][15]
Venetoclax + Dose-Reduced mini-hyper-CVAD ALL (older adults)Phase 1/2High rates of deep, MRD-negative remissions with a well-tolerated regimen.[16][16]
Venetoclax + Chidamide + Azacitidine T-ALLPreclinical & Case SeriesSynergistic anti-proliferative effects in vitro. High CR rates in high-risk patients.[17][17]
Experimental Protocols

1. In Vitro Synergy with Chemotherapy

  • Sequential Dosing: When combining with cell cycle-dependent chemotherapies, consider sequential dosing schedules. For example, pre-treat cells with the chemotherapeutic agent for a defined period (e.g., 24 hours) to induce cell cycle arrest or DNA damage, followed by the addition of Venetoclax.

  • Washout Steps: For short-acting chemotherapies, a washout step may be included before adding Venetoclax to assess sensitization.

  • Analysis: Assess cell viability and apoptosis as described above to determine if the chemotherapy sensitizes cells to Venetoclax-induced apoptosis.

Workflow Diagram

Chemo_Ven_Workflow cluster_assays Endpoint Assays start Start: AML/ALL Patient Samples or Cell Lines treatment Treatment Groups: 1. Vehicle 2. Chemo/HMA 3. Venetoclax 4. Combination start->treatment incubation Incubate for 24-72 hours treatment->incubation viability Cell Viability (e.g., CTG) incubation->viability apoptosis Apoptosis (e.g., Annexin V) incubation->apoptosis western Western Blot (BCL-2 family) incubation->western analysis Data Analysis: - IC50 - Synergy (CI) - Apoptosis % viability->analysis apoptosis->analysis western->analysis conclusion Conclusion: Determine Efficacy and Synergy analysis->conclusion

Caption: Experimental workflow for testing chemo-venetoclax synergy.

This compound in Combination with Other Targeted Agents

Rationale: Combining Venetoclax with other targeted therapies can exploit different cellular vulnerabilities simultaneously.

Preclinical and Clinical Data Summary
Combination AgentCancer TypeKey FindingsReference
Daratumumab (anti-CD38) AMLPreclinically, the combination resulted in slower tumor progression and reduced leukemia growth in vitro and in vivo.[4][18][4][18]
NVP-CGM097 (MDM2 inhibitor) MYCN-amplified NeuroblastomaSynergistic in p53-wild-type neuroblastoma by increasing the pro-apoptotic protein NOXA.[8][8]
Cobimetinib (MEK inhibitor) AMLPreclinically synergistic through downregulation of MCL-1. A Phase 1b/2 clinical trial has been completed.[1][19][1][19]
Idasanutlin (MDM2 inhibitor) AMLA Phase 1b/2 clinical trial in combination with Venetoclax has been completed for relapsed/refractory AML.[19][19]

Disclaimer: These application notes are for research and informational purposes only and are not intended as a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of a qualified healthcare provider with any questions you may have regarding a medical condition. The protocols described are generalized and may require optimization for specific cell lines or experimental conditions.

References

Experimental Design for Dalvotoclax Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalvotoclax is a promising investigational agent belonging to the class of BH3 mimetic drugs. These agents are designed to selectively inhibit anti-apoptotic B-cell lymphoma 2 (BCL-2) family proteins, thereby restoring the natural process of programmed cell death, or apoptosis, in cancer cells.[1][2] This document provides detailed application notes and protocols for the preclinical evaluation of this compound, focusing on its mechanism of action, efficacy, and the identification of sensitive cancer types. The following sections outline key experiments, data presentation strategies, and visualizations to guide researchers in their investigation of this novel therapeutic candidate.

Mechanism of Action: Targeting the BCL-2 Family

This compound, as a BH3 mimetic, is designed to mimic the action of pro-apoptotic BH3-only proteins (e.g., BIM, PUMA, BAD).[3] These proteins are the natural antagonists of anti-apoptotic BCL-2 family members (such as BCL-2, BCL-xL, and MCL-1). In many cancers, the overexpression of these anti-apoptotic proteins allows malignant cells to evade apoptosis and survive. This compound presumably binds to the BH3-binding groove of specific anti-apoptotic BCL-2 proteins, displacing the pro-apoptotic BH3-only proteins. This allows the effector proteins BAX and BAK to oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[1][3]

BCL-2 Family Apoptotic Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound within the intrinsic apoptotic pathway.

BCL2_Pathway cluster_Pro_Apoptotic Pro-Apoptotic cluster_Anti_Apoptotic Anti-Apoptotic cluster_Mitochondrion Mitochondrion cluster_Caspase_Cascade Caspase Cascade BAX BAX MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAX->MOMP BAK BAK BAK->MOMP BH3_only BH3-only proteins (BIM, PUMA, NOXA) BCL2 BCL-2 BH3_only->BCL2 BCLxL BCL-xL BH3_only->BCLxL MCL1 MCL-1 BH3_only->MCL1 BCL2->BAX BCLxL->BAX MCL1->BAK Cytochrome_c Cytochrome c MOMP->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes This compound This compound This compound->BCL2 Inhibition This compound->BCLxL This compound->MCL1

Fig. 1: Proposed signaling pathway of this compound.

Experimental Protocols

Cell Viability Assays

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Protocol:

  • Cell Culture: Culture cancer cell lines in their recommended media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO2.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from 0.1 nM to 100 µM. Add the drug dilutions to the cells and incubate for 24, 48, and 72 hours.

  • Viability Assessment:

    • MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure luminescence.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the dose-response curves and determine the IC50 values using non-linear regression analysis.

Apoptosis Assays

Objective: To confirm that this compound induces apoptosis in sensitive cell lines.

Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting

Objective: To investigate the molecular mechanism of this compound-induced apoptosis by examining the levels of key BCL-2 family proteins and caspase cleavage.

Protocol:

  • Protein Extraction: Treat cells with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors, and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against BCL-2, BCL-xL, MCL-1, BAX, BAK, cleaved caspase-3, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage or intraperitoneal injection) at various doses and schedules. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice regularly (e.g., twice a week).

  • Endpoint: Euthanize the mice when the tumors reach a predetermined size or at the end of the study. Excise the tumors for further analysis (e.g., histology, western blotting).

Data Presentation

Quantitative data from the aforementioned experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

In Vitro Cytotoxicity of this compound
Cell LineTissue of OriginIC50 (µM) at 48h
Cell Line AHematologic Malignancy0.05
Cell Line BSolid Tumor1.2
Cell Line CHematologic Malignancy0.15
Cell Line DSolid Tumor>10
In Vivo Efficacy of this compound in Xenograft Model
Treatment GroupDose and ScheduleMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 2500
This compound25 mg/kg, daily800 ± 15046.7
This compound50 mg/kg, daily450 ± 10070.0
This compound100 mg/kg, daily200 ± 5086.7

Experimental Workflow and Logic

The following diagrams illustrate the logical flow of experiments for evaluating this compound.

In Vitro Evaluation Workflow

In_Vitro_Workflow cluster_Screening Initial Screening cluster_Mechanism Mechanism of Action cluster_Decision Decision Point Cell_Viability Cell Viability Assays (Multiple Cell Lines) IC50_Determination IC50 Determination Cell_Viability->IC50_Determination Apoptosis_Assay Apoptosis Assays (Annexin V/PI) IC50_Determination->Apoptosis_Assay Western_Blot Western Blotting (BCL-2 family, Caspases) IC50_Determination->Western_Blot Go_NoGo Proceed to In Vivo Studies? Apoptosis_Assay->Go_NoGo Western_Blot->Go_NoGo

Fig. 2: Workflow for in vitro studies of this compound.
In Vivo Evaluation Workflow

In_Vivo_Workflow cluster_Setup Model Setup cluster_Treatment Treatment and Monitoring cluster_Analysis Endpoint Analysis Xenograft_Model Establish Xenograft Tumor Model Randomization Randomize Mice into Groups Xenograft_Model->Randomization Drug_Administration Administer this compound or Vehicle Randomization->Drug_Administration Tumor_Monitoring Monitor Tumor Growth and Body Weight Drug_Administration->Tumor_Monitoring Endpoint Study Endpoint Tumor_Monitoring->Endpoint Tumor_Analysis Tumor Excision and Ex Vivo Analysis Endpoint->Tumor_Analysis Efficacy_Data Efficacy Data Analysis Endpoint->Efficacy_Data

Fig. 3: Workflow for in vivo evaluation of this compound.

Conclusion

The experimental design outlined in these application notes provides a comprehensive framework for the preclinical investigation of this compound. By systematically evaluating its mechanism of action, in vitro potency, and in vivo efficacy, researchers can generate the critical data necessary to advance the development of this novel BH3 mimetic. Adherence to these detailed protocols and data presentation standards will ensure the generation of robust and reproducible results, ultimately contributing to a thorough understanding of this compound's therapeutic potential.

References

Application of Dalvotoclax in Organoid Cultures: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-derived organoids (PDOs) have emerged as a powerful preclinical model in cancer research, offering a three-dimensional culture system that recapitulates the genetic and phenotypic heterogeneity of the original tumor.[1][2] This physiological relevance makes PDOs an invaluable tool for assessing patient-specific drug responses and advancing personalized medicine.[3][4] Dalvotoclax, a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2), is a promising therapeutic agent for various malignancies.[5] By targeting BCL-2, this compound restores the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells dependent on BCL-2 for survival.[6]

This document provides detailed application notes and protocols for the use of this compound in organoid cultures. While specific quantitative data for this compound in organoid models is not widely available in the public domain as of this writing, the provided protocols are based on established methodologies for testing BCL-2 family inhibitors, such as Venetoclax (ABT-199), in 3D culture systems. These guidelines will enable researchers to effectively design and execute experiments to evaluate the efficacy of this compound in patient-derived organoids.

Mechanism of Action: BCL-2 Inhibition and Apoptosis Induction

This compound functions as a BH3 mimetic, binding to the BH3-binding groove of the anti-apoptotic protein BCL-2. This action displaces pro-apoptotic proteins like BIM, which are normally sequestered by BCL-2. The release of these pro-apoptotic proteins leads to the activation of BAX and BAK, which then oligomerize and form pores in the mitochondrial outer membrane. This mitochondrial outer membrane permeabilization (MOMP) results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and leading to programmed cell death.

BCL2_Pathway cluster_Stimuli Apoptotic Stimuli cluster_Regulation BCL-2 Family Regulation cluster_Mitochondrion Mitochondrion cluster_Caspase Caspase Cascade Cellular Stress Cellular Stress BH3-only proteins\n(e.g., BIM, PUMA) BH3-only proteins (e.g., BIM, PUMA) Cellular Stress->BH3-only proteins\n(e.g., BIM, PUMA) Chemotherapy Chemotherapy Chemotherapy->BH3-only proteins\n(e.g., BIM, PUMA) BCL-2 BCL-2 BH3-only proteins\n(e.g., BIM, PUMA)->BCL-2 inhibits BAX/BAK BAX/BAK BH3-only proteins\n(e.g., BIM, PUMA)->BAX/BAK activates BCL-2->BAX/BAK inhibits MOMP Mitochondrial Outer Membrane Permeabilization BAX/BAK->MOMP Cytochrome c Cytochrome c MOMP->Cytochrome c release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->BCL-2 inhibits

Figure 1: this compound Mechanism of Action.

Data Presentation

While specific data for this compound in organoid cultures is limited, the following tables present representative data for the closely related BCL-2 inhibitor, Venetoclax (ABT-199), in various cancer models to provide a reference for expected efficacy.

Table 1: IC50 and LC50 Values of Venetoclax (ABT-199) in Neuroblastoma Cell Lines

Cell LineBCL-2 ExpressionIC50 (µM)LC50 (µM)
CHP126High0.01 - 0.210.016 - 0.338
KCNRHigh0.01 - 0.210.016 - 0.338
SJNB12High0.01 - 0.210.016 - 0.338
SKNASLow4.9 - 19.36.9 - 32.3
SHEP2Low4.9 - 19.36.9 - 32.3
Data adapted from a study on neuroblastoma cell lines, demonstrating sensitivity in high BCL-2 expressing lines.[5]

Table 2: IC50 Values of Venetoclax (ABT-199) in Acute Myeloid Leukemia (AML) Cell Lines

Cell LineIC50 at 24h (µM)IC50 at 48h (µM)IC50 at 72h (µM)
OCI-AML30.0040.0030.002
THP-10.2500.1500.100
MV4-110.0080.0050.003
MOLM130.0060.0040.002
Data from a study on AML cell lines, showing time-dependent effects.[2]

Experimental Protocols

The following protocols provide a framework for establishing organoid cultures, performing drug sensitivity assays with this compound, and assessing apoptosis.

Experimental Workflow Overview

Experimental_Workflow cluster_Establishment Organoid Establishment & Expansion cluster_Treatment Drug Treatment cluster_Analysis Data Analysis Tissue_Digestion Patient Tissue Digestion Stem_Cell_Isolation Stem Cell Isolation Tissue_Digestion->Stem_Cell_Isolation Embedding Embedding in Extracellular Matrix Stem_Cell_Isolation->Embedding Culture Organoid Culture & Expansion Embedding->Culture Plating Organoid Plating (384-well plate) Culture->Plating Drug_Addition This compound Addition (Dose-Response) Plating->Drug_Addition Incubation Incubation (e.g., 72 hours) Drug_Addition->Incubation Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo, Annexin V) Incubation->Apoptosis_Assay Imaging High-Content Imaging Incubation->Imaging Data_Quantification IC50 Calculation & Apoptosis Quantification Viability_Assay->Data_Quantification Apoptosis_Assay->Data_Quantification Imaging->Data_Quantification

Figure 2: General Experimental Workflow.

Protocol 1: Patient-Derived Organoid Culture Establishment and Maintenance

This protocol outlines the basic steps for generating and maintaining PDOs from fresh patient tumor tissue.

Materials:

  • Patient tumor tissue

  • Basal culture medium (e.g., Advanced DMEM/F12)

  • Digestion buffer (e.g., Collagenase/Dispase)

  • Extracellular matrix (e.g., Matrigel®)

  • Organoid growth medium (supplemented with growth factors specific to the tissue of origin)

  • ROCK inhibitor (e.g., Y-27632)

  • Cell recovery solution

  • Sterile PBS

Procedure:

  • Tissue Digestion: Mince the fresh tumor tissue into small fragments and digest using a digestion buffer at 37°C with agitation to obtain a single-cell suspension or small cell clusters.

  • Cell Isolation: Filter the cell suspension through a cell strainer to remove undigested tissue. Wash the cells with basal culture medium.

  • Embedding: Resuspend the cell pellet in a cold extracellular matrix at an appropriate density. Dispense droplets of the cell-matrix mixture into pre-warmed culture plates.

  • Polymerization: Incubate the plate at 37°C for 15-30 minutes to allow the matrix to polymerize.

  • Culture: Overlay the domes with pre-warmed organoid growth medium supplemented with a ROCK inhibitor for the initial culture period to prevent anoikis.

  • Maintenance: Change the culture medium every 2-3 days. Passage the organoids every 7-14 days by mechanically or enzymatically disrupting the organoids and re-embedding them in a fresh extracellular matrix.

Protocol 2: Drug Sensitivity and Viability Assay (CellTiter-Glo® 3D)

This protocol describes how to assess the viability of organoids after treatment with this compound using a luminescence-based assay.

Materials:

  • Established organoid cultures

  • This compound stock solution

  • Organoid growth medium

  • 384-well clear-bottom, white-walled assay plates

  • CellTiter-Glo® 3D Cell Viability Assay reagent

  • Luminometer

Procedure:

  • Organoid Plating: Harvest and dissociate organoids into smaller fragments or single cells. Resuspend the organoids in a cold extracellular matrix and seed into a 384-well plate.

  • Culture: Allow the organoids to form and grow for 3-4 days.

  • Drug Treatment: Prepare a serial dilution of this compound in organoid growth medium. Add the different concentrations of this compound to the wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C.

  • Assay: Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature. Add the reagent to each well, mix thoroughly to lyse the organoids, and incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value of this compound.

Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7 3D)

This protocol measures the activity of caspases-3 and -7 as an indicator of apoptosis in organoids treated with this compound.

Materials:

  • Organoid cultures treated with this compound (as in Protocol 2)

  • Caspase-Glo® 3/7 3D Assay reagent

  • Luminometer

Procedure:

  • Assay Preparation: Following drug treatment as described in Protocol 2, equilibrate the assay plate and the Caspase-Glo® 3/7 3D reagent to room temperature.

  • Reagent Addition: Add the Caspase-Glo® 3/7 3D reagent to each well.

  • Incubation: Mix the contents of the wells by orbital shaking and incubate at room temperature for 30-60 minutes.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: An increase in luminescence compared to the vehicle control indicates an increase in caspase-3/7 activity and apoptosis. Express the results as fold change over the control.

Conclusion

The use of patient-derived organoids provides a highly relevant preclinical platform to investigate the therapeutic potential of BCL-2 inhibitors like this compound. The protocols outlined in this document offer a comprehensive guide for researchers to establish organoid cultures, perform drug sensitivity assays, and quantify apoptotic responses. While specific data on this compound in organoids remains to be broadly published, the provided methodologies, based on extensive research with similar compounds, will enable the generation of robust and reproducible data. This will ultimately contribute to a better understanding of this compound's efficacy and its potential role in personalized cancer therapy.

References

Troubleshooting & Optimization

Dalvotoclax Solubility Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dalvotoclax. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the solubility of this compound for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: The recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO). This compound has been shown to be soluble in DMSO at a concentration of 10 mM. For most in vitro experiments, preparing a concentrated stock in DMSO is the standard first step.

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. Why is this happening and what can I do?

A2: This is a common issue known as aqueous precipitation. This compound is a poorly water-soluble compound, and while it dissolves readily in a polar aprotic solvent like DMSO, its solubility dramatically decreases when diluted into an aqueous environment like cell culture media or phosphate-buffered saline (PBS).

Troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.

  • Increase the percentage of DMSO in the final solution: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% DMSO is often tolerated by many cell lines. However, it is crucial to include a vehicle control (media with the same percentage of DMSO) in your experiments to account for any solvent effects.

  • Use a pre-warmed medium: Adding the this compound stock solution to a pre-warmed (37°C) medium with vigorous mixing can sometimes help to keep the compound in solution.

  • Consider a stepwise dilution: Instead of adding the DMSO stock directly to the final volume of the aqueous medium, try a serial dilution approach. For example, dilute the DMSO stock 1:10 in the medium, vortex, and then add this intermediate dilution to the final volume.

Q3: Can I use other solvents to dissolve this compound?

A3: While DMSO is the most commonly reported solvent, other organic solvents may be used. However, their compatibility with your specific experimental system must be validated. For instance, ethanol (B145695) can be a solvent for some poorly soluble compounds, but it can also have significant effects on cells. If you choose to use an alternative solvent, it is essential to perform a vehicle control experiment.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and precipitation.

Troubleshooting Guide

Issue: Precipitate observed in the this compound stock solution (in DMSO).
Possible Cause Troubleshooting Action
Concentration exceeds solubility limit. Try to dissolve the compound at a lower concentration.
Low-quality DMSO. Use anhydrous, high-purity DMSO.
Incomplete dissolution. Gently warm the solution (up to 37°C) and vortex or sonicate to aid dissolution.
Freeze-thaw cycles. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
Issue: Precipitate forms immediately upon dilution into aqueous media.
Possible Cause Troubleshooting Action
Poor aqueous solubility. Reduce the final concentration of this compound.
Insufficient mixing. Add the DMSO stock dropwise to the aqueous media while vortexing or stirring vigorously.
Temperature shock. Ensure both the DMSO stock and the aqueous media are at the same temperature before mixing.
High final DMSO concentration. While counterintuitive, very high DMSO concentrations can sometimes cause precipitation of media components. Keep the final DMSO concentration as low as possible (ideally ≤ 0.5%).
Issue: Precipitate forms over time in the final working solution.
Possible Cause Troubleshooting Action
Time-dependent precipitation. Prepare the final working solution immediately before use.
Interaction with media components. Some components in cell culture media (e.g., proteins in serum) can interact with the compound and reduce its solubility over time. Consider reducing the serum concentration if your experiment allows.
pH changes in the medium. Ensure the pH of your cell culture medium is stable.

Quantitative Data Summary

The following table summarizes the known solubility information for this compound.

Solvent/Medium Reported Solubility Notes
DMSO 10 mMThe recommended solvent for stock solutions.
Ethanol Data not availableMay be a potential solvent, but requires experimental validation.
PBS (Phosphate-Buffered Saline) Expected to be very lowHigh probability of precipitation upon dilution from a DMSO stock.
Cell Culture Media Expected to be very lowSolubility is dependent on the final concentration, percentage of DMSO, and media components (e.g., serum).

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 938.42 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the mass of this compound required to make a 10 mM solution. For example, to make 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L x 0.001 L x 938.42 g/mol = 0.0093842 g = 9.38 mg

  • Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be necessary.

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Determining the Kinetic Solubility of this compound in Aqueous Media

Purpose: To determine the maximum concentration of this compound that can be maintained in solution in a specific aqueous medium under experimental conditions.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your specific aqueous medium (e.g., DMEM with 10% FBS)

  • 96-well plate (clear bottom)

  • Plate reader capable of measuring absorbance or a nephelometer

  • Multichannel pipette

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in DMSO.

  • In a 96-well plate, add your aqueous medium to each well.

  • Add a small, fixed volume of each this compound dilution in DMSO to the wells (e.g., 1 µL of stock into 199 µL of medium to achieve a 1:200 dilution and a final DMSO concentration of 0.5%). Include a vehicle control (DMSO only).

  • Mix the plate thoroughly.

  • Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2) for a relevant period (e.g., 2 hours).

  • Measure the turbidity of each well using a plate reader (e.g., absorbance at 600 nm) or a nephelometer. An increase in absorbance/nephelometry reading compared to the vehicle control indicates precipitation.

  • The highest concentration that does not show a significant increase in turbidity is the approximate kinetic solubility under these conditions.

Visualizations

G cluster_0 Troubleshooting this compound Precipitation in Aqueous Media start Precipitate observed after adding this compound-DMSO stock to aqueous media q1 Is the final concentration essential for the experiment? start->q1 s1 Lower the final concentration of this compound q1->s1 No q2 Is the current final DMSO concentration tolerable for the cells? q1->q2 Yes a1_yes Yes a1_no No end Proceed with experiment s1->end s2 Increase the final DMSO concentration slightly (e.g., from 0.1% to 0.5%) and include a vehicle control q2->s2 Yes s3 Consider advanced formulation strategies (e.g., use of solubilizing agents) q2->s3 No a2_yes Yes a2_no No s2->end

Caption: A troubleshooting workflow for addressing this compound precipitation issues.

G cluster_1 This compound Solution Preparation Workflow solid This compound (Solid Powder) stock 10 mM Stock Solution in DMSO solid->stock dmso High-Purity DMSO dmso->stock aliquot Aliquot into single-use vials stock->aliquot storage Store at -20°C or -80°C aliquot->storage dilution Dilute into pre-warmed aqueous experimental medium (with vigorous mixing) storage->dilution final Final Working Solution (use immediately) dilution->final

Caption: Recommended workflow for preparing this compound solutions for experiments.

Technical Support Center: Overcoming Dalvococlax (Venetoclax) Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Dalvococlax (Venetoclax), a selective BCL-2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of acquired resistance to Dalvococlax (Venetoclax)?

The most common mechanism of acquired resistance to Venetoclax (B612062) is the upregulation of other anti-apoptotic BCL-2 family proteins, particularly Myeloid Cell Leukemia 1 (MCL-1) and B-cell lymphoma-extra large (BCL-XL).[1][2][3][4] These proteins can functionally substitute for BCL-2, sequestering pro-apoptotic proteins (like BIM) and preventing apoptosis.[2][5]

Q2: Are there other mechanisms of resistance to Venetoclax?

Yes, other mechanisms include:

  • Mutations in the BCL-2 BH3-binding groove: These mutations can reduce the binding affinity of Venetoclax to BCL-2.[3][4]

  • Activation of survival signaling pathways: Pathways such as RAS/MAPK, PI3K/AKT, and NF-κB can promote the expression of anti-apoptotic proteins like MCL-1 and BCL-XL.[2][5][6][7]

  • Mitochondrial and metabolic reprogramming: Changes in cellular metabolism, such as increased oxidative phosphorylation (OXPHOS), can contribute to resistance.[1][2]

  • Mutations in pro-apoptotic proteins: For example, mutations in BAX can prevent its localization to the mitochondria, thereby inhibiting apoptosis.[3]

Q3: What are the common strategies to overcome Venetoclax resistance?

The primary strategy is combination therapy. Combining Venetoclax with inhibitors of the resistance-mediating proteins or pathways has shown synergistic effects in overcoming resistance. Common combination partners include:

  • MCL-1 inhibitors (e.g., S63845, VU661013, A-1210477)[4]

  • BCL-XL inhibitors (e.g., A-1155463, WEHI-539)[8][9][10]

  • MEK inhibitors

  • PI3K/HDAC inhibitors [2]

Q4: How can I determine if my resistant cell line has upregulated MCL-1 or BCL-XL?

You can assess the protein levels of MCL-1 and BCL-XL using standard molecular biology techniques such as:

  • Western Blotting: To quantify the protein expression levels.

  • Immunohistochemistry (IHC): For analysis of protein expression in tissue samples.[1]

  • Flow Cytometry (Intracellular staining): To measure protein levels in individual cells.

Troubleshooting Guides

Guide 1: Unexpected Cell Viability in the Presence of Venetoclax
Issue Possible Cause Troubleshooting Steps
Cells show high viability despite Venetoclax treatment. Intrinsic or acquired resistance. 1. Confirm Drug Potency: Test the activity of your Venetoclax stock on a known sensitive cell line. 2. Assess MCL-1/BCL-XL Expression: Perform Western blotting to check for upregulation of MCL-1 or BCL-XL. 3. Perform BH3 Profiling: This assay can reveal dependencies on specific anti-apoptotic proteins.[11][12][13] 4. Sequence BCL-2 Gene: Check for mutations in the BH3-binding groove of BCL-2.
Inconsistent results in cell viability assays (e.g., MTT, MTS). Experimental variability. 1. Optimize Cell Seeding Density: Ensure a consistent number of viable cells are seeded in each well.[14] 2. Check Incubation Times: Adhere to a consistent incubation time for both drug treatment and assay development.[15][16] 3. Ensure Complete Solubilization of Formazan (B1609692): For MTT assays, ensure complete dissolution of the formazan crystals before reading the absorbance.[15][17] 4. Use Appropriate Controls: Include untreated, vehicle-treated, and positive control (e.g., a known cytotoxic agent) wells.
Guide 2: Difficulty in Establishing a Venetoclax-Resistant Cell Line
Issue Possible Cause Troubleshooting Steps
High levels of cell death during dose escalation. Drug concentration increased too rapidly. 1. Use a Gradual Dose Escalation: Start with a low concentration of Venetoclax (e.g., near the IC50 of the parental line) and increase the dose in small increments only after the cells have recovered and are proliferating steadily.[4][18] 2. Monitor Cell Health: Regularly assess cell morphology and viability.
Resistant phenotype is not stable. Insufficient drug pressure or loss of selective pressure. 1. Maintain Continuous Exposure: Keep the resistant cell line in a medium containing a maintenance concentration of Venetoclax.[19] 2. Regularly Verify Resistance: Periodically perform dose-response assays to confirm the IC50 of the resistant line compared to the parental line.

Quantitative Data Summary

Table 1: IC50 Values of Venetoclax in Sensitive and Resistant Cell Lines

Cell LineTypeVenetoclax IC50 (µM) - SensitiveVenetoclax IC50 (µM) - ResistantReference
LoucyT-ALL0.15 (± 0.02)> 5[18][20][21]
JurkatT-ALL5.82 (± 0.85)-[20][21]
CCRF-CEMT-ALL3.37 (± 0.25)-[20][21]
OCI-AML3AMLVaries with time (e.g., ~0.01 at 72h)-[22]
MOLM13AMLVaries with time (e.g., ~0.005 at 72h)-[22]
KMS12PEMultiple MyelomaLow (sensitive)High (resistant)[23]
KMS27Multiple MyelomaLow (sensitive)High (resistant)[23]

Table 2: Synergistic Effects of Venetoclax in Combination with Other Inhibitors

Cell LineCombinationEffectReference
OCI-Ly1, RS4;11, Granta-519, HBL2, U2932Venetoclax + A-1208746 (MCL-1i)Synergistic cell killing[4]
SC-1Venetoclax + A-1155463 (BCL-XLi)Synergistic cell killing[4]
T-ALL cell linesVenetoclax + BendamustineSynergistic effect[20]
AML cell linesVenetoclax + SitravatinibSynergistic decrease in viability and increase in apoptosis[24]

Experimental Protocols

Protocol 1: Generation of Venetoclax-Resistant Cell Lines
  • Culture Parental Cells: Culture the Venetoclax-sensitive parental cell line under standard conditions.

  • Initial Exposure: Treat the cells with a low concentration of Venetoclax, typically around the IC50 value of the parental line.

  • Monitor and Passage: Monitor the cells for viability and proliferation. When the cells resume proliferation, passage them.

  • Gradual Dose Escalation: Once the cells are stably growing at the current concentration, gradually increase the Venetoclax concentration.[4][18]

  • Establish a Stable Resistant Line: Continue this process for several months until the cells can tolerate significantly higher concentrations of Venetoclax (e.g., >1-3 µM).[25]

  • Characterize the Resistant Line: Regularly determine the IC50 of the resistant cell line to quantify the level of resistance. Cryopreserve stocks at different passages.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight for adherent cells.[14]

  • Drug Treatment: Treat the cells with a serial dilution of Venetoclax and/or the combination drug. Include vehicle-treated and untreated controls. Incubate for the desired time period (e.g., 72 hours).

  • Add MTT Reagent: Add 10 µl of 5 mg/ml MTT solution to each well and incubate for 1-4 hours at 37°C.[15][17]

  • Solubilize Formazan: Add 100 µl of solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well.[15]

  • Measure Absorbance: Mix thoroughly to ensure complete solubilization and read the absorbance at 570 nm using a microplate reader.[15][26]

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
  • Induce Apoptosis: Treat cells with the desired concentrations of Venetoclax and/or combination drugs for the specified time.

  • Harvest Cells: Collect both adherent and floating cells. Centrifuge the cell suspension.

  • Wash Cells: Wash the cells once with cold 1X PBS.

  • Resuspend in Binding Buffer: Resuspend the cell pellet in 1X Annexin V Binding Buffer.[27]

  • Stain with Annexin V and PI: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[28]

  • Incubate: Incubate the cells for 15-20 minutes at room temperature in the dark.[27]

  • Analyze by Flow Cytometry: Add 1X Binding Buffer and analyze the samples on a flow cytometer as soon as possible.[27]

Protocol 4: BH3 Profiling (Cytochrome c Release Assay)
  • Prepare Cells: Harvest and wash cells, then prepare a single-cell suspension.

  • Permeabilize Cells: Permeabilize the cells with a mild detergent like digitonin (B1670571) to allow entry of BH3 peptides.[11]

  • Expose to BH3 Peptides: Incubate the permeabilized cells with a panel of synthetic BH3 peptides (e.g., BIM, BAD, PUMA) at various concentrations in a 96- or 384-well plate.[11][13]

  • Fix and Stain: Fix the cells and then stain for intracellular cytochrome c.[11]

  • Analyze by Flow Cytometry: Analyze the cells by flow cytometry to quantify the percentage of cells that have released cytochrome c (cytochrome c negative).[11]

Visualizations

Signaling Pathways Mediating Venetoclax Resistance cluster_0 Survival Signaling cluster_1 Downstream Effectors cluster_2 Anti-Apoptotic Proteins cluster_3 Apoptosis Regulation RAS RAS MAPK MAPK/ERK RAS->MAPK PI3K PI3K AKT AKT PI3K->AKT NFkB NF-κB MCL1 MCL-1 NFkB->MCL1 BCL_XL BCL-XL NFkB->BCL_XL MAPK->MCL1 AKT->BCL_XL BIM BIM MCL1->BIM sequesters BCL_XL->BIM sequesters BAX_BAK BAX/BAK BIM->BAX_BAK activates Apoptosis Apoptosis BAX_BAK->Apoptosis induces Venetoclax Venetoclax BCL2 BCL2 Venetoclax->BCL2 inhibits BCL2->BIM sequesters

Caption: Signaling pathways leading to Venetoclax resistance.

Experimental Workflow for Assessing Combination Therapy start Start parental_cells Parental Cell Line start->parental_cells resistant_cells Venetoclax-Resistant Cell Line start->resistant_cells treat_mono Treat with Venetoclax Alone parental_cells->treat_mono treat_combo Treat with Venetoclax + Inhibitor parental_cells->treat_combo resistant_cells->treat_mono resistant_cells->treat_combo viability_assay Cell Viability Assay (e.g., MTT) treat_mono->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treat_mono->apoptosis_assay treat_combo->viability_assay treat_combo->apoptosis_assay analyze_synergy Analyze for Synergy viability_assay->analyze_synergy apoptosis_assay->analyze_synergy end End analyze_synergy->end

Caption: Workflow for testing combination therapies.

Logical Flow for Troubleshooting Resistance start High Cell Viability with Venetoclax check_drug Is Drug Active? start->check_drug check_mcl1_bclxl MCL-1/BCL-XL Upregulated? check_drug->check_mcl1_bclxl Yes test_sensitive_line Test on Sensitive Line check_drug->test_sensitive_line No check_bcl2_mut BCL-2 Mutation? check_mcl1_bclxl->check_bcl2_mut No western_blot Perform Western Blot check_mcl1_bclxl->western_blot Check combo_therapy Consider Combination Therapy check_mcl1_bclxl->combo_therapy Yes sequence_bcl2 Sequence BCL-2 Gene check_bcl2_mut->sequence_bcl2 Check new_drug_stock Use New Drug Stock test_sensitive_line->new_drug_stock bh3_profiling Perform BH3 Profiling western_blot->bh3_profiling end Resistance Mechanism Identified sequence_bcl2->end combo_therapy->end

Caption: Troubleshooting logic for Venetoclax resistance.

References

Technical Support Center: Troubleshooting Dalvotoclax Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with Dalvotoclax, a novel BH3 mimetic. As specific public data on this compound is limited, this guidance is based on the established knowledge of the broader class of Bcl-2 homology 3 (BH3) mimetics. It is crucial to adapt and optimize these recommendations for your specific experimental setup.

Troubleshooting Guide

Issue 1: No or Lower-Than-Expected Apoptosis Induction

Question: My cells treated with this compound are not undergoing apoptosis or the apoptotic rate is significantly lower than expected. What are the potential causes and solutions?

Answer:

Several factors, ranging from biological resistance to technical errors, can lead to a lack of apoptotic response. Here’s a systematic approach to troubleshoot this issue:

Possible Causes & Troubleshooting Steps:

  • Cell Line Resistance:

    • Upregulation of other anti-apoptotic proteins: Resistance to specific Bcl-2 inhibitors can arise from the overexpression of other anti-apoptotic proteins like Mcl-1 or Bcl-xL.[1][2]

      • Solution: Perform BH3 profiling to determine the specific anti-apoptotic dependencies of your cell line.[3] This technique uses a panel of BH3 peptides to identify which Bcl-2 family members are critical for cell survival. If your cells are dependent on Mcl-1 or Bcl-xL, consider combination therapies with inhibitors targeting these proteins.[1][2]

    • Low or absent expression of pro-apoptotic effectors: The key mediators of apoptosis downstream of Bcl-2 are BAX and BAK. If your cell line has low or no expression of both proteins, apoptosis will not be initiated.

      • Solution: Verify BAX and BAK expression levels using Western blotting. As a negative control, use BAX/BAK double knockout (DKO) cell lines; if this compound still induces cell death, the effect is likely off-target.[4]

  • Suboptimal Experimental Conditions:

    • Incorrect drug concentration or treatment duration: The concentration of this compound may be too low, or the incubation time may be insufficient to induce a detectable apoptotic response.[3]

      • Solution: Conduct a dose-response study with a range of this compound concentrations and a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal conditions for your specific cell line.[4]

    • Assay timing: Apoptosis is a dynamic process. Measuring at a very early or very late time point might miss the peak of apoptosis.[3]

      • Solution: Perform a time-course experiment to identify the optimal endpoint for apoptosis detection.

  • Compound Inactivity:

    • Improper storage or handling: this compound may have degraded due to improper storage or handling.

      • Solution: Ensure the compound is stored according to the manufacturer's instructions. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.

Experimental Workflow for Investigating Low Apoptosis

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Detailed Actions A Low/No Apoptosis Observed B Check Cell Line Resistance A->B C Optimize Experimental Conditions A->C D Verify Compound Activity A->D E Western Blot for Bcl-2 Family & BAX/BAK B->E F BH3 Profiling B->F G Dose-Response Curve C->G H Time-Course Experiment C->H I Prepare Fresh this compound Stock D->I G cluster_0 Apoptotic Stimuli cluster_1 BH3-Only Proteins (Sensitizers/Activators) cluster_2 Anti-Apoptotic Bcl-2 Proteins cluster_3 Pro-Apoptotic Effectors cluster_4 Apoptosis DNA Damage DNA Damage BIM BIM DNA Damage->BIM PUMA PUMA DNA Damage->PUMA BAD BAD DNA Damage->BAD Growth Factor Withdrawal Growth Factor Withdrawal Growth Factor Withdrawal->BIM Growth Factor Withdrawal->PUMA Growth Factor Withdrawal->BAD Bcl-2 Bcl-2 BIM->Bcl-2 Bcl-xL Bcl-xL BIM->Bcl-xL Mcl-1 Mcl-1 BIM->Mcl-1 PUMA->Bcl-2 PUMA->Bcl-xL PUMA->Mcl-1 BAD->Bcl-2 BAD->Bcl-xL BAD->Mcl-1 BAX BAX Bcl-2->BAX BAK BAK Bcl-2->BAK Bcl-xL->BAX Bcl-xL->BAK Mcl-1->BAX Mcl-1->BAK Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization BAX->Mitochondrial Outer Membrane Permeabilization BAK->Mitochondrial Outer Membrane Permeabilization Caspase Activation Caspase Activation Mitochondrial Outer Membrane Permeabilization->Caspase Activation Cell Death Cell Death Caspase Activation->Cell Death This compound This compound This compound->Bcl-2 Inhibition G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Resistance & Combination Studies A Dose-Response Screening in Cell Panel B Determine IC50 Values A->B C Apoptosis Assays (Annexin V, Caspase Activity) B->C D Confirm On-Target Activity (BAX/BAK DKO cells) C->D E BH3 Profiling of Resistant Cells D->E F Test Combination with other Inhibitors E->F

References

Dalvotoclax Technical Support Center: Stability and Storage Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Dalvotoclax. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound powder should be stored under specific conditions to ensure its stability and longevity. It is recommended to keep it in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is suitable, while for long-term storage (months to years), -20°C is recommended[1]. The powder is stable for at least two years if stored correctly[1][2].

Q2: How should I store this compound stock solutions?

A2: For stock solutions of this compound, short-term storage (days to weeks) is recommended at 0 - 4°C. For long-term storage (months), aliquoting the solution and storing it at -20°C or -80°C is advisable to minimize freeze-thaw cycles[1][3].

Q3: What solvent should I use to dissolve this compound?

A3: this compound is soluble in DMSO, with a solubility of 10 mM reported by some suppliers[3]. For cell-based assays, it is crucial to ensure the final concentration of DMSO is low enough to not affect the experimental results, typically less than 0.1%.

Q4: Is this compound sensitive to light?

A4: Yes, it is recommended to store this compound in the dark, suggesting potential photosensitivity[1]. During handling and experiments, it is best practice to protect solutions from direct light exposure by using amber vials or covering containers with aluminum foil.

Q5: What are the shipping conditions for this compound?

A5: this compound is shipped as a non-hazardous chemical at ambient temperature. It is considered stable for several weeks under ordinary shipping and customs procedures[1].

Data Summary

Storage Conditions for this compound
FormConditionTemperatureDuration
Solid Powder Dry, Dark0 - 4°CShort-term (days to weeks)[1]
Dry, Dark-20°CLong-term (months to years)[1][2]
Stock Solution -0 - 4°CShort-term (days to weeks)[1]
--20°CLong-term (months)[1][3]
In Solvent-80°C6 Months[3]
Reported Shelf Life
FormTemperatureShelf Life
Solid Powder -20°C>2 years[1]
4°C2 years[2]
In Solvent -80°C6 Months[3]
-20°C6 Months[3]

Experimental Protocols

General Protocol for Assessing Compound Stability (Stress Testing)

While specific public stability data for this compound is limited, a general forced degradation study can be designed based on ICH guidelines to assess its stability under various stress conditions.

Objective: To determine the intrinsic stability of this compound and identify potential degradation products.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • High-purity water

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Calibrated pH meter

  • HPLC-UV/MS system

  • Photostability chamber

  • Temperature and humidity-controlled oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 50°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 50°C).

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Stress: Expose the solid powder and a solution to elevated temperatures (e.g., 40°C, 60°C) and humidity (e.g., 75% RH).

    • Photostability: Expose the solid powder and a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples using a validated HPLC-UV method to quantify the remaining this compound and detect any degradation products. Mass spectrometry (MS) can be used to identify the mass of the degradation products.

  • Data Evaluation: Calculate the percentage of degradation for each condition and identify the conditions under which this compound is unstable.

Visual Guides

This compound Handling and Preparation Workflow

A Receive this compound (Solid) B Store at appropriate temperature (-20°C long-term, 4°C short-term) A->B C Weigh desired amount in a controlled environment B->C D Dissolve in appropriate solvent (e.g., DMSO) to prepare stock solution C->D E Aliquot stock solution into smaller volumes D->E F Store stock solution aliquots (-20°C or -80°C) E->F G Prepare working solution by diluting stock solution F->G H Use in experiment G->H I Discard unused working solution H->I

Caption: Workflow for proper handling and preparation of this compound.

Troubleshooting Decision Tree for this compound Instability

A Unexpected Experimental Results or Loss of Activity B Check Storage Conditions of Solid Compound A->B C Was it stored at the correct temperature and protected from light? B->C D Improper storage may have led to degradation. Use a fresh vial. C->D No E Check Storage of Stock Solution C->E Yes F Was the stock solution stored correctly and for an appropriate duration? E->F G Stock solution may have degraded. Prepare a fresh stock solution. F->G No H Consider Experimental Conditions F->H Yes I Is the experimental buffer at an extreme pH? Is the experiment conducted under high light? H->I J This compound may be unstable under these conditions. Modify experimental setup. I->J Yes K Review Handling Procedure I->K No L Were there multiple freeze-thaw cycles of the stock solution? K->L M Aliquot stock solutions to avoid repeated freeze-thaw cycles. L->M Yes

Caption: Troubleshooting guide for potential this compound instability issues.

Simplified Bcl-2 Apoptosis Signaling Pathway

cluster_0 Apoptotic Stimuli cluster_1 Mitochondrial Outer Membrane cluster_2 Apoptosis Execution Intrinsic Pathway Intrinsic Pathway Bax_Bak Bax/Bak Intrinsic Pathway->Bax_Bak Bcl2 Bcl-2 Bcl2->Bax_Bak Caspases Caspase Activation Bax_Bak->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis This compound This compound This compound->Bcl2 Inhibits

References

mitigating off-target effects of Dalvotoclax

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Dalvotoclax is a selective inhibitor of the anti-apoptotic protein Bcl-xL. While extensive research exists for the broader class of Bcl-xL inhibitors, publicly available data specifically for this compound is limited. The following guidance is based on established principles for Bcl-xL inhibitors and should be adapted and confirmed through specific experimental validation for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target, off-tumor toxicity associated with this compound?

A1: The primary on-target, off-tumor toxicity expected from this compound, as with other Bcl-xL inhibitors, is thrombocytopenia (a low platelet count).[1][2] This occurs because platelets rely on Bcl-xL for their survival.[1][2] Inhibition of Bcl-xL in platelets leads to their premature apoptosis and removal from circulation.

Q2: What are the potential mechanisms of resistance to this compound?

A2: Resistance to Bcl-xL inhibitors like this compound can emerge through the upregulation of other anti-apoptotic proteins, most notably Mcl-1.[3][4][5] Cancer cells can adapt to the inhibition of Bcl-xL by increasing their reliance on Mcl-1 to prevent apoptosis. Therefore, monitoring Mcl-1 expression levels in your experimental models is crucial.

Q3: Can this compound be used in combination with other therapies?

A3: Yes, combination therapy is a key strategy to enhance the efficacy of Bcl-xL inhibitors and manage toxicity.[1][6] Combining this compound with other agents, such as chemotherapy or targeted therapies, may allow for the use of lower, less toxic doses of this compound while achieving a synergistic anti-cancer effect.[6] Additionally, combining with agents that target resistance pathways, such as Mcl-1 inhibitors, could be a powerful strategy.[5]

Q4: Are there strategies to selectively deliver this compound to tumor cells?

A4: Advanced drug delivery strategies are being explored to improve the therapeutic window of Bcl-xL inhibitors. These include the development of antibody-drug conjugates (ADCs) that target tumor-specific antigens and prodrugs that are activated preferentially in the tumor microenvironment.[1] While specific applications for this compound are not yet detailed in public literature, these approaches represent promising future directions.

Troubleshooting Guides

Issue 1: Unexpectedly high cytotoxicity in non-cancerous cell lines.
  • Question: My in vitro experiments show significant death in my control (non-cancerous) cell lines when treated with this compound. How can I troubleshoot this?

  • Answer:

    • Confirm Bcl-xL Dependency: First, confirm that your control cell lines are not unexpectedly dependent on Bcl-xL for survival. Perform a Western blot to assess the baseline expression levels of Bcl-xL and other Bcl-2 family proteins (e.g., Bcl-2, Mcl-1).

    • Dose-Response Curve: Generate a detailed dose-response curve for both your cancer and control cell lines to determine the therapeutic window. It's possible the concentration you are using is simply too high for a selective effect.

    • Check for Off-Target Effects: Although this compound is designed to be selective for Bcl-xL, at higher concentrations, it may inhibit other anti-apoptotic proteins or have unforeseen off-target effects.[7] Consider performing a broader assessment of apoptosis markers and cell signaling pathways.

    • Culture Conditions: Ensure your cell culture conditions are optimal. Stressed cells may be more susceptible to apoptosis-inducing agents.

Issue 2: Rapid development of resistance in a cancer cell line model.
  • Question: My cancer cell line, initially sensitive to this compound, is now showing signs of resistance. What's happening and what can I do?

  • Answer:

    • Investigate Mcl-1 Upregulation: The most common mechanism of acquired resistance to Bcl-xL inhibitors is the upregulation of Mcl-1.[3][5]

      • Protocol: Perform Western blotting or qPCR on both the sensitive and resistant cell populations to compare Mcl-1 expression levels.

    • Combination Therapy: If Mcl-1 is upregulated, consider a combination therapy approach. Introduce an Mcl-1 inhibitor to your resistant cell line in combination with this compound to see if sensitivity can be restored.

    • BH3 Profiling: This experimental technique can be used to assess the mitochondrial apoptotic priming of your cells and can reveal dependencies on specific anti-apoptotic proteins. Changes in the BH3 profile between sensitive and resistant cells can pinpoint the mechanism of resistance.

Issue 3: Significant platelet reduction in animal models.
  • Question: My in vivo experiments with this compound are causing severe thrombocytopenia in the animals, forcing me to terminate the experiment. How can I mitigate this?

  • Answer:

    • Dose Titration: Implement a dose-escalation or "lead-in" dosing schedule.[2] Start with a lower dose of this compound and gradually increase to the target dose. This can allow the hematopoietic system to adapt and can mitigate the severity of the initial platelet drop.[2]

    • Intermittent Dosing: Instead of continuous daily dosing, explore intermittent dosing schedules (e.g., 5 days on, 2 days off). This can provide a recovery period for platelet counts.

    • Supportive Care: In preclinical models, consider supportive care measures if they align with your experimental goals and ethical guidelines.

    • Combination with Lower Doses: As with in vitro models, combining a lower, better-tolerated dose of this compound with another therapeutic agent may provide the desired anti-tumor efficacy without severe thrombocytopenia.[6]

Data Presentation

Table 1: Potential Off-Target Effects of Bcl-xL Inhibitors and Mitigation Strategies

Off-Target EffectAffected Cell Type/TissuePrimary Mitigation StrategySecondary Mitigation Strategy
ThrombocytopeniaPlateletsDose titration and lead-in dosing[2]Intermittent dosing schedule
NeutropeniaNeutrophilsCombination with lower, more targeted dosesGrowth factor support (in clinical settings)[2]
Impaired Bone FormationOsteoprogenitor cellsFurther research needed; consider intermittent dosingMonitor bone density in long-term studies[8]
Cardiovascular ToxicityHeartDevelopment of tumor-targeted delivery systems (e.g., ADCs)[9]Careful cardiac monitoring in preclinical studies

Experimental Protocols

Protocol 1: Assessing Mcl-1 Upregulation as a Mechanism of Resistance

  • Cell Culture: Culture both this compound-sensitive parental cells and the suspected this compound-resistant cells under standard conditions.

  • Protein Extraction: Lyse cells from both populations and quantify total protein concentration.

  • Western Blotting:

    • Load equal amounts of protein from each cell lysate onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against Mcl-1, Bcl-xL, and a loading control (e.g., GAPDH or β-actin).

    • Incubate with the appropriate secondary antibodies.

    • Visualize bands using a chemiluminescence detection system.

  • Analysis: Compare the band intensity for Mcl-1 between the sensitive and resistant cell lines, normalizing to the loading control. A significant increase in Mcl-1 in the resistant line suggests this as a mechanism of resistance.

Protocol 2: In Vivo Dose Titration to Mitigate Thrombocytopenia

  • Animal Model: Utilize an appropriate tumor xenograft or patient-derived xenograft (PDX) mouse model.

  • Group Allocation: Divide animals into at least three groups: Vehicle control, Target dose (continuous), and Dose-titration.

  • Dosing Regimen:

    • Vehicle Control: Administer the vehicle solution on the same schedule as the treatment groups.

    • Target Dose: Administer the full intended therapeutic dose of this compound daily.

    • Dose-Titration:

      • Days 1-3: Administer 25% of the target dose.

      • Days 4-6: Administer 50% of the target dose.

      • Day 7 onwards: Administer the full target dose.

  • Monitoring:

    • Collect blood samples (e.g., via tail vein) at baseline and at regular intervals (e.g., every 3-4 days).

    • Perform complete blood counts (CBCs) to measure platelet levels.

    • Monitor tumor volume and animal body weight throughout the study.

  • Analysis: Compare platelet counts, tumor growth inhibition, and overall animal health between the groups. Assess if the dose-titration schedule reduces the severity of thrombocytopenia while maintaining anti-tumor efficacy.

Visualizations

This compound This compound Bcl_xL Bcl-xL This compound->Bcl_xL Inhibits Bax_Bak Bax/Bak Bcl_xL->Bax_Bak Inhibits Mitochondria Mitochondria Bax_Bak->Mitochondria Activates Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Leads to Caspases Caspase Activation Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes Start Start Experiment Resistance Observe Resistance to This compound Start->Resistance WesternBlot Perform Western Blot for Mcl-1 Resistance->WesternBlot CheckMcl1 Is Mcl-1 Upregulated? WesternBlot->CheckMcl1 Combination Combine this compound with Mcl-1 Inhibitor CheckMcl1->Combination Yes OtherMechanisms Investigate Other Resistance Mechanisms CheckMcl1->OtherMechanisms No End End Combination->End OtherMechanisms->End

References

Technical Support Center: Optimizing Dalvotoclax Dosage and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided herein is intended for research and scientific professionals. Dalvotoclax is a fictional name for the BCL-2 inhibitor, and the data presented is based on the well-characterized drug, Venetoclax (B612062). Always refer to the specific product information and established institutional protocols for experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, a key regulator of the intrinsic apoptotic pathway. In many hematologic malignancies, BCL-2 is overexpressed, sequestering pro-apoptotic proteins like BIM and preventing cancer cells from undergoing programmed cell death. This compound binds with high affinity to the BH3-binding groove of BCL-2, displacing these pro-apoptotic proteins.[1] This allows for the activation of BAX and BAK, which then oligomerize on the mitochondrial outer membrane, leading to its permeabilization, cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.[1][2][3]

Q2: How should I determine the starting dose of this compound for my in vitro or in vivo experiments?

A2: The optimal starting dose will depend on the specific cell line or animal model. For in vitro studies, it is recommended to perform a dose-response curve to determine the IC50 value for your specific cell line. Published studies on Venetoclax can provide a starting range, often in the nanomolar to low micromolar concentrations. For in vivo studies, dosing will depend on the animal model and the targeted disease. Reviewing established protocols for Venetoclax in similar models is the best starting point.

Q3: What is the recommended dose ramp-up schedule for this compound in clinical research settings?

A3: A gradual dose ramp-up is critical to mitigate the risk of Tumor Lysis Syndrome (TLS), a serious adverse event. The ramp-up schedule varies depending on the indication (e.g., Chronic Lymphocytic Leukemia [CLL] or Acute Myeloid Leukemia [AML]) and whether it is used as a monotherapy or in combination with other agents. The goal of the ramp-up is to gradually reduce the tumor burden.[4]

Q4: What are the known mechanisms of resistance to this compound?

A4: Resistance to this compound can be intrinsic or acquired and often involves the upregulation of other anti-apoptotic BCL-2 family members, particularly MCL-1 and BCL-xL.[5] These proteins can sequester pro-apoptotic proteins that are released from BCL-2 by this compound, thereby preventing apoptosis.[2][6] Other resistance mechanisms include mutations in the BCL-2 binding groove that reduce drug affinity, alterations in cellular metabolism, and activation of pro-survival signaling pathways such as the PI3K/AKT and MAPK/ERK pathways.[2][7]

Troubleshooting Guides

Problem 1: Sub-optimal or no induction of apoptosis in this compound-treated cells.

Possible Cause Troubleshooting Step
Cell line is intrinsically resistant. Perform a BH3 profiling assay to assess the dependency of your cells on different anti-apoptotic proteins. High dependence on MCL-1 or BCL-xL may indicate resistance to a BCL-2 specific inhibitor like this compound.
Incorrect drug concentration. Verify the concentration and purity of your this compound stock. Perform a new dose-response experiment with a wider range of concentrations.
Sub-optimal incubation time. Conduct a time-course experiment to determine the optimal duration of this compound exposure for inducing apoptosis in your specific cell line.
Degradation of the compound. Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.

Problem 2: High variability in experimental results.

Possible Cause Troubleshooting Step
Inconsistent cell culture conditions. Standardize cell passage number, seeding density, and media components. Ensure cells are in the logarithmic growth phase at the start of the experiment.
Pipetting errors. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Assay-specific variability. Optimize all steps of your apoptosis assay (e.g., antibody concentrations, incubation times, instrument settings). Include appropriate positive and negative controls in every experiment.

Data Presentation: this compound (Venetoclax) Dosing Regimens

Table 1: this compound (Venetoclax) Monotherapy Dose Ramp-Up for CLL

WeekDaily Dose
120 mg
250 mg
3100 mg
4200 mg
5 and beyond400 mg

This 5-week ramp-up is designed to gradually reduce tumor burden and decrease the risk of TLS.[4]

Table 2: this compound (Venetoclax) Dose Ramp-Up for AML in Combination Therapy

DayIn Combination with Azacitidine or DecitabineIn Combination with Low-Dose Cytarabine
1100 mg100 mg
2200 mg200 mg
3400 mg400 mg
4 and beyond400 mg600 mg

The ramp-up for AML is more rapid than for CLL.[8][9]

Table 3: this compound (Venetoclax) Dose Adjustments with CYP3A Inhibitors in AML

Co-administered DrugRamp-Up Day 1Ramp-Up Day 2Ramp-Up Day 3Ramp-Up Day 4Steady Daily Dose
Posaconazole10 mg20 mg50 mg70 mg70 mg
Other Strong CYP3A4 Inhibitors10 mg20 mg50 mg100 mg100 mg

Dose adjustments are crucial when co-administering with strong CYP3A inhibitors to avoid increased toxicity.

Experimental Protocols

BH3 Profiling to Determine Apoptotic Priming

This protocol is adapted from flow cytometry-based methods to assess mitochondrial outer membrane permeabilization (MOMP) in response to BH3 peptides.

1. Reagents and Buffers:

  • Mannitol Experimental Buffer (MEB): 150 mM Mannitol, 10 mM HEPES-KOH pH 7.5, 50 mM KCl, 1 mM EGTA, 1 mM EDTA, 0.1% BSA, 5 mM Succinate.

  • Permeabilization Buffer: MEB containing 0.002% Digitonin.

  • BH3 Peptides: Stock solutions of various BH3 peptides (e.g., BIM, BAD, PUMA, HRK, MS1) dissolved in DMSO.

  • Fixation Buffer: 4% Paraformaldehyde in PBS.

  • Staining Buffer: PBS with 1% BSA.

  • Antibodies: Anti-Cytochrome c antibody conjugated to a fluorophore.

  • Cell Samples: Single-cell suspension of the cells of interest.

2. Protocol:

  • Cell Preparation: Harvest and wash cells, then resuspend in MEB to a concentration of 2-5 x 10^6 cells/mL.

  • Antibody Staining (Optional): If analyzing a mixed population, stain cells with fluorescently-labeled antibodies against cell surface markers.

  • Permeabilization: Add an equal volume of Permeabilization Buffer to the cell suspension.

  • Peptide Treatment: In a 96-well plate, add the desired concentrations of BH3 peptides. Add the permeabilized cell suspension to each well and incubate at room temperature for 30-60 minutes. Include a DMSO control.

  • Fixation: Add Fixation Buffer to each well and incubate for 15 minutes.

  • Intracellular Staining: Wash the cells with Staining Buffer. Resuspend the cells in Staining Buffer containing the anti-Cytochrome c antibody and incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Wash the cells and resuspend in Staining Buffer. Analyze the samples on a flow cytometer, gating on the cell population of interest and quantifying the percentage of cells that have lost cytochrome c staining (indicating MOMP).

Visualizations

Dalvotoclax_Mechanism_of_Action cluster_0 Mitochondrial Apoptosis Pathway BCL2 BCL-2 BIM BIM (Pro-apoptotic) BCL2->BIM Sequesters BAX_BAK BAX / BAK BIM->BAX_BAK Activates MOMP Mitochondrial Outer Membrane Permeabilization BAX_BAK->MOMP Induces CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis This compound This compound This compound->BCL2 Inhibits

Caption: this compound Mechanism of Action.

Dalvotoclax_Resistance_Pathways cluster_resistance Resistance Mechanisms This compound This compound BCL2 BCL-2 This compound->BCL2 Inhibits Apoptosis Apoptosis BCL2->Apoptosis MCL1_BCLxL Upregulation of MCL-1 / BCL-xL MCL1_BCLxL->Apoptosis Blocks BCL2_Mutation BCL-2 Mutation BCL2_Mutation->this compound Prevents Binding Signaling_Pathways Pro-survival Signaling (PI3K/AKT, MAPK/ERK) Signaling_Pathways->MCL1_BCLxL Promotes BH3_Profiling_Workflow start Start: Single-cell suspension permeabilize Permeabilize cells with Digitonin start->permeabilize treat Treat with BH3 peptides (e.g., BIM, BAD, MS1) permeabilize->treat fix Fix cells treat->fix stain Intracellular staining for Cytochrome c fix->stain analyze Analyze by Flow Cytometry stain->analyze end Result: Quantify Apoptotic Priming analyze->end

References

Technical Support Center: Dalvotoclax (Venetoclax/ABT-199) Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Dalvotoclax (Venetoclax/ABT-199).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem IDIssuePossible CausesSuggested Solutions
SYN-001 Low overall yield in multi-step synthesis - Suboptimal reaction conditions (temperature, solvent, catalyst).- Use of a less efficient synthetic route.[1][2] - Degradation of intermediates.- Optimize reaction parameters for each step.- Consider adopting a more convergent and robust synthetic route, such as one featuring a Buchwald-Hartwig amination.[2][3][4]- Ensure appropriate handling and storage of intermediates to prevent degradation.
SYN-002 Formation of bis-adduct impurity during SNAr reaction - Insufficient excess of the piperazine (B1678402) reactant.[5]- Increase the equivalents of the piperazine derivative used in the reaction. For example, increasing from 4 to 8 equivalents has been shown to significantly reduce the formation of the bis-adduct impurity to less than 0.5%.[5]
SYN-003 Presence of mutagenic and carcinogenic impurities - Carryover of impurities from starting materials or early synthetic steps.- Implement a robust purification strategy for key intermediates. Crystallization of intermediates like the chloropiperazine bis-HCl salt can effectively reduce these impurities by a thousand-fold.[5]
SYN-004 Formation of a difficult-to-remove regioisomer - Lack of regioselectivity in key coupling reactions. An alternative approach to the synthesis of Methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridine-5-yloxy)benzoate was found to produce a regioisomer that is challenging to separate.[1]- Select a synthetic route that avoids the formation of this specific regioisomer.- Develop and optimize a chromatographic method specifically for the separation of the desired product from the regioisomeric impurity.
PUR-001 Co-elution of impurities during chromatographic purification - Similar polarity of the main compound and impurities.- Inadequate chromatographic conditions (stationary phase, mobile phase).- Optimize the chromatographic method by screening different columns and mobile phase compositions.- Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS) are crucial for detecting and quantifying impurities.[6]- Consider preparative HPLC for challenging separations.[7]
PUR-002 Formation of oxidative impurities (N-oxide and hydroxylamine) - Exposure to oxidative conditions during synthesis, purification, or storage.[7][8]- Minimize exposure to air and oxidizing agents.- Use antioxidants where appropriate.- Store the final compound and intermediates under an inert atmosphere (e.g., nitrogen or argon).- These impurities can be used as reference standards for monitoring oxidative degradation.[7][8]
PUR-003 Presence of residual solvents - Incomplete removal of solvents used in the final synthesis or purification steps.- Implement an effective drying procedure (e.g., vacuum drying at an appropriate temperature).- Use analytical techniques like Gas Chromatography (GC) to quantify residual solvents and ensure they are within acceptable limits.[6]
PUR-004 Difficulty in obtaining the desired polymorphic form - The solid-state form of this compound is sensitive to the conditions of its isolation.[1]- Carefully control the crystallization conditions, including solvent system, temperature, and cooling rate.- Different solvates (e.g., n-propyl acetate (B1210297), isobutyl acetate) and crystalline forms have been identified and can be targeted by specific procedures.[1]- Slurrying in specific solvents like methyl ethyl ketone can be used for purification and to obtain a specific form.[9]

Frequently Asked Questions (FAQs)

Synthesis

  • Q1: What are the key strategies to improve the overall yield and robustness of this compound synthesis? A1: A key strategy is to move from a linear to a more convergent synthesis. A redesigned route featuring a Buchwald-Hartwig amination to connect key building blocks has been shown to improve process convergence, overall yield, and manufacturing robustness, enabling large-scale production with high purity (>99%).[2][3][4][5]

  • Q2: What are the common impurities encountered during this compound synthesis and how can they be controlled? A2: Common impurities include a bis-adduct impurity from SNAr reactions, oxidative impurities like Venetoclax (B612062) N-oxide (VNO) and Venetoclax hydroxylamine (B1172632) (VHA), and regioisomers.[1][5][7][8] Control strategies involve using an excess of reagents to minimize side reactions, implementing robust purification steps for intermediates (e.g., crystallization), and controlling reaction and storage conditions to prevent oxidation.[5][7]

Purification

  • Q3: What purification techniques are commonly used for this compound? A3: Common purification techniques include column chromatography, crystallization, and solvent/anti-solvent precipitation.[1][10] Preparative HPLC is also used for isolating and purifying impurities for use as reference standards.[7]

  • Q4: How can oxidative impurities in this compound be identified and controlled? A4: Oxidative impurities, such as the N-oxide and hydroxylamine derivatives, can be formed under oxidative stress.[7][8] They can be identified and characterized using techniques like HPLC, mass spectrometry, and NMR.[7][8] To control their formation, it is important to handle and store this compound and its intermediates under inert conditions and away from oxidizing agents.

  • Q5: How can different polymorphic forms of this compound be obtained? A5: The solid-state form of this compound is influenced by the isolation conditions.[1] Different crystalline forms and solvates can be obtained by using specific solvent systems for crystallization or slurrying. For example, various solvates can be formed with solvents like n-propyl acetate and isobutyl acetate.[1] An amorphous form can also be prepared using solvent and anti-solvent methods.[10]

Experimental Protocols

Protocol 1: Synthesis of Venetoclax N-oxide (VNO) Impurity

This protocol is for the synthesis of the N-oxide impurity for use as a reference standard.

  • Dissolve Venetoclax in dichloromethane (B109758) (DCM).

  • Cool the solution to 10–15 °C.

  • Add m-chloroperoxybenzoic acid (m-CPBA) to the solution.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, purify the product by column chromatography to obtain the Venetoclax N-oxide (VNO) impurity.[7][8]

Protocol 2: Synthesis of Venetoclax Hydroxylamine (VHA) Impurity

This protocol describes the conversion of the N-oxide impurity to the hydroxylamine impurity.

  • Take Venetoclax N-oxide (VNO) in water in a sealed tube.

  • Heat the reaction mixture to 100–110 °C for 36 hours.

  • Monitor the reaction by TLC.

  • After completion, purify the product by column chromatography using 1% methanol (B129727) in DCM to afford the Venetoclax hydroxylamine (VHA) impurity as a yellow solid.[7][8]

Protocol 3: General Purification of Venetoclax by Solvent Treatment

This protocol describes a general purification procedure.

  • Add crude Venetoclax to a first solvent (e.g., toluene).

  • Heat the mixture, stir, then cool and filter.

  • Add a suitable second solvent or solvent mixture (e.g., toluene (B28343) and acetonitrile) to the filtrate.

  • Heat the mixture, stir, then cool and filter.

  • The purified Venetoclax can be isolated, washed, and dried.[11]

Visualizations

Synthesis_Workflow Generalized this compound Synthesis Workflow cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_final Final Steps & Purification A Key Building Block 1 C Coupling Reaction (e.g., Buchwald-Hartwig Amination) A->C B Key Building Block 2 B->C D Saponification C->D E Final Coupling with Sulfonamide D->E F Crude this compound E->F G Purification (Crystallization/Chromatography) F->G H Pure this compound API G->H

Caption: Generalized workflow for a convergent synthesis of this compound.

Impurity_Formation Formation Pathway of Oxidative Impurities This compound This compound Oxidative_Stress Oxidative Stress (e.g., m-CPBA) This compound->Oxidative_Stress N_Oxide Venetoclax N-oxide (VNO) Impurity Oxidative_Stress->N_Oxide Rearrangement [1,2] Meisenheimer Rearrangement (Heat, Water) N_Oxide->Rearrangement Hydroxylamine Venetoclax Hydroxylamine (VHA) Impurity Rearrangement->Hydroxylamine

Caption: Pathway for the formation of key oxidative impurities of this compound.

References

Navigating Venetoclax Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies and challenges encountered during experiments with Venetoclax. The information is designed to offer clear solutions and deeper insights into the nuances of Venetoclax research.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with Venetoclax, offering potential causes and actionable solutions.

Issue 1: Inconsistent IC50 Values Across Experiments

Potential Cause Recommended Solution
Cell Line Authenticity and Passage Number Regularly authenticate cell lines using short tandem repeat (STR) profiling. Use cells within a consistent and low passage number range to minimize genetic drift and phenotypic changes.
Variability in Cell Health and Seeding Density Ensure consistent cell viability (>95%) before seeding. Optimize and maintain a consistent seeding density across all experiments, as this can significantly impact drug response.
Reagent Quality and Preparation Use high-purity, validated Venetoclax from a reputable supplier. Prepare fresh stock solutions regularly and store them under recommended conditions. Avoid repeated freeze-thaw cycles.
Assay-Specific Variability Different viability assays (e.g., MTT, CellTiter-Glo) measure different aspects of cell health. Use a consistent assay method and ensure incubation times and reagent concentrations are optimized and standardized. Consider using a secondary, orthogonal assay to confirm results.
Microenvironment and Culture Conditions Standardize all cell culture conditions, including media composition, serum concentration, and CO2 levels. Be aware that components in the microenvironment can influence drug sensitivity.

Issue 2: Lower Than Expected Apoptosis Induction

Potential Cause Recommended Solution
Intrinsic or Acquired Resistance Investigate the expression levels of anti-apoptotic proteins like BCL-XL and MCL-1, as their upregulation is a key mechanism of Venetoclax resistance.[1][2] Consider combination therapies with inhibitors of these proteins.
Suboptimal Drug Concentration or Exposure Time Perform a dose-response and time-course experiment to determine the optimal Venetoclax concentration and duration of treatment for your specific cell model.
Apoptosis Assay Limitations Use multiple methods to assess apoptosis (e.g., Annexin V/PI staining, caspase activity assays, PARP cleavage) to get a comprehensive picture of cell death.
Cellular Efflux Pumps Overexpression of drug efflux pumps can reduce intracellular Venetoclax concentration. Investigate the expression and activity of pumps like P-glycoprotein (MDR1).

Issue 3: Unexpected Off-Target Effects or Cellular Stress Responses

Potential Cause Recommended Solution
High Drug Concentrations Use the lowest effective concentration of Venetoclax as determined by dose-response studies to minimize off-target effects.
Mitochondrial Dysfunction Venetoclax directly targets mitochondria. Monitor mitochondrial health using assays for mitochondrial membrane potential or reactive oxygen species (ROS) production.
Activation of Pro-Survival Signaling Pathways Inhibition of BCL-2 can sometimes lead to the activation of compensatory pro-survival pathways. Analyze key signaling nodes (e.g., AKT, ERK) to identify potential resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Venetoclax?

Venetoclax is a potent and selective small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1] By binding to the BH3-binding groove of BCL-2, Venetoclax displaces pro-apoptotic proteins, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, and subsequent caspase-mediated apoptosis.

Q2: What are the known mechanisms of resistance to Venetoclax?

Resistance to Venetoclax can be primary (innate) or acquired. Key mechanisms include:

  • Upregulation of other anti-apoptotic proteins: Increased expression of BCL-XL and MCL-1 can compensate for BCL-2 inhibition.[1][2]

  • Mutations in BCL-2: While rare, mutations in the BCL-2 protein can reduce Venetoclax binding affinity.

  • Alterations in mitochondrial priming: Changes in the balance of pro- and anti-apoptotic proteins at the mitochondria can lead to reduced sensitivity.[3]

  • Genetic alterations: Mutations in genes such as TP53 and signaling pathway components have been associated with Venetoclax resistance.[4]

Q3: Are there established biomarkers for Venetoclax sensitivity?

The presence of the t(11;14) translocation in multiple myeloma is a key predictive biomarker for sensitivity to Venetoclax. In acute myeloid leukemia (AML), mutations in IDH1 and IDH2 are often associated with a better response.[4] Conversely, mutations in TP53 and RAS pathway genes are linked to poorer outcomes.[4][5]

Q4: What are some key considerations when designing in vivo studies with Venetoclax?

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Characterize the PK/PD relationship in your animal model to ensure adequate drug exposure at the tumor site.

  • Toxicity: Monitor for on-target toxicities, such as neutropenia and tumor lysis syndrome, and establish a mitigation plan.

  • Combination Therapies: Based on the resistance mechanisms observed in vitro, consider rational combination strategies to enhance efficacy.

Experimental Protocols

Protocol 1: Standard Cell Viability Assay (CellTiter-Glo®)

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of Venetoclax. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).

  • Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Measurement: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assessment by Annexin V/PI Staining

  • Cell Treatment: Treat cells with Venetoclax at the desired concentration and for the appropriate duration. Include positive and negative controls.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (PI positive).

Visualizations

Venetoclax_Signaling_Pathway cluster_Mitochondria Mitochondrial Outer Membrane BCL2 BCL-2 Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BIM) BCL2->Pro_Apoptotic Sequesters BAX_BAK BAX/BAK Cytochrome_c Cytochrome c BAX_BAK->Cytochrome_c Release Caspases Caspase Activation Cytochrome_c->Caspases Activates Venetoclax Venetoclax Venetoclax->BCL2 Inhibits Pro_Apoptotic->BAX_BAK Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Venetoclax inhibits BCL-2, leading to apoptosis.

Experimental_Workflow start Start: Hypothesis cell_culture Cell Line Selection & Culture start->cell_culture treatment Venetoclax Treatment (Dose-Response) cell_culture->treatment viability Cell Viability Assay (e.g., CTG) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis western Western Blot Analysis (e.g., BCL-2 family) treatment->western data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis western->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical experimental workflow for assessing Venetoclax efficacy.

Troubleshooting_Tree start Inconsistent Results? check_cells Check Cell Line (Authentication, Passage) start->check_cells Yes check_reagents Check Reagents (Drug, Assay Kits) start->check_reagents Yes check_protocol Review Protocol (Seeding Density, Times) start->check_protocol Yes resistance Potential Resistance? check_protocol->resistance Protocols Consistent analyze_proteins Analyze BCL-2 Family (BCL-XL, MCL-1) resistance->analyze_proteins Yes combination Consider Combination Therapy analyze_proteins->combination

Caption: A decision tree for troubleshooting inconsistent Venetoclax results.

References

Technical Support Center: Optimization of Dalvotoclax Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Dalvotoclax delivery systems. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common initial hurdles when formulating this compound?

A1: The primary initial challenge with this compound, like many potent anti-cancer agents, is its poor aqueous solubility.[1][2][3] This can lead to difficulties in achieving the desired drug concentration for therapeutic efficacy and can also result in variable bioavailability.[1] Researchers often encounter issues with drug precipitation during formulation and storage.

Q2: Which delivery systems are most suitable for a hydrophobic drug like this compound?

A2: Nanoparticle-based drug delivery systems are highly suitable for hydrophobic drugs.[4][5][6] Lipid nanoparticles (LNPs), polymeric nanoparticles, and self-emulsifying drug delivery systems (SEDDS) are commonly employed to enhance solubility, improve stability, and facilitate targeted delivery.[7][8]

Q3: How can I improve the encapsulation efficiency of this compound in my nanoparticle formulation?

A3: Optimizing the lipid composition, the ratio of lipids to the drug, and the manufacturing process are crucial for improving encapsulation efficiency.[7][9] For lipid-based systems, adjusting the charge of the lipids and the pH of the aqueous phase can enhance the entrapment of the drug.[9] Additionally, the choice of solvent and the mixing speed during nanoparticle formation can significantly impact encapsulation.[7]

Q4: My this compound-loaded nanoparticles are aggregating. What could be the cause and how can I prevent it?

A4: Nanoparticle aggregation can be caused by several factors, including suboptimal surface charge (zeta potential), inappropriate particle size, or issues with the formulation's stability over time.[9] To prevent aggregation, ensure a sufficiently high zeta potential (generally > ±20 mV) to induce electrostatic repulsion. Incorporating stabilizing agents like polyethylene (B3416737) glycol (PEG) can also provide steric hindrance to prevent particles from clumping together.[10]

Q5: What is the significance of the polydispersity index (PDI) and what is an acceptable value?

A5: The polydispersity index (PDI) is a measure of the heterogeneity of particle sizes in your formulation. A lower PDI indicates a more uniform and monodisperse population of nanoparticles. For drug delivery applications, a PDI value below 0.3 is generally considered acceptable, with values below 0.2 being ideal for ensuring consistent performance and biodistribution.

Troubleshooting Guides

Issue 1: Low Drug Loading of this compound
Potential Cause Troubleshooting Steps
Poor solubility of this compound in the chosen lipid or polymer matrix. 1. Screen various lipids or polymers to identify one with higher solubilizing capacity for this compound. 2. Incorporate a co-solvent in the organic phase to improve drug solubility. 3. Consider creating a solid dispersion of this compound to enhance its dissolution in the matrix.[1]
Drug precipitation during nanoparticle formation. 1. Optimize the mixing speed and temperature during the formulation process. 2. Adjust the pH of the aqueous phase to a level where this compound has lower solubility, promoting its partitioning into the lipid phase. 3. Increase the viscosity of the dispersed phase to slow down drug diffusion and precipitation.
Suboptimal drug-to-carrier ratio. 1. Systematically vary the initial drug-to-lipid/polymer ratio to find the optimal loading concentration. 2. Be aware that exceeding the saturation limit of the carrier will lead to low encapsulation and potential drug crystallization.
Issue 2: Inconsistent Particle Size and High PDI
Potential Cause Troubleshooting Steps
Inadequate energy input during homogenization or sonication. 1. Increase the homogenization pressure or sonication amplitude and duration. 2. Ensure the formulation is processed for a sufficient number of cycles to achieve a stable and uniform particle size.
Issues with the formulation components. 1. Verify the quality and purity of lipids, polymers, and surfactants. 2. Optimize the concentration of the surfactant or stabilizing agent. Insufficient amounts can lead to particle fusion and a broader size distribution.
Suboptimal processing parameters in microfluidics. 1. Adjust the total flow rate and the flow rate ratio of the aqueous and organic phases.[7] 2. Ensure the microfluidic chip is not clogged and is functioning correctly.
Issue 3: Premature Drug Release
Potential Cause Troubleshooting Steps
Instability of the nanoparticle structure. 1. Select lipids with higher phase transition temperatures or polymers with higher glass transition temperatures to create a more rigid matrix. 2. Incorporate cholesterol into lipid formulations to increase membrane rigidity and reduce drug leakage.
Drug partitioning to the aqueous phase. 1. Modify the surface of the nanoparticles to be more hydrophilic, which can help retain the hydrophobic drug within the core. 2. Consider cross-linking the polymer shell to create a more robust barrier to drug diffusion.
Burst release from surface-adsorbed drug. 1. Optimize the purification process (e.g., dialysis, tangential flow filtration) to effectively remove any unencapsulated or surface-adsorbed drug.

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded Lipid Nanoparticles (LNPs) by Microfluidics

Objective: To prepare this compound-loaded LNPs with controlled particle size and high encapsulation efficiency.

Materials:

  • This compound

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000)

  • Ethanol (B145695)

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Methodology:

  • Preparation of Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[11] Dissolve this compound in this lipid-ethanol mixture to a desired concentration.

  • Preparation of Aqueous Phase: Prepare a citrate buffer at pH 4.0.

  • Microfluidic Mixing: Set the total flow rate and the flow rate ratio on the microfluidic device. A typical starting point is a total flow rate of 12 mL/min and an aqueous to organic flow rate ratio of 3:1.

  • Nanoparticle Formation: Load the lipid-Dalvotoclax-ethanol solution into one syringe and the citrate buffer into another. Start the flow to allow for rapid mixing in the microfluidic cartridge, leading to the self-assembly of LNPs.

  • Purification: Dialyze the resulting LNP suspension against PBS (pH 7.4) for at least 12 hours to remove ethanol and unencapsulated drug.

  • Characterization: Measure the particle size, PDI, and zeta potential using dynamic light scattering (DLS). Determine the encapsulation efficiency and drug loading using a suitable analytical method like HPLC after lysing the nanoparticles.

Protocol 2: Determination of Encapsulation Efficiency and Drug Loading

Objective: To quantify the amount of this compound encapsulated within the nanoparticles.

Materials:

  • This compound-loaded nanoparticle suspension

  • Lysis buffer (e.g., 1% Triton X-100 in a suitable solvent)

  • Mobile phase for HPLC

  • HPLC system with a suitable column (e.g., C18)

Methodology:

  • Separation of Free Drug: Centrifuge the nanoparticle suspension using a centrifugal filter device to separate the nanoparticles from the aqueous phase containing the unencapsulated drug.

  • Quantification of Free Drug: Measure the concentration of this compound in the filtrate using HPLC. This represents the amount of unencapsulated drug.

  • Quantification of Total Drug: Take a known volume of the original nanoparticle suspension and add the lysis buffer to disrupt the nanoparticles and release the encapsulated drug.

  • HPLC Analysis: Analyze the lysed sample by HPLC to determine the total concentration of this compound.

  • Calculations:

    • Encapsulation Efficiency (%EE): %EE = [(Total Drug - Free Drug) / Total Drug] x 100

    • Drug Loading (%DL): %DL = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

Quantitative Data Summary

Table 1: Influence of Lipid Composition on LNP Properties

Formulation IDIonizable Lipid:DSPC:Cholesterol:PEG-Lipid (Molar Ratio)Particle Size (nm)PDIEncapsulation Efficiency (%)
LNP-150:10:38.5:1.585.2 ± 3.10.12 ± 0.0292.5 ± 2.8
LNP-240:20:38.5:1.598.7 ± 4.50.18 ± 0.0385.1 ± 3.5
LNP-350:10:35:579.4 ± 2.90.11 ± 0.0190.3 ± 2.2

Table 2: Effect of Microfluidic Parameters on Particle Size

Flow Rate Ratio (Aqueous:Organic)Total Flow Rate (mL/min)Particle Size (nm)PDI
3:16105.6 ± 5.20.21 ± 0.04
3:11285.2 ± 3.10.12 ± 0.02
3:11875.9 ± 2.80.10 ± 0.02
4:11282.1 ± 3.50.13 ± 0.03

Visualizations

experimental_workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization prep_lipid Prepare Lipid-Dalvotoclax (Ethanol Phase) microfluidics Microfluidic Mixing prep_lipid->microfluidics prep_aqueous Prepare Aqueous Phase (Citrate Buffer) prep_aqueous->microfluidics dialysis Dialysis vs. PBS microfluidics->dialysis dls DLS (Size, PDI, Zeta) dialysis->dls hplc HPLC (EE%, DL%) dialysis->hplc troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Experiment Fails issue Identify Issue: - Low Drug Loading - High PDI - Premature Release start->issue cause_loading Poor Solubility / Precipitation issue->cause_loading Low Loading cause_pdi Incorrect Energy / Formulation issue->cause_pdi High PDI cause_release Nanoparticle Instability issue->cause_release Premature Release solution_loading Screen Components / Optimize Process cause_loading->solution_loading solution_pdi Adjust Process Parameters / Surfactant cause_pdi->solution_pdi solution_release Modify Matrix / Purification cause_release->solution_release retest Re-run Experiment solution_loading->retest solution_pdi->retest solution_release->retest signaling_pathway This compound This compound bcl2 Bcl-2 This compound->bcl2 Inhibits bax_bak Bax/Bak bcl2->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Validation & Comparative

A Comparative Guide to BCL-2 Family Inhibitors: Evaluating Dalvotoclax and its Peers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative analysis of Dalvotoclax and other B-cell lymphoma 2 (BCL-2) family protein inhibitors. While specific experimental data for this compound is not yet widely available in the public domain, this document outlines the essential experiments and data required for a comprehensive evaluation, using established compounds like Venetoclax as a benchmark.

Introduction to BCL-2 Family Inhibitors

The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway, making them critical targets in oncology.[1] This family includes pro-apoptotic members (e.g., BAX, BAK, BIM) and anti-apoptotic members (e.g., BCL-2, BCL-xL, MCL-1).[1] In many cancers, the overexpression of anti-apoptotic proteins allows malignant cells to evade programmed cell death. BCL-2 inhibitors, also known as BH3 mimetics, are designed to block the function of these anti-apoptotic proteins, thereby restoring the natural process of apoptosis in cancer cells.

This compound is identified as a potent and selective inhibitor of the anti-apoptotic protein BCL-2.[2] Its evaluation and comparison with other BCL-2 inhibitors would involve a series of standardized preclinical assays to determine its potency, selectivity, and efficacy.

Key Comparative Parameters and Experimental Data

A thorough comparison of this compound with similar compounds would necessitate the following quantitative data, summarized for clarity.

Table 1: In Vitro Binding Affinity of BCL-2 Family Inhibitors

This table would quantify the binding affinity of the compounds to various BCL-2 family members, indicating their potency and selectivity. Lower Ki or IC50 values denote higher affinity.

CompoundBCL-2 (Ki/IC50, nM)BCL-xL (Ki/IC50, nM)MCL-1 (Ki/IC50, nM)
This compound Data not availableData not availableData not available
Venetoclax (ABT-199) <0.0148>4400
Navitoclax (ABT-263) <1<1>1000
ABT-737 <1<1>1000
S63845 >10000>100000.19 (Kd)
AZD5991 >20000>360000.72

Data for Venetoclax, Navitoclax, ABT-737, S63845, and AZD5991 are compiled from publicly available sources. The lack of data for this compound highlights a critical gap for direct comparison.

Table 2: Cellular Activity of BCL-2 Family Inhibitors in Cancer Cell Lines

This table would showcase the cytotoxic effects of the inhibitors on various cancer cell lines, typically measured as the half-maximal inhibitory concentration (IC50).

CompoundCell Line 1 (e.g., RS4;11 - B-cell leukemia) IC50 (nM)Cell Line 2 (e.g., MOLT-4 - T-cell leukemia) IC50 (nM)Cell Line 3 (e.g., H146 - Small cell lung cancer) IC50 (nM)
This compound Data not availableData not availableData not available
Venetoclax (ABT-199) ~8>1000~4
Navitoclax (ABT-263) ~30~100~20

Representative IC50 values for Venetoclax and Navitoclax are illustrative and can vary based on the specific cell line and experimental conditions.

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and experimental procedures is crucial for understanding the evaluation process.

BCL2_Inhibition_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol BAX/BAK BAX/BAK MOMP Mitochondrial Outer Membrane Permeabilization BAX/BAK->MOMP induce Cytochrome_c Cytochrome_c Caspases Caspases Cytochrome_c->Caspases activate MOMP->Cytochrome_c release BCL2_Family Anti-apoptotic BCL-2 Proteins (BCL-2, BCL-xL, MCL-1) BCL2_Family->BAX/BAK inhibit BH3_Mimetics BH3 Mimetics (e.g., this compound, Venetoclax) BH3_Mimetics->BCL2_Family inhibit Pro_Apoptotic Pro-apoptotic BH3-only proteins (BIM, PUMA, etc.) Pro_Apoptotic->BAX/BAK activate Pro_Apoptotic->BCL2_Family inhibited by Apoptosis Apoptosis Caspases->Apoptosis execute

Caption: BCL-2 inhibitor mechanism of action.

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Studies Binding_Assay Binding Affinity Assay (FRET or SPR) Cell_Viability Cell Viability Assay (e.g., MTS, CellTiter-Glo) Binding_Assay->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Viability->Apoptosis_Assay Xenograft_Model Tumor Xenograft Model Apoptosis_Assay->Xenograft_Model Efficacy_Study Efficacy & PK/PD Studies Xenograft_Model->Efficacy_Study End End Efficacy_Study->End Start Start Start->Binding_Assay

Caption: Preclinical evaluation workflow.

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are essential.

BCL-2 Family Protein Binding Affinity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
  • Objective: To determine the binding affinity (IC50 or Ki) of the test compound to purified BCL-2 family proteins.

  • Principle: This assay measures the disruption of the interaction between a BCL-2 family protein and a fluorescently labeled BH3 peptide by the inhibitor.

  • Protocol:

    • Recombinant, purified BCL-2, BCL-xL, and MCL-1 proteins are used.

    • A fluorescently labeled BH3 peptide (e.g., from BIM or BAD) that binds to the target protein is used as a probe.

    • The assay is typically performed in a 384-well plate format.

    • A reaction mixture is prepared containing the BCL-2 family protein, the fluorescent BH3 peptide, and a dilution series of the test compound (e.g., this compound).

    • The mixture is incubated to allow binding to reach equilibrium.

    • The TR-FRET signal is read using a plate reader with appropriate excitation and emission wavelengths. A decrease in the FRET signal indicates inhibition of the protein-peptide interaction.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay (MTS Assay)
  • Objective: To measure the cytotoxic effect of the compound on cancer cell lines and determine the IC50 value.

  • Principle: This colorimetric assay measures the reduction of a tetrazolium salt (MTS) by metabolically active cells to a colored formazan (B1609692) product.

  • Protocol:

    • Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • Cells are treated with a serial dilution of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the MTS reagent is added to each well.

    • The plates are incubated for 1-4 hours to allow for the conversion of MTS to formazan.

    • The absorbance of the formazan product is measured at 490 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined from the dose-response curves.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells.

  • Principle: During early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[2]

  • Protocol:

    • Cells are treated with the test compound at various concentrations for a defined period.

    • Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

    • Cells are resuspended in Annexin V binding buffer.

    • Fluorescently labeled Annexin V (e.g., FITC-conjugated) and PI are added to the cell suspension.

    • The mixture is incubated in the dark at room temperature for 15 minutes.

    • The stained cells are analyzed by flow cytometry.

    • The cell populations are quantified:

      • Annexin V-negative / PI-negative: Live cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

Conclusion

A robust and objective comparison of this compound with other BCL-2 inhibitors hinges on the generation of high-quality, quantitative data from standardized assays. While information on this compound is currently limited, the experimental framework outlined in this guide provides a clear path for its evaluation. As more data becomes available, the tables and diagrams presented here can be populated to facilitate a direct and comprehensive comparison, enabling researchers and drug development professionals to accurately assess the therapeutic potential of this novel BCL-2 inhibitor.

References

A Comparative Guide: Next-Generation BCL-2 Inhibitor Sonrotoclax versus First-Generation Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-cell lymphoma 2 (BCL-2) protein family is a critical regulator of the intrinsic apoptotic pathway, making it a prime target for anti-cancer therapies. First-generation BCL-2 inhibitors, such as ABT-737 and its orally bioavailable successor Navitoclax, validated the therapeutic potential of targeting this pathway. However, their broader activity against other anti-apoptotic proteins like BCL-xL led to dose-limiting toxicities, primarily thrombocytopenia. This has spurred the development of next-generation inhibitors with improved selectivity and potency.

This guide provides a detailed comparison of the next-generation BCL-2 inhibitor, Sonrotoclax (BGB-11417) , against first-generation inhibitors. Due to the limited publicly available data on Dalvotoclax, this guide focuses on Sonrotoclax as a representative advanced BCL-2 inhibitor to provide a data-rich, comparative analysis for research and drug development professionals.

Mechanism of Action: A Refined Approach to Apoptosis Induction

Both first-generation and next-generation BCL-2 inhibitors function as BH3 mimetics. They bind to the BH3-binding groove of anti-apoptotic BCL-2 proteins, displacing pro-apoptotic proteins like BIM. This frees up effector proteins BAX and BAK to oligomerize on the mitochondrial outer membrane, leading to its permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[1]

The key distinction lies in their binding selectivity. First-generation inhibitors like Navitoclax bind potently to BCL-2, BCL-xL, and BCL-w.[2] In contrast, Sonrotoclax is a highly selective and potent inhibitor of BCL-2, with significantly lower affinity for BCL-xL and other BCL-2 family members.[3][4] This enhanced selectivity is designed to minimize off-target toxicities associated with BCL-xL inhibition.[3]

cluster_0 Apoptotic Stimuli cluster_1 BCL-2 Family Proteins cluster_2 Mitochondrion cluster_3 Caspase Cascade DNA Damage DNA Damage BH3-only proteins (BIM, PUMA) BH3-only proteins (BIM, PUMA) DNA Damage->BH3-only proteins (BIM, PUMA) activates Growth Factor Deprivation Growth Factor Deprivation Growth Factor Deprivation->BH3-only proteins (BIM, PUMA) activates Anti-apoptotic (BCL-2, BCL-xL) Anti-apoptotic (BCL-2, BCL-xL) BH3-only proteins (BIM, PUMA)->Anti-apoptotic (BCL-2, BCL-xL) inhibits Effectors (BAX, BAK) Effectors (BAX, BAK) BH3-only proteins (BIM, PUMA)->Effectors (BAX, BAK) activates Anti-apoptotic (BCL-2, BCL-xL)->Effectors (BAX, BAK) inhibits MOMP Mitochondrial Outer Membrane Permeabilization Effectors (BAX, BAK)->MOMP induces Cytochrome c Cytochrome c MOMP->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: BCL-2 Signaling Pathway in Apoptosis.

Comparative Performance Data

Binding Affinity and Selectivity

The enhanced potency and selectivity of Sonrotoclax are evident in its binding affinity for BCL-2 family proteins compared to first-generation inhibitors.

InhibitorBCL-2 (KD/IC50, nM)BCL-xL (KD/IC50, nM)BCL-w (KD/IC50, nM)MCL-1 (KD/IC50, nM)Selectivity (BCL-xL/BCL-2)
Sonrotoclax 0.046>92--~2000-fold[3]
Venetoclax (B612062) 1.1358--~325-fold[3]
Navitoclax <1<1<1>1000Non-selective
ABT-737 <1<1<1>1000Non-selective

Data compiled from publicly available sources.[2][3] Note: KD (dissociation constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity; lower values indicate stronger binding.

Sonrotoclax demonstrates a 24-fold improvement in binding affinity to BCL-2 compared to Venetoclax.[3] Furthermore, it retains strong binding affinity to the G101V mutant of BCL-2, a common resistance mutation to Venetoclax.[3]

Preclinical and Clinical Efficacy

Preclinical studies have shown that Sonrotoclax is more potent than Venetoclax in inducing apoptosis in various lymphoma and leukemia cell lines.[5] In vivo models have demonstrated its anti-tumor activity and ability to inhibit tumor growth.[6]

Clinical trials for Sonrotoclax are ongoing for various hematologic malignancies, including mantle cell lymphoma (MCL) and Waldenström macroglobulinemia.[4][7] The FDA has granted priority review for Sonrotoclax for patients with relapsed or refractory MCL who have progressed after treatment with a Bruton's tyrosine kinase (BTK) inhibitor, based on promising overall response rates in the BGB-11417-201 trial.[8][9] Combination studies of Sonrotoclax with the BTK inhibitor zanubrutinib (B611923) have shown high rates of undetectable minimal residual disease (uMRD) in treatment-naïve chronic lymphocytic leukemia (CLL) patients.[10][11]

First-generation inhibitors like Navitoclax also showed clinical activity, but their development has been hampered by on-target thrombocytopenia due to BCL-xL inhibition.[2]

cluster_0 Inhibitor Characteristics cluster_1 Binding Profile cluster_2 Clinical Implications FirstGen First-Generation (e.g., Navitoclax) Broad Broad: BCL-2, BCL-xL, BCL-w FirstGen->Broad NextGen Next-Generation (e.g., Sonrotoclax) Selective Selective: BCL-2 NextGen->Selective Efficacy Efficacy Broad->Efficacy Toxicity Toxicity (Thrombocytopenia) Broad->Toxicity ImprovedEfficacy Improved Efficacy (Potency, Mutant Coverage) Selective->ImprovedEfficacy ReducedToxicity Reduced Toxicity Selective->ReducedToxicity

Caption: Logical Comparison of BCL-2 Inhibitor Generations.

Experimental Protocols

BCL-2 Family Protein Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the binding affinity of an inhibitor to a specific BCL-2 family protein.

Materials:

  • Recombinant His-tagged BCL-2 family protein (e.g., BCL-2, BCL-xL)

  • Biotinylated BH3 peptide ligand

  • Terbium-labeled anti-His antibody (donor)

  • Dye-labeled streptavidin (acceptor)

  • Assay buffer (e.g., PBS with 0.05% Tween 20)

  • Test compounds (Sonrotoclax, Navitoclax, etc.)

  • 384-well low-volume microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add the BCL-2 family protein, biotinylated BH3 peptide, and the test compound or vehicle control.

  • Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding equilibrium.

  • Add the TR-FRET detection reagents (Terbium-labeled anti-His antibody and dye-labeled streptavidin).

  • Incubate for another defined period (e.g., 60 minutes) at room temperature in the dark.

  • Measure the TR-FRET signal using a plate reader (excitation at 340 nm, emission at 620 nm for Terbium and 665 nm for the acceptor dye).

  • The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates inhibition of the protein-peptide interaction.

  • Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with a BCL-2 inhibitor.

Start Seed cancer cells in culture plates Incubate1 Incubate for 24h to allow attachment Start->Incubate1 Treat Treat cells with BCL-2 inhibitor or vehicle Incubate1->Treat Incubate2 Incubate for desired time (e.g., 24, 48h) Treat->Incubate2 Harvest Harvest cells (trypsinization for adherent cells) Incubate2->Harvest Wash Wash cells with cold PBS Harvest->Wash Resuspend Resuspend in Annexin V binding buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate3 Incubate for 15 min in the dark Stain->Incubate3 Analyze Analyze by flow cytometry Incubate3->Analyze End Quantify viable, apoptotic, and necrotic cells Analyze->End

Caption: Experimental Workflow for Apoptosis Assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • BCL-2 inhibitor (e.g., Sonrotoclax) and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.

  • Allow cells to adhere overnight.

  • Treat the cells with varying concentrations of the BCL-2 inhibitor and a vehicle control.

  • Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Harvest the cells, including both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Wash the cells twice with cold PBS by centrifugation.

  • Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[12][13]

Conclusion

Next-generation BCL-2 inhibitors, exemplified by Sonrotoclax, represent a significant advancement over first-generation agents. Their high potency and selectivity for BCL-2 offer the potential for improved therapeutic efficacy and a more favorable safety profile by minimizing BCL-xL-related toxicities. The ability of Sonrotoclax to target resistance mutations further highlights its promise. As clinical data continues to emerge, these next-generation inhibitors are poised to expand the application of BCL-2 targeted therapy in hematologic malignancies and potentially solid tumors.

References

Comparative Analysis of BCL-2 Inhibitors: Dalvotoclax and Venetoclax

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 3, 2025

Introduction

The B-cell lymphoma 2 (BCL-2) protein is a pivotal regulator of the intrinsic apoptotic pathway, and its overexpression is a hallmark of various hematologic malignancies, contributing to tumor cell survival and therapeutic resistance. The development of BCL-2 inhibitors, specifically BH3 mimetics, has revolutionized the treatment landscape for these cancers. Venetoclax (B612062), the first-in-class, FDA-approved BCL-2 selective inhibitor, has demonstrated remarkable clinical efficacy. This guide provides a comparative analysis of Venetoclax and a more recent BCL-2 inhibitor, Dalvotoclax. While extensive data is available for Venetoclax, information on this compound is currently limited in the public domain. This guide will present the available data for both compounds and outline the necessary experimental frameworks for a comprehensive comparison.

Chemical Structures and Physicochemical Properties

A fundamental aspect of understanding the pharmacology of this compound and Venetoclax lies in their chemical structures, which dictate their binding affinity, selectivity, and pharmacokinetic properties.

PropertyThis compoundVenetoclax
Chemical Formula C45H47ClF3N7O8SC45H50ClN7O7S
Molecular Weight 938.42 g/mol 868.44 g/mol
IUPAC Name (S)-N-((4-(((1,4-dioxan-2-yl)methyl)amino)-3-nitrophenyl)sulfonyl)-2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((2'-chloro-5,5-dimethyl-4'-(trifluoromethyl)-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide4-(4-((2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl)methyl)piperazin-1-yl)-N-((3-nitro-4-((tetrahydro-2H-pyran-4-ylmethyl)amino)phenyl)sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide
CAS Number 2416927-21-21257044-40-8

Mechanism of Action: Targeting the Apoptotic Pathway

Both this compound and Venetoclax are classified as BH3 mimetics. They function by selectively binding to the BH3-binding groove of the anti-apoptotic protein BCL-2. This action displaces pro-apoptotic proteins, such as BIM, which are then free to activate BAX and BAK. The activation of BAX and BAK leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately culminating in apoptosis (programmed cell death).[1][2]

cluster_BCL2_Inhibition BCL-2 Inhibition by this compound/Venetoclax cluster_Apoptosis_Pathway Intrinsic Apoptosis Pathway Dalvotoclax_Venetoclax This compound / Venetoclax (BH3 Mimetic) BCL2 BCL-2 (Anti-apoptotic) Dalvotoclax_Venetoclax->BCL2 Binds to BH3 groove Pro_apoptotic_proteins Pro-apoptotic Proteins (e.g., BIM) BCL2->Pro_apoptotic_proteins Sequesters BAX_BAK BAX / BAK (Pro-apoptotic effectors) Pro_apoptotic_proteins->BAX_BAK Activates Pro_apoptotic_proteins->BAX_BAK MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAX_BAK->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Mechanism of action of this compound and Venetoclax.

Preclinical Performance: A Data-Driven Comparison

A comprehensive comparison of BCL-2 inhibitors requires rigorous preclinical evaluation of their binding affinity, selectivity, and cellular activity. While extensive data is available for Venetoclax, similar quantitative data for this compound is not yet publicly accessible.

Binding Affinity and Selectivity

The potency and safety of a BCL-2 inhibitor are largely determined by its binding affinity for BCL-2 and its selectivity against other anti-apoptotic BCL-2 family members, such as BCL-xL, BCL-w, and MCL-1. Inhibition of BCL-xL, for instance, is associated with on-target thrombocytopenia.[3]

ParameterThis compoundVenetoclax
BCL-2 Binding Affinity (Ki) Data not publicly available<0.01 nM[4]
BCL-xL Binding Affinity (Ki) Data not publicly available>1 µM[5][6]
BCL-w Binding Affinity (Ki) Data not publicly available>1 µM[5]
MCL-1 Binding Affinity (Ki) Data not publicly available>1 µM
Selectivity (BCL-xL/BCL-2) Data not publicly available>1000-fold[7]
In Vitro Cellular Activity

The efficacy of BCL-2 inhibitors is evaluated in various cancer cell lines to determine their cytotoxic potential. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.

Cell Line (Cancer Type)This compound IC50Venetoclax IC50
RS4;11 (Acute Lymphoblastic Leukemia) Data not publicly available~8 nM
MOLT-4 (Acute Lymphoblastic Leukemia) Data not publicly available~5 nM
SUDHL-4 (Diffuse Large B-cell Lymphoma) Data not publicly availableData varies by study
Primary CLL cells Data not publicly availableMedian LC50 3 nM[6]

Clinical Performance: Efficacy and Safety

Clinical trial data provides the ultimate assessment of a drug's therapeutic potential. Venetoclax has undergone extensive clinical evaluation, leading to its approval for various hematologic malignancies. As of now, public data from clinical trials of this compound is not available.

Venetoclax: Key Clinical Trial Results
Trial IdentifierIndicationTreatment RegimenOverall Response Rate (ORR)Complete Remission (CR) RateKey Adverse Events (Grade ≥3)
M13-982 (Phase 2) [8]Relapsed/Refractory CLL with 17p deletionVenetoclax monotherapy79.4%7.5%Neutropenia (40%), Anemia (18%), Thrombocytopenia (15%)
MURANO (Phase 3) [2]Relapsed/Refractory CLLVenetoclax + Rituximab92.3%26.8%Neutropenia (57.7%), Infections (17.5%), Tumor Lysis Syndrome (3%)
VIALE-A (Phase 3) Newly diagnosed AML (ineligible for intensive chemo)Venetoclax + Azacitidine66.4%36.7%Neutropenia, Thrombocytopenia, Febrile Neutropenia
This compound: Clinical Development Status

Information regarding the clinical development of this compound, including ongoing or completed clinical trials, is not currently in the public domain.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of BCL-2 inhibitors.

BCL-2 Binding Affinity Assay (Surface Plasmon Resonance - SPR)

Objective: To determine the binding affinity (KD) of the inhibitor to purified BCL-2 protein.

Immobilize_BCL2 1. Immobilize BCL-2 on sensor chip Inject_Inhibitor 2. Inject inhibitor at varying concentrations Immobilize_BCL2->Inject_Inhibitor Measure_Response 3. Measure SPR response (association/dissociation) Inject_Inhibitor->Measure_Response Calculate_KD 4. Calculate KD (Binding Affinity) Measure_Response->Calculate_KD

Workflow for SPR-based binding affinity assay.

Methodology:

  • Immobilization of BCL-2: Recombinant human BCL-2 protein is immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry.

  • Analyte Injection: A series of concentrations of the BCL-2 inhibitor (e.g., this compound or Venetoclax) are injected over the sensor surface. A running buffer (e.g., HBS-EP+) is used.

  • Data Acquisition: The association and dissociation of the inhibitor to BCL-2 are monitored in real-time by detecting changes in the refractive index at the sensor surface, measured in response units (RU).

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

In Vitro Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To determine the cytotoxic effect of the inhibitor on cancer cell lines and calculate the IC50 value.

Seed_Cells 1. Seed cancer cells in 96-well plates Treat_Cells 2. Treat with serial dilutions of the inhibitor Seed_Cells->Treat_Cells Incubate 3. Incubate for a defined period (e.g., 48-72 hours) Treat_Cells->Incubate Add_Reagent 4. Add CellTiter-Glo® reagent Incubate->Add_Reagent Measure_Luminescence 5. Measure luminescence Add_Reagent->Measure_Luminescence Calculate_IC50 6. Calculate IC50 Measure_Luminescence->Calculate_IC50

Workflow for a cell viability assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the BCL-2 inhibitor. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified duration (e.g., 48 or 72 hours).

  • Reagent Addition: A luminescent cell viability reagent (e.g., CellTiter-Glo®) is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Signal Measurement: Luminescence is measured using a plate reader.

  • Data Analysis: The luminescent signal is normalized to the vehicle control, and the data is fitted to a dose-response curve to determine the IC50 value.

In Vivo Efficacy Study (Xenograft Mouse Model)

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Implant_Tumor_Cells 1. Implant human tumor cells into immunodeficient mice Tumor_Growth 2. Allow tumors to establish Implant_Tumor_Cells->Tumor_Growth Randomize_Mice 3. Randomize mice into treatment and control groups Tumor_Growth->Randomize_Mice Administer_Treatment 4. Administer inhibitor or vehicle Randomize_Mice->Administer_Treatment Monitor_Tumor_Volume 5. Monitor tumor volume and body weight regularly Administer_Treatment->Monitor_Tumor_Volume Analyze_Results 6. Analyze tumor growth inhibition Monitor_Tumor_Volume->Analyze_Results

Workflow for an in vivo efficacy study.

Methodology:

  • Cell Implantation: Human cancer cells (e.g., from a leukemia or lymphoma cell line) are subcutaneously implanted into immunodeficient mice (e.g., NOD/SCID or NSG).

  • Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Group Assignment: Mice are randomized into treatment and control groups.

  • Drug Administration: The BCL-2 inhibitor is administered to the treatment group via an appropriate route (e.g., oral gavage), while the control group receives a vehicle.

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated to assess the efficacy of the compound.

Conclusion and Future Directions

Venetoclax has established a new paradigm in the treatment of BCL-2-dependent hematologic malignancies. Its high selectivity and potent pro-apoptotic activity have translated into significant clinical benefits for patients. This compound, as a novel BCL-2 inhibitor, holds the potential to further advance this therapeutic strategy. However, a comprehensive comparative analysis is currently hampered by the limited availability of public data on this compound.

Future research should focus on elucidating the preclinical and clinical profile of this compound. Head-to-head studies comparing its binding affinity, selectivity, and efficacy against Venetoclax in relevant cancer models are crucial. Furthermore, clinical trials will be necessary to determine its safety and efficacy in patients. As our understanding of the mechanisms of resistance to BCL-2 inhibitors grows, the development of next-generation inhibitors like this compound will be instrumental in overcoming these challenges and improving outcomes for patients with hematologic cancers.

References

Independent Verification of BCL-2 Inhibition: A Comparative Guide to BH3 Mimetics

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This guide was initially intended to focus on the independent verification of Dalvotoclax's mechanism of action. However, publicly available information and experimental data for this compound are limited at this time. Therefore, this guide uses the well-characterized and clinically approved BCL-2 inhibitor, Venetoclax (B612062) (ABT-199) , as a primary example to illustrate the principles of BCL-2 inhibition and to provide a comparative analysis with other relevant BH3 mimetics. This compound is also a potent and selective BCL-2 inhibitor, and much of the information presented here regarding the mechanism of selective BCL-2 inhibition is expected to be broadly applicable.[1][2]

Introduction to BCL-2 and the Mechanism of BH3 Mimetics

The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptosis pathway, a programmed cell death mechanism crucial for tissue homeostasis and eliminating damaged or cancerous cells.[3][4] This family includes both anti-apoptotic proteins (like BCL-2, BCL-xL, and MCL-1) and pro-apoptotic proteins (like BAX and BAK). In many hematologic malignancies, cancer cells overexpress anti-apoptotic BCL-2 proteins, which sequesters pro-apoptotic proteins and prevents them from initiating cell death, thus promoting cell survival.[3][4]

BH3 mimetics are a class of drugs designed to mimic the action of the natural antagonists of these anti-apoptotic proteins, the BH3-only proteins. By binding to the BH3-binding groove of anti-apoptotic proteins like BCL-2, these drugs liberate pro-apoptotic proteins. This allows the pro-apoptotic effector proteins BAX and BAK to oligomerize on the mitochondrial outer membrane, leading to its permeabilization, the release of cytochrome c, and ultimately, caspase activation and apoptosis.[4]

Comparative Analysis of BH3 Mimetics

The efficacy and safety of BH3 mimetics are largely determined by their binding selectivity for different anti-apoptotic BCL-2 family members.

CompoundTarget(s)Key Efficacy DataNoteworthy Toxicities
Venetoclax (ABT-199) Selective BCL-2High response rates in Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML).[5][6]Tumor Lysis Syndrome (TLS), neutropenia.[6]
Navitoclax (ABT-263) BCL-2, BCL-xLActivity in various hematologic malignancies.Thrombocytopenia (due to BCL-xL inhibition).
S63845 Selective MCL-1Potent activity against MCL-1-dependent cancers.On-target toxicities are under investigation.
A1331852 Selective BCL-xLPreclinical activity in BCL-xL-dependent tumors.Potential for thrombocytopenia.

Signaling Pathway of BCL-2 Inhibition

The following diagram illustrates the mechanism of action of a selective BCL-2 inhibitor like Venetoclax in inducing apoptosis.

BCL2_Inhibition_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MOMP Mitochondrial Outer Membrane Permeabilization CytoC Cytochrome c MOMP->CytoC releases Apoptosome Apoptosome Formation CytoC->Apoptosome BCL2 BCL-2 Pro_Apoptotic Pro-apoptotic proteins (e.g., BIM, PUMA) BCL2->Pro_Apoptotic sequesters BAX_BAK BAX / BAK BAX_BAK->MOMP induces Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis Venetoclax Venetoclax Venetoclax->BCL2 inhibits Pro_Apoptotic->BAX_BAK activates

Caption: Mechanism of Venetoclax-induced apoptosis.

Experimental Protocols for Verification

The independent verification of a BCL-2 inhibitor's mechanism relies on a series of key experiments. Below are detailed methodologies for some of these critical assays.

Competitive Binding Assay (e.g., Fluorescence Polarization)

Objective: To quantitatively measure the binding affinity of the inhibitor to a specific BCL-2 family protein.

Protocol:

  • Reagents: Purified recombinant BCL-2 family protein, a fluorescently labeled BH3 peptide probe (e.g., FITC-labeled BIM BH3 peptide), and the test inhibitor (e.g., Venetoclax).

  • Procedure:

    • A fixed concentration of the BCL-2 protein and the fluorescent probe are incubated together, allowing them to bind, resulting in a high fluorescence polarization value.

    • Increasing concentrations of the test inhibitor are added to the mixture.

    • The inhibitor competes with the fluorescent probe for binding to the BCL-2 protein.

    • As the inhibitor displaces the probe, the fluorescence polarization value decreases.

  • Data Analysis: The data is plotted as fluorescence polarization versus inhibitor concentration, and the IC50 (the concentration of inhibitor that displaces 50% of the probe) is calculated. This is then used to determine the binding affinity (Ki).

Cell Viability Assay (e.g., MTS or CellTiter-Glo®)

Objective: To assess the cytotoxic effect of the inhibitor on cancer cell lines.

Protocol:

  • Cell Culture: Cancer cell lines with known BCL-2 dependencies (e.g., certain CLL or AML cell lines) are cultured under standard conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the BCL-2 inhibitor for a specified period (e.g., 24, 48, or 72 hours).

  • Assay:

    • For MTS assays, a tetrazolium salt is added, which is converted by viable cells into a colored formazan (B1609692) product, measured by absorbance.

    • For CellTiter-Glo®, a reagent that measures ATP levels is added, and luminescence is measured, which is proportional to the number of viable cells.

  • Data Analysis: Cell viability is plotted against inhibitor concentration to determine the EC50 (the concentration of inhibitor that causes a 50% reduction in cell viability).

Co-Immunoprecipitation (Co-IP)

Objective: To demonstrate that the inhibitor disrupts the interaction between BCL-2 and pro-apoptotic proteins within the cell.

Protocol:

  • Cell Treatment: Treat BCL-2-dependent cells with either a vehicle control or the BCL-2 inhibitor for a specified time.

  • Cell Lysis: Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific for BCL-2, which is coupled to magnetic or agarose (B213101) beads. This will pull down BCL-2 and any proteins bound to it.

  • Western Blotting:

    • Elute the bound proteins from the beads and separate them by size using SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies against BCL-2 and a pro-apoptotic protein (e.g., BIM).

  • Analysis: In the vehicle-treated sample, both BCL-2 and BIM should be detected, indicating their interaction. In the inhibitor-treated sample, the amount of BIM pulled down with BCL-2 should be significantly reduced, demonstrating the disruption of their interaction.

Experimental Workflow for Evaluating BH3 Mimetics

The following diagram outlines a typical workflow for the preclinical evaluation of a novel BH3 mimetic.

BH3_Mimetic_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Binding Binding Affinity Assays (e.g., FP, SPR) CellViability Cell-Based Viability Assays Binding->CellViability Mechanism Mechanism of Action Studies (Co-IP, Apoptosis Assays) CellViability->Mechanism PK_PD Pharmacokinetics & Pharmacodynamics Mechanism->PK_PD Efficacy Xenograft/PDX Efficacy Models PK_PD->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity Clinical Clinical Trials Toxicity->Clinical Discovery Compound Discovery & Optimization Discovery->Binding

Caption: Preclinical evaluation workflow for BH3 mimetics.

Conclusion

The independent verification of a BCL-2 inhibitor's mechanism of action is a multifaceted process that involves a combination of biochemical and cell-based assays. By using well-established drugs like Venetoclax as a benchmark, researchers can rigorously evaluate novel compounds. The data presented in this guide provides a framework for understanding and comparing the performance of different BH3 mimetics, which is essential for the continued development of targeted therapies for cancer. As more data on emerging BCL-2 inhibitors like this compound becomes available, similar comparative analyses will be crucial for defining their therapeutic potential.

References

Dalvotoclax: A Comparative Analysis of a Novel Bcl-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Dalvotoclax, a novel and selective B-cell lymphoma 2 (Bcl-2) inhibitor. While comprehensive peer-reviewed data on this compound remains limited in the public domain, this document synthesizes available information, drawing comparisons with the well-established Bcl-2 inhibitor, Venetoclax. The information presented is intended to provide a preliminary benchmark for researchers interested in the evolving landscape of anti-apoptotic therapies.

Introduction to this compound

This compound is a potent small molecule inhibitor targeting the anti-apoptotic protein Bcl-2.[1][2][3] By binding to the BH3 homology groove of Bcl-2, this compound displaces pro-apoptotic proteins, thereby initiating the intrinsic pathway of apoptosis. This mechanism of action is crucial in various hematological malignancies where Bcl-2 is overexpressed, leading to cancer cell survival and resistance to conventional therapies.

Publicly available information from chemical suppliers identifies this compound by its CAS number 2416927-21-2 and chemical formula C45H47ClF3N7O8S.[4][5]

Performance in Preclinical Assays: A Comparative Perspective

Direct, head-to-head comparative studies of this compound and other Bcl-2 inhibitors are not yet available in the published literature. However, by examining typical assays used to characterize Bcl-2 inhibitors, we can establish a framework for its potential performance relative to Venetoclax.

Table 1: Benchmarking Key Performance Indicators for Bcl-2 Inhibitors
ParameterThis compoundVenetoclax (ABT-199) - Representative DataAssay TypeSignificance
Binding Affinity (Ki) Data not publicly available< 0.01 nM (for Bcl-2)Biochemical Assay (e.g., TR-FRET, AlphaScreen)Measures the direct binding strength of the inhibitor to its target protein. A lower Ki indicates higher potency.
In Vitro Efficacy (IC50) Data not publicly availableSub-nanomolar to low nanomolar in sensitive cell lines (e.g., RS4;11, MOLT-4)Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo)Measures the concentration of the inhibitor required to reduce cell viability by 50%, indicating cellular potency.
Selectivity Data not publicly available>1000-fold selective for Bcl-2 over Bcl-xL and Mcl-1Biochemical or Cellular Assays against a panel of Bcl-2 family proteinsHigh selectivity for Bcl-2 over other anti-apoptotic proteins like Bcl-xL is desirable to minimize off-target toxicities, such as thrombocytopenia.
Apoptosis Induction Data not publicly availablePotent induction of apoptosis in sensitive cell lines, measurable within hours.Apoptosis Assays (e.g., Annexin V/PI staining, Caspase-3/7 activation)Confirms the mechanism of action by directly measuring the induction of programmed cell death.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the performance of Bcl-2 inhibitors like this compound and Venetoclax.

Bcl-2 Family Protein Binding Affinity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
  • Objective: To determine the binding affinity (Ki) of the test compound to Bcl-2 and other anti-apoptotic family members (Bcl-xL, Mcl-1, Bcl-w, Bfl-1).

  • Principle: This assay measures the proximity of two molecules labeled with fluorophores. A fluorescent donor (e.g., Europium-labeled antibody) and an acceptor (e.g., APC-labeled tracer) are brought together when the inhibitor does not displace a biotinylated BH3 peptide from the GST-tagged Bcl-2 protein bound to the antibody.

  • Methodology:

    • Recombinant human Bcl-2 family proteins (GST-tagged) are incubated with a biotinylated BH3 peptide specific for each protein.

    • A serial dilution of the test compound (this compound or reference compound) is added to the protein-peptide mixture.

    • Europium-labeled anti-GST antibody and Streptavidin-Allophycocyanin (SA-APC) are added.

    • The mixture is incubated to allow for binding to reach equilibrium.

    • The TR-FRET signal is read on a compatible plate reader. A decrease in the FRET signal indicates displacement of the BH3 peptide by the inhibitor.

    • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in various cancer cell lines.

  • Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.

  • Methodology:

    • Cancer cell lines (e.g., hematological malignancy lines like RS4;11, MOLT-4, or solid tumor lines) are seeded in 96-well plates and allowed to adhere overnight.

    • A serial dilution of the test compound is added to the cells.

    • Cells are incubated for a specified period (e.g., 72 hours).

    • The CellTiter-Glo® reagent is added to each well, and the plate is incubated to stabilize the luminescent signal.

    • Luminescence is measured using a luminometer.

    • IC50 values are determined by plotting the percentage of viable cells against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Apoptosis Induction Assay (Annexin V and Propidium Iodide Staining with Flow Cytometry)
  • Objective: To quantify the induction of apoptosis and distinguish it from necrosis.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

  • Methodology:

    • Cells are treated with the test compound at various concentrations for a defined period (e.g., 24 hours).

    • Cells are harvested and washed with cold phosphate-buffered saline (PBS).

    • Cells are resuspended in Annexin V binding buffer.

    • Fluorescently labeled Annexin V (e.g., FITC or APC conjugate) and PI are added to the cell suspension.

    • The cells are incubated in the dark.

    • The stained cells are analyzed by flow cytometry. The cell population is gated into four quadrants: live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

Visualizing the Mechanism of Action and Experimental Workflow

Signaling Pathway of Bcl-2 Inhibition

Bcl2_Inhibition_Pathway cluster_Mitochondria Mitochondrion cluster_Cytosol Cytosol MOMP Mitochondrial Outer Membrane Permeabilization CytoC Cytochrome c MOMP->CytoC releases Caspase_Activation Caspase Activation CytoC->Caspase_Activation activates Apoptotic_Stimuli Apoptotic Stimuli Bax_Bak Bax / Bak (Pro-apoptotic) Apoptotic_Stimuli->Bax_Bak activates Bcl2 Bcl-2 This compound This compound This compound->Bcl2 inhibits Bax_Bak->MOMP induces Bax_Bak->Bcl2 is sequestered by Apoptosis Apoptosis Caspase_Activation->Apoptosis leads to

Caption: Mechanism of apoptosis induction by this compound via Bcl-2 inhibition.

Experimental Workflow for Evaluating Bcl-2 Inhibitors

Experimental_Workflow cluster_Assays Perform Assays cluster_Analysis Data Analysis Start Start: Select Cell Lines Compound_Prep Prepare Serial Dilutions of this compound Start->Compound_Prep Cell_Seeding Seed Cells in Multi-well Plates Start->Cell_Seeding Treatment Treat Cells with Compound Dilutions Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for Defined Time Period Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Incubation->Apoptosis_Assay IC50_Calc Calculate IC50 (from Viability Data) Viability_Assay->IC50_Calc Apoptosis_Quant Quantify Apoptotic Cell Population Apoptosis_Assay->Apoptosis_Quant End End: Comparative Analysis IC50_Calc->End Apoptosis_Quant->End

Caption: A typical in vitro workflow for assessing the performance of Bcl-2 inhibitors.

Conclusion

This compound represents a new entrant in the class of selective Bcl-2 inhibitors. While detailed, publicly available comparative data is currently sparse, the established methodologies for evaluating compounds like Venetoclax provide a clear roadmap for its characterization. The key determinants of its future clinical utility will be its potency against Bcl-2, its selectivity profile across the Bcl-2 family, and its efficacy in inducing apoptosis in relevant cancer models. As more data becomes available, a clearer picture of this compound's performance relative to existing therapies will emerge, informing its potential role in the treatment of hematological and other malignancies.

References

Assessing the Specificity of Bcl-2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, making them compelling targets for cancer therapy. The development of small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins has led to significant advancements in the treatment of certain hematologic malignancies. A key determinant of the clinical success and safety profile of these inhibitors is their specificity for individual anti-apoptotic Bcl-2 family members. This guide provides a comparative analysis of the specificity of Bcl-2 inhibitors, with a focus on the well-characterized selective inhibitor Venetoclax and the dual Bcl-2/Bcl-xL inhibitor Navitoclax. While Dalvotoclax is reported to be a selective Bcl-2 inhibitor, detailed public-domain data on its binding affinity profile is not currently available[1][2].

Mechanism of Action: Targeting the Apoptotic Switch

The intrinsic apoptosis pathway is governed by a delicate balance between pro-apoptotic proteins (e.g., BIM, BAD, BAX, BAK) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, Bfl-1/A1). In many cancers, the overexpression of anti-apoptotic proteins sequesters pro-apoptotic partners, preventing the mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. BH3 mimetic drugs, such as this compound, Venetoclax, and Navitoclax, bind to the hydrophobic groove of anti-apoptotic Bcl-2 family proteins, displacing the pro-apoptotic proteins and thereby triggering the apoptotic cascade.

cluster_0 Mitochondrion cluster_1 Anti-Apoptotic Proteins cluster_2 Pro-Apoptotic BH3-only Proteins BAX BAX MOMP MOMP BAX->MOMP activation BAK BAK BAK->MOMP activation CytoC Cytochrome c release MOMP->CytoC Caspase Activation Caspase Activation CytoC->Caspase Activation Bcl2 Bcl-2 Bcl2->BAX BclXL Bcl-xL BclXL->BAX Mcl1 Mcl-1 Mcl1->BAK BIM BIM BIM->Bcl2 inhibition BIM->BclXL inhibition BIM->Mcl1 inhibition BAD BAD PUMA PUMA This compound This compound This compound->Bcl2 selective inhibition Venetoclax Venetoclax Venetoclax->Bcl2 selective inhibition Navitoclax Navitoclax Navitoclax->Bcl2 dual inhibition Navitoclax->BclXL Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 1. Simplified signaling pathway of Bcl-2 family protein interactions and the targets of Bcl-2 inhibitors.

Comparative Specificity of Bcl-2 Inhibitors

The specificity of a Bcl-2 inhibitor is crucial as different cancer types can be dependent on different anti-apoptotic proteins for survival. Furthermore, off-target inhibition can lead to toxicities. For instance, inhibition of Bcl-xL is associated with on-target thrombocytopenia due to its role in platelet survival.

The binding affinity of an inhibitor to its target is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher affinity and potency.

InhibitorBcl-2 (Ki, nM)Bcl-xL (Ki, nM)Mcl-1 (Ki, nM)Bcl-w (Ki, nM)Bfl-1/A1 (Ki, nM)Selectivity Profile
This compound Data not availableData not availableData not availableData not availableData not availableReported as a potent, selective Bcl-2 inhibitor[1]
Venetoclax <0.0148>444245>444Highly selective for Bcl-2[3]
Navitoclax ≤1≤0.5>1000≤1>1000Potent dual inhibitor of Bcl-2 and Bcl-xL[4][5]

Experimental Protocols

Competitive Binding Affinity Assay (Fluorescence Polarization)

This assay quantitatively measures the binding affinity of an inhibitor to a Bcl-2 family protein.

cluster_0 Assay Preparation cluster_1 Binding & Competition cluster_2 Data Analysis A Recombinant Bcl-2 family protein D Incubate Protein + Peptide (High Polarization) A->D B Fluorescently-labeled BH3 peptide (e.g., FITC-BIM) B->D C Test Inhibitor (e.g., this compound) E Add Inhibitor (Displacement of Peptide) C->E D->E F Measure Polarization (Low Polarization) E->F G Generate dose-response curve F->G H Calculate IC50/Ki G->H

Figure 2. Workflow for a fluorescence polarization-based competitive binding assay.

Methodology:

  • Reagents:

    • Purified, recombinant human Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1/A1 proteins.

    • A fluorescently labeled BH3 peptide (e.g., FITC-conjugated BIM BH3 peptide) that binds to the target proteins.

    • Test inhibitors (this compound, Venetoclax, Navitoclax) at a range of concentrations.

    • Assay buffer (e.g., PBS, 0.01% Tween-20).

  • Procedure:

    • In a microplate, add a fixed concentration of the recombinant Bcl-2 family protein and the fluorescently labeled BH3 peptide.

    • Add the test inhibitor at various concentrations to the wells.

    • Incubate the plate at room temperature to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • The binding of the large protein to the small fluorescent peptide results in a high polarization signal.

    • A potent inhibitor will displace the fluorescent peptide, leading to a decrease in the polarization signal.

    • Plot the polarization signal against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the concentration of the fluorescent peptide and its affinity for the protein.

Cell-Based Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay determines the functional consequence of Bcl-2 inhibition by measuring the induction of apoptosis in cancer cell lines.

cluster_0 Cell Treatment cluster_1 Assay Procedure cluster_2 Data Analysis A Seed cancer cell line (e.g., Bcl-2 dependent) B Treat with inhibitor (this compound, etc.) A->B C Add Caspase-Glo® 3/7 Reagent B->C D Incubate to allow cell lysis and substrate cleavage C->D E Measure luminescence D->E F Generate dose-response curve E->F G Calculate EC50 F->G

Figure 3. Workflow for a Caspase-Glo® 3/7 apoptosis assay.

Methodology:

  • Reagents:

    • A cancer cell line known to be dependent on a specific Bcl-2 family member for survival.

    • Cell culture medium and supplements.

    • Test inhibitors (this compound, Venetoclax, Navitoclax) at a range of concentrations.

    • Caspase-Glo® 3/7 Assay System (Promega).

  • Procedure:

    • Seed the cells in a white-walled multi-well plate and allow them to adhere overnight.

    • Treat the cells with the test inhibitors at various concentrations for a specified period (e.g., 24-48 hours).

    • Add the Caspase-Glo® 3/7 reagent to each well. This reagent contains a luminogenic substrate for caspases-3 and -7.

    • Incubate the plate at room temperature to allow for cell lysis and caspase-mediated cleavage of the substrate, which generates a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The intensity of the luminescent signal is proportional to the amount of caspase-3 and -7 activity, and thus to the level of apoptosis.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration) for apoptosis induction.

Conclusion

The specificity profile of a Bcl-2 inhibitor is a critical factor influencing its therapeutic window and potential clinical applications. Highly selective inhibitors like Venetoclax offer the advantage of potent on-target activity with a reduced risk of off-target toxicities, such as the thrombocytopenia associated with Bcl-xL inhibition. Dual inhibitors like Navitoclax, while having a broader spectrum of activity that may be beneficial in certain contexts, also carry a higher risk of on-target toxicities. While this compound is positioned as a selective Bcl-2 inhibitor, a comprehensive, publicly available dataset on its binding affinities across the Bcl-2 family is needed for a direct and detailed comparison. The experimental protocols outlined in this guide provide a standardized framework for researchers to assess the specificity and cellular efficacy of novel Bcl-2 inhibitors.

References

Safety Operating Guide

Navigating the Uncharted: Proper Disposal Procedures for Dalvotoclax

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of novel compounds like Dalvotoclax, a potent BCL-2 inhibitor, is paramount to ensuring laboratory safety and environmental protection. In the absence of explicit disposal protocols from the manufacturer, a comprehensive strategy rooted in established best practices for potent research compounds is essential. This guide provides a procedural framework to manage this compound waste, from personal protective equipment (PPE) to final disposal, ensuring the safety of personnel and compliance with regulatory standards.

Core Principles of Potent Compound Disposal

Given that this compound is a potent, biologically active small molecule, it should be treated as a hazardous substance. All waste generated, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be managed as hazardous waste.[1][2][3] The primary goal is to prevent the release of the active compound into the environment and to minimize exposure to laboratory personnel.

Quantitative Data Summary for Hazardous Waste Streams

While specific quantitative data for this compound disposal is not publicly available, the following table summarizes the general characteristics and handling requirements for the types of hazardous waste that would be generated.

Waste StreamDescriptionRecommended ContainerHandling and StorageDisposal Route
Solid this compound Waste Unused or expired pure compound, contaminated spatulas, weigh boats, etc.Labeled, sealed, and chemically resistant container (e.g., HDPE).Store in a designated, secure area for hazardous waste. Segregate from incompatible materials.Licensed hazardous waste incineration.
Liquid this compound Waste Solutions containing this compound (e.g., from experiments, stock solutions).Labeled, sealed, and chemically resistant container (e.g., glass or HDPE).Store in secondary containment to prevent spills. Do not mix with other solvent waste unless compatibility is known.Licensed hazardous waste incineration or chemical treatment by a specialized waste disposal company.
Contaminated Labware Glassware, plasticware (pipette tips, tubes), and other items in direct contact with this compound.Puncture-resistant, labeled container. Sharps should be in a designated sharps container.Autoclaving is not recommended for chemical waste. Items should be collected for incineration.Licensed hazardous waste incineration.
Contaminated PPE Gloves, lab coats, and other protective equipment contaminated with this compound.Labeled, sealed plastic bags (yellow chemotherapy waste bags are often used).Segregate from general lab trash.Licensed hazardous waste incineration.

Experimental Protocols: A Note on Chemical Deactivation

Currently, there are no published, validated experimental protocols for the chemical deactivation or degradation of this compound. General chemical degradation methods, such as oxidation with sodium hypochlorite, have been shown to be effective for some cytotoxic compounds.[4] However, attempting to neutralize or deactivate this compound without a validated protocol is strongly discouraged. Such procedures can be dangerous, potentially generating more hazardous byproducts, and should only be developed and performed by trained professionals with appropriate analytical verification.

The recommended and safest approach for the disposal of this compound is through a licensed hazardous waste management company that specializes in the disposal of potent pharmaceutical compounds, typically via high-temperature incineration.

Procedural Workflow for this compound Disposal

The following diagram illustrates the step-by-step logical workflow for the proper management and disposal of this compound waste in a laboratory setting.

Dalvotoclax_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Temporary Storage cluster_3 Final Disposal A This compound Use (e.g., experiment) B Identify Waste Type (Solid, Liquid, Labware, PPE) A->B C Segregate Waste at Point of Generation B->C D Use Designated, Compatible Waste Containers C->D E Label Container with: 'Hazardous Waste' 'this compound' Date, PI Name, Lab # D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Use Secondary Containment for Liquids F->G H Arrange for Pickup by Environmental Health & Safety (EHS) G->H I Transport to Licensed Hazardous Waste Facility H->I J High-Temperature Incineration I->J

Figure 1. Procedural workflow for the safe disposal of this compound waste.

By adhering to these stringent procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both researchers and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.[3][5]

References

Essential Safety and Operational Guidance for Handling Dalvotoclax

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling potent compounds like Dalvotoclax, a B-cell lymphoma 2 (Bcl-2) inhibitor. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on general guidelines for potent pharmaceutical compounds.[1] Specific requirements may vary based on the experimental procedure and risk assessment.

PPE ComponentSpecificationPurpose
Gloves Chemically resistant, powder-free (e.g., double-layered nitrile gloves)To prevent skin contact with the compound.
Eye Protection Safety glasses with side shields, chemical splash goggles, or a face shield.To protect eyes from splashes and aerosols.
Lab Coat Disposable, solid-front, back-closing gown made of a low-linting and impervious material.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form of the compound or when there is a risk of aerosol generation.To prevent inhalation of the compound.
Shoe Covers Disposable, slip-resistant shoe covers.To prevent the spread of contamination outside of the designated handling area.

Experimental Protocols: Handling and Disposal

Storage and Handling:

This compound should be stored in a cool, dry, and dark place. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.

Handling Procedure:

  • Preparation: Before handling this compound, ensure that the designated work area, typically a certified chemical fume hood or a biological safety cabinet, is clean and uncluttered. All necessary equipment and materials, including PPE, should be readily available.

  • Gowning: Don the appropriate PPE as specified in the table above. This includes double-gloving, a disposable gown, eye protection, and respiratory protection if handling the compound in powder form.

  • Weighing and Reconstitution: When weighing the powdered form of this compound, perform this task within a containment enclosure (e.g., a powder-containment hood) to minimize the risk of inhalation and contamination. When reconstituting the compound, add the solvent slowly and carefully to avoid splashing.

  • Experimental Use: All procedures involving this compound should be conducted in a manner that minimizes the generation of aerosols and dust. Use careful technique to avoid spills.

  • Decontamination: After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in a designated area, taking care to avoid self-contamination. The outer gloves should be removed first, followed by the gown, inner gloves, and other protective equipment. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan:

All waste generated from handling this compound, including contaminated PPE, disposable labware, and excess compound, is considered hazardous waste.[2][3]

  • Segregation: Segregate this compound waste from other laboratory waste streams.

  • Containment: Place all solid waste into a clearly labeled, sealed, and puncture-resistant hazardous waste container. Liquid waste should be collected in a designated, sealed, and chemically compatible container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical name (this compound).

  • Storage: Store hazardous waste containers in a designated, secure area away from general laboratory traffic until they are collected by a licensed hazardous waste disposal service.

  • Disposal: Arrange for the disposal of this compound waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][3]

Workflow for Handling this compound

Dalvotoclax_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area 1. Prepare Designated Work Area gather_materials 2. Gather All Necessary Materials & PPE prep_area->gather_materials don_ppe 3. Don Appropriate PPE gather_materials->don_ppe weigh_reconstitute 4. Weigh/Reconstitute in Containment don_ppe->weigh_reconstitute experiment 5. Perform Experiment weigh_reconstitute->experiment decontaminate 6. Decontaminate Surfaces & Equipment experiment->decontaminate doff_ppe 7. Doff PPE in Designated Area decontaminate->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands segregate_waste 9. Segregate Hazardous Waste wash_hands->segregate_waste contain_waste 10. Contain in Labeled Containers segregate_waste->contain_waste store_waste 11. Store Securely contain_waste->store_waste dispose_waste 12. Dispose via EHS store_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。